Allatotropin
Description
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Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFXDFZGBDKIR-CTUBCELVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H103N19O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Neuropeptide: A Technical Guide to the Pleiotropic Functions of Allatotropin in Insects
For Immediate Release
A comprehensive technical guide detailing the diverse roles of the neuropeptide Allatotropin (AT) in insect physiology has been released. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of AT's functions, from hormonal regulation to muscle stimulation, and its potential as a target for novel insecticide development.
This compound, first identified for its role in stimulating the production of juvenile hormone (JH), is now recognized as a pleiotropic signaling molecule with a wide array of functions crucial to insect survival, development, and reproduction. This guide synthesizes current research to present a detailed overview of its physiological effects, the underlying signaling mechanisms, and the experimental protocols used to study them.
The Pleiotropic Nature of this compound
Initially discovered in the tobacco hornworm, Manduca sexta, for its potent stimulation of juvenile hormone biosynthesis in the corpora allata (CA), this compound's role has expanded significantly.[1][2] Research has unveiled its involvement in a variety of critical life processes across numerous insect orders.
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Regulation of Juvenile Hormone (JH) Synthesis: The most well-known function of AT is the stimulation of JH production, a key hormone regulating metamorphosis, reproduction, and behavior.[1][3] However, this effect is not universal; for instance, in the silkworm Bombyx mori, AT can indirectly inhibit JH synthesis.[4]
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Myotropic and Cardioacceleratory Functions: AT is a potent myotropin, directly stimulating the contraction of visceral muscles, including the hindgut, foregut, and reproductive tissues.[5][6][7] This action is vital for digestion and oviposition. Furthermore, it exhibits cardioacceleratory effects, increasing the heart rate and thereby modulating hemolymph circulation, a function that can be synergistic with other neurohormones like serotonin.[8][9][10][11][12]
-
Neuromodulation and Behavior: Evidence suggests AT acts as a neuromodulator within the central nervous system, potentially influencing feeding behavior and circadian rhythms.[1]
-
Digestion and Metabolism: AT is implicated in the control of digestive processes, including the release of digestive enzymes and the modulation of gut motility to facilitate food processing.[5]
-
Ion Transport: In some species, AT has been shown to inhibit active ion transport across the midgut epithelium.[6]
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells. This receptor is orthologous to the mammalian orexin/hypocretin receptors. Activation of the AT receptor initiates a well-defined intracellular signaling cascade.
The primary signaling pathway involves the activation of a Gq alpha subunit . This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a critical step that leads to downstream physiological responses such as muscle contraction and hormone synthesis.
Quantitative Data on this compound Activity
The biological activity of this compound varies significantly depending on the insect species, developmental stage, and target tissue. The following tables summarize quantitative data from various studies.
| Table 1: Allatotropic Activity (Juvenile Hormone Synthesis) | |||
| Insect Species | Developmental Stage | AT Concentration | Effect on JH Synthesis |
| Pseudaletia unipuncta | Adult Female (Day 0) | 10⁻⁶ M | 15-fold increase[12] |
| Pseudaletia unipuncta | Adult Female (Day 6) | 10⁻⁶ M | 10-fold increase[12] |
| Manduca sexta | Adult Female | 20 nM | 3 to 8-fold increase[2] |
| Table 2: Myotropic & Cardioacceleratory Activity | |||
| Insect Species | Tissue | AT Concentration | Observed Effect |
| Rhodnius prolixus | Aorta (Dorsal Vessel) | 10⁻⁹ M | Synergistic increase in contraction frequency with Serotonin[8] |
| Rhodnius prolixus | Aorta (Dorsal Vessel) | 10⁻⁹ M & 10⁻⁶ M | No significant effect on basal contraction frequency[8][11] |
| Triatoma infestans | Aorta & Anterior Midgut | Wide range | Dose-dependent increase in contraction rate[10] |
Key Experimental Protocols
Elucidating the functions of this compound relies on a set of specialized in vitro and in vivo techniques. Detailed methodologies for the most common assays are provided below.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay directly measures the rate of JH synthesis by isolated corpora allata (CA) in response to AT. It is the gold standard for quantifying allatotropic activity.
Methodology:
-
Gland Dissection: Dissect corpora allata from the insect of interest in a suitable physiological saline.
-
Incubation: Incubate individual pairs of glands at 30°C for 3 hours in a culture medium (e.g., TC-199) containing a radiolabeled JH precursor, typically L-[methyl-³H]methionine.
-
Stimulation: For the experimental group, add synthetic this compound to the incubation medium at the desired concentration. A control group without AT should be run in parallel.
-
Extraction: After incubation, terminate the reaction and add a known amount of cold JH as a carrier. Extract the synthesized radiolabeled JH from the medium using an organic solvent like iso-octane.
-
Quantification: Separate the extracted JH using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Scintillation Counting: Quantify the amount of radiolabeled JH in the relevant fractions using liquid scintillation counting. The rate of synthesis is typically expressed as femtomoles or picomoles of JH produced per hour per pair of glands (fmol/pr/h).[3][13][14]
In Vitro Muscle Contraction (Organ Bath) Assay
This technique measures the myotropic effect of AT on isolated muscle tissues, such as the hindgut or dorsal vessel (heart).
Methodology:
-
Tissue Dissection: Isolate the target muscle tissue (e.g., hindgut, dorsal vessel) in a physiological saline solution.
-
Mounting: Suspend the tissue in an organ bath chamber containing oxygenated saline maintained at a constant temperature (e.g., 37°C). Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension until spontaneous contractions become regular and stable.
-
Drug Application: Add this compound to the organ bath at various concentrations to establish a dose-response relationship. Record the changes in contraction frequency and amplitude.
-
Data Recording: The force transducer converts the mechanical contractions into an electrical signal, which is amplified and recorded by a data acquisition system for analysis.[15][16][17]
Intracellular Calcium Imaging
This method visualizes the AT-induced increase in intracellular calcium, confirming the activation of the signaling pathway.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or insect-derived Sf9 cells) that has been engineered to express the this compound receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside.[18][19][20]
-
Imaging Setup: Place the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Stimulation: Perfuse the cells with a buffer containing this compound.
-
Data Acquisition: Excite the Fura-2 dye at two wavelengths (typically 340 nm for Ca²⁺-bound and 380 nm for Ca²⁺-free forms) and measure the fluorescence emission at ~510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio upon AT application indicates receptor activation.[18][19][20]
RNA Interference (RNAi) Mediated Knockdown
RNAi is used to silence the expression of the this compound receptor gene in vivo to study the physiological consequences of a loss of AT signaling.
Methodology:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific sequence of the AT receptor mRNA. A control dsRNA (e.g., targeting GFP) should also be prepared.[21][22][23]
-
dsRNA Injection: Inject the dsRNA solution (typically 0.5-1 µg/µl) into the hemocoel of the insect at an appropriate developmental stage (e.g., late-instar larva or pupa).[24][25]
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Incubation: Allow several days for the RNAi machinery to degrade the target mRNA.
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Validation: Confirm the knockdown of the AT receptor transcript levels using quantitative real-time PCR (qRT-PCR) on tissue samples from a subset of injected insects.
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Phenotypic Analysis: Assess the physiological or behavioral effects of the gene knockdown. This could involve performing JH biosynthesis assays, muscle contraction studies, or observing developmental and reproductive success compared to control-injected insects.
This compound System as a Target for Pest Control
The critical and diverse roles of this compound in insect physiology make its signaling system an attractive target for the development of novel and specific insecticides. Disrupting AT signaling could impair development, inhibit reproduction, disrupt feeding and digestion, and impede muscle function. Strategies include the development of potent, stable agonists that overstimulate and desensitize the system, or antagonists that block the receptor, thereby preventing the action of endogenous AT. The discovery of a potent Manse-AT antagonist with an IC50 value of 0.9 nM highlights the feasibility of this approach.[18] Research into peptidomimetics and small molecules that can target the AT receptor is a promising avenue for creating next-generation pest management tools.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits juvenile hormone biosynthesis by the corpora allata of adult Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardioacceleratory and myostimulatory activity of this compound in Triatoma infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal). | PLOS One [journals.plos.org]
- 12. Cardioacceleratory effects of Manduca sexta this compound in the true armyworm moth, Pseudaletia unipuncta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eje.cz [eje.cz]
- 14. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 16. dmt.dk [dmt.dk]
- 17. m.youtube.com [m.youtube.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. brainvta.tech [brainvta.tech]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. sites.miamioh.edu [sites.miamioh.edu]
- 22. researchgate.net [researchgate.net]
- 23. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The dsRNA Delivery, Targeting and Application in Pest Control [mdpi.com]
Allatotropin's role in juvenile hormone biosynthesis
An In-depth Technical Guide on the Role of Allatotropin in Juvenile Hormone Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Juvenile hormones (JHs) are a group of sesquiterpenoid hormones critical to many aspects of insect physiology, including the regulation of development, reproduction, metamorphosis, and behavior.[1][2] The biosynthesis and secretion of JH occur in the corpora allata (CA), a pair of endocrine glands located behind the brain.[1][3] The precise control of JH titers is paramount for normal physiological function and is achieved through a balance of biosynthesis and degradation.[2]
The rate of JH biosynthesis in the CA is modulated by several neuroendocrine factors, broadly classified as allatostatins (inhibitors) and allatotropins (stimulators).[4][5] this compound (AT), a neuropeptide originally isolated from the tobacco hornworm, Manduca sexta, was the first identified peptide with a demonstrated ability to stimulate JH synthesis.[6][7] Subsequent research has revealed that AT is a pleiotropic peptide with multiple functions, but its role in regulating the CA remains a key area of study.[6][8] This document provides a comprehensive technical overview of the role of this compound in JH biosynthesis, its mechanism of action, quantitative effects, and the experimental protocols used in its study.
The Juvenile Hormone Biosynthetic Pathway
The synthesis of JH is a complex enzymatic process that can be divided into two main parts: the early mevalonate (MVA) pathway and the late, JH-branch specific steps.[4][9]
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Early Steps (Mevalonate Pathway): This pathway begins with three molecules of acetyl-CoA, which are converted to farnesyl pyrophosphate (FPP). This sequence is analogous to the early stages of cholesterol synthesis in vertebrates.[1][4]
-
Late Steps (JH-Branch): The final steps are specific to JH synthesis. FPP is hydrolyzed to farnesol, which is then oxidized to farnesoic acid. In the final two steps, farnesoic acid is epoxidized and then methylated to form the active JH molecule.[9][10]
This compound is inferred to stimulate one or more rate-limiting enzymes in the biosynthesis of farnesoate and its homologues, but it does not appear to affect the final epoxidation and methylation steps.[10][11]
This compound's Mechanism of Action: A Signaling Cascade
This compound exerts its effects by binding to a specific this compound receptor (ATR) on the surface of CA cells.[12][13] The ATR is a G protein-coupled receptor (GPCR), homologous to the vertebrate orexin/hypocretin receptors.[4][14][15]
Upon binding of AT, the receptor activates intracellular signaling cascades. Studies suggest that the ATR can couple to at least two distinct pathways:
-
Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and this increase in cytosolic Ca2+ is a key event in stimulating JH synthesis.[12][16]
-
Gs/Adenylyl Cyclase (AC) Pathway: The receptor can also activate Gs proteins, leading to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[12][15]
The elevation of these second messengers, Ca2+ and cAMP, ultimately leads to the activation of the rate-limiting enzymes in the early stages of the JH biosynthetic pathway.[15][16]
Quantitative Effects of this compound on JH Biosynthesis
The stimulatory effect of this compound on JH biosynthesis has been quantified in several insect species using in vitro assays. The magnitude of the response is dose-dependent and varies significantly between species and developmental stages. While some species show a robust stimulation, others, like Bombyx mori, exhibit an inhibitory response, highlighting the diverse roles of this neuropeptide.[17]
| Insect Species | This compound Type/Analogue | Concentration | Observed Effect on JH Biosynthesis | Reference |
| Manduca sexta (Adult Female) | Mas-AT Analogues (ATANA, ATAA) | 20 nM | 3 to 8-fold increase | [10] |
| Lacanobia oleracea (Larva) | Manduca sexta AT (Mas-AT) | Not specified | Stimulation up to 3 times basal rate | [18] |
| Lacanobia oleracea | Manduca sexta AT (Mas-AT) | Not specified | 37% stimulation | [19][20] |
| Heliothis virescens (Virgin Female) | Manduca sexta AT (Mas-AT) | Dose-dependent | Significant dose-dependent stimulation | [11][16] |
| Pseudaletia unipuncta | Manduca sexta AT (Manse-AT) | Not specified | Significant increase (strongest in Azores strain) | [21] |
| Romalea microptera | Brain Extract (AT activity) | Low concentrations | Stimulation | [22] |
| Bombyx mori (Adult Female) | This compound (AT) | Not specified | Inhibition/Prevention of JH synthesis | [17] |
| Manduca sexta (Larva) | Manduca sexta AT (Mas-AT) | Not specified | No effect | [23] |
Experimental Protocols for Studying this compound's Role
The investigation of this compound's function relies on a combination of in vitro organ culture, biochemical assays, and modern analytical techniques.
In Vitro Corpora Allata (CA) Incubation
This is the foundational method for studying the direct effects of allatoregulators on JH synthesis.
-
Dissection: The retrocerebral complex, containing the corpora cardiaca (CC) and corpora allata (CA), is carefully dissected from the insect head in a physiological saline solution.[4]
-
Incubation: Individual or pooled glands are transferred to a small volume of incubation medium (e.g., TC-199) supplemented with nutrients.
-
Treatment: The glands are incubated for a defined period (typically 2-4 hours) in the presence or absence of synthetic this compound or its analogues.
-
Extraction: Following incubation, the medium and/or the glands are collected, and the newly synthesized JH is extracted using an organic solvent like hexane.
Quantification of JH Biosynthesis
The RCA is a highly sensitive method for measuring the rate of JH synthesis.[24]
-
Radiolabeling: The incubation medium is supplemented with a radiolabeled precursor, typically L-[methyl-³H]methionine. The methyl group from methionine is transferred to JH acid in the final step of biosynthesis, thereby radiolabeling the newly synthesized JH.
-
Extraction & Cleanup: After incubation, the radiolabeled JH is extracted. A cleanup step, often using thin-layer chromatography (TLC), is performed to separate JH from the unincorporated radiolabeled precursor.
-
Quantification: The amount of radioactivity in the JH fraction is measured using liquid scintillation counting. This value is directly proportional to the rate of JH synthesis.
Modern analytical methods provide direct quantification of JH homologs without the need for radioisotopes.[25]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): JH and its precursors can be derivatized with fluorescent tags, allowing for highly sensitive detection and quantification after separation by HPLC.[9][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique allows for the identification and precise quantification of different JH homologs (e.g., JH I, II, and III) produced by the CA.[11][25]
Conclusion and Future Directions
This compound is a principal neuroendocrine stimulator of juvenile hormone biosynthesis in many insect species. It acts via a specific G protein-coupled receptor on the corpora allata, triggering intracellular Ca2+ and/or cAMP signaling pathways to upregulate rate-limiting enzymes in the JH biosynthetic pathway. The discovery of species-specific differences, such as the inhibitory role of AT in Bombyx mori, underscores the evolutionary plasticity of this regulatory system.
For professionals in drug development, the this compound signaling pathway presents a potential target for the creation of novel, species-specific insect control agents. Developing agonists or antagonists for the ATR could disrupt the hormonal balance controlling insect development and reproduction. Future research should focus on:
-
Elucidating the precise downstream targets of the AT signaling cascade.
-
Solving the crystal structure of the this compound receptor to facilitate structure-based drug design.
-
Exploring the regulatory interplay between this compound and other allatoregulators, like allatostatins, to build a complete model of JH synthesis control.
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological function and Structural of Allatotropin_Chemicalbook [chemicalbook.com]
- 8. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 10. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio.kuleuven.be [bio.kuleuven.be]
- 15. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits juvenile hormone biosynthesis by the corpora allata of adult Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Manduca sexta this compound and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allatostatins and this compound in the corpus cardiacum/corpus allatum complex of larval and adult lepidopterans studied by confocal laser scanning microscopy: correlation to juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
Allatotropin Signaling and the Inositol Trisphosphate Cascade: A Technical Guide for Researchers
Abstract: Allatotropin (AT) is a pleiotropic neuropeptide crucial to the regulation of numerous physiological processes in invertebrates, most notably the biosynthesis of juvenile hormone (JH).[1][2] Its actions are mediated by the this compound receptor (ATR), a G protein-coupled receptor (GPCR) that, upon activation, predominantly engages the Gq signaling pathway.[3][4] This initiates the canonical Phospholipase C (PLC) cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and a subsequent release of intracellular calcium.[4][5] This technical guide provides an in-depth exploration of the AT signaling pathway, with a specific focus on its coupling with the IP3 cascade. It summarizes key quantitative data, presents detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate complex mechanisms and workflows, serving as a comprehensive resource for researchers in entomology, neurobiology, and drug development.
The this compound Signaling Pathway: From Receptor to Second Messenger
The this compound signaling cascade is a classic example of GPCR-mediated signal transduction. The process begins when the this compound peptide binds to its specific receptor on the cell surface. The ATR is a Class A GPCR, sharing structural and functional homology with the mammalian orexin/hypocretin receptors.[5][6] This binding event induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric Gq protein.
The now-active Gαq subunit dissociates from the Gβγ dimer and activates the membrane-bound enzyme Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane, into two distinct second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7][8]
While DAG remains in the membrane to activate other signaling molecules like Protein Kinase C (PKC), the small, water-soluble IP3 molecule diffuses through the cytosol.[8] It binds to and activates IP3 receptors (IP3R), which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER).[9][10] The opening of these channels allows for the rapid efflux of stored Ca2+ from the ER into the cytosol, leading to a transient, sharp increase in the intracellular calcium concentration.[7][9] This Ca2+ signal is the critical downstream effector that triggers a wide range of physiological responses, including the modulation of key enzymes involved in juvenile hormone synthesis.[11][12]
Quantitative Analysis of this compound Signaling
The functional output of the this compound signaling pathway has been quantified in several insect species. The primary endpoints measured are the rate of juvenile hormone (JH) biosynthesis and the intracellular concentration of second messengers like Ca2+.
Table 1: Effect of this compound and Analogues on Juvenile Hormone (JH) Biosynthesis
| Insect Species | Preparation | Agonist (Concentration) | Observed Effect | Citation |
|---|---|---|---|---|
| Manduca sexta | Corpora Allata (adult female) | ATANA (20 nM) | 3- to 8-fold increase in JH production | [11] |
| Manduca sexta | Corpora Allata (adult female) | ATAA (20 nM) | 3- to 8-fold increase in JH production | [11] |
| Lacanobia oleracea | Corpora Allata (Vth stadium larvae) | Mas-AT (dose-dependent) | Up to 3-fold stimulation of JH synthesis | [12] |
| Pseudaletia unipuncta | Corpora Allata (adult female) | Manse-AT | Significant increase in JH biosynthesis rate |[13] |
Table 2: Pharmacological Profile of the Manduca sexta this compound Receptor (Manse-ATR) Functional analysis of Manse-ATR expressed in vertebrate cell lines demonstrated coupling to both Ca2+ and cAMP pathways.[5]
| Ligand | Rank Order of Potency (Ca2+ Mobilization) |
|---|---|
| Manse-AT and related peptides | ATL-I > ATL-II > ATL-III > AT |
Note: Specific EC50 values were not provided in the source material, but a clear rank order of potency was established.[5]
Key Experimental Protocols
Investigating the this compound-IP3 pathway requires a suite of specialized techniques. The following sections detail the core methodologies for measuring the key events in this cascade.
Measurement of Juvenile Hormone (JH) Biosynthesis (In Vitro Radiochemical Assay)
This protocol is the standard method for quantifying the rate of JH synthesis by the corpora allata (CA) and assessing the effects of stimulatory (allatotropins) or inhibitory (allatostatins) factors.[14]
-
Principle: The final step in JH biosynthesis is the methylation of farnesoic acid. The assay measures the incorporation of a radiolabeled methyl group from [methyl-³H]methionine into JH, which is then extracted and quantified by liquid scintillation counting.
-
Materials:
-
Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199)
-
[methyl-³H]methionine
-
This compound peptide
-
Isooctane (or other organic solvent for extraction)
-
Silica TLC plates or HPLC system
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter
-
-
Procedure:
-
Dissection: Aseptically dissect the corpora allata (CA) or the corpora cardiaca-corpora allata (CC-CA) complex from the insect head.[14]
-
Incubation: Place individual glands or pairs into culture wells containing medium supplemented with a known concentration of [methyl-³H]methionine and the desired concentration of this compound (or vehicle control).
-
Reaction: Incubate for a defined period (e.g., 3-6 hours) at a controlled temperature (e.g., 27°C).
-
Extraction: Stop the reaction and extract the newly synthesized, radiolabeled JH from the medium using an organic solvent like isooctane.
-
Separation & Quantification: Separate the JH from unincorporated precursor using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[12] Collect the JH fraction and quantify the radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as femtomoles (fmol) or picomoles (pmol) of JH synthesized per CA pair per hour.
-
Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This method uses ratiometric fluorescent dyes to measure changes in cytosolic calcium concentration in real-time following receptor activation.[7][15]
-
Principle: Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to become the Ca²⁺-sensitive indicator Fura-2. The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in the Ca²⁺-free state to ~340 nm when bound to Ca²⁺. The ratio of fluorescence emission (~510 nm) when excited at these two wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[7]
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells onto a multi-well plate (e.g., 96-well, black-walled, clear bottom) and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 (to aid dispersion) in HBSS. Remove the culture medium from the cells, wash, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells multiple times with HBSS to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording emission at 510 nm.
-
Stimulation: Using the instrument's injectors, add a specific concentration of this compound to the wells while continuing to record fluorescence.
-
Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak increase in this ratio after agonist addition reflects the mobilization of intracellular calcium.[7]
-
Measurement of Inositol Monophosphate (IP1) Accumulation
Directly measuring IP3 is challenging due to its very short half-life.[17][18] A more robust and high-throughput-friendly method is to measure the accumulation of its stable downstream metabolite, inositol monophosphate (IP1).
-
Principle: The IP-One HTRF® assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[17] IP1 produced by the cells competes with a labeled IP1-d2 (acceptor) for binding to a specific anti-IP1 antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity, FRET occurs. Therefore, the HTRF signal is inversely proportional to the concentration of IP1 in the sample.[18]
-
Materials:
-
Cultured cells expressing the this compound receptor
-
IP-One HTRF® assay kit (containing stimulation buffer, lysis reagent, IP1-d2, and anti-IP1-cryptate)
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Cell Plating: Seed cells in a suitable multi-well plate.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing this compound (and LiCl, which inhibits IP1 degradation) and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis: Add the cell lysis buffer provided in the kit.
-
Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.
-
Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the HTRF ratio (Acceptor/Donor) and use a standard curve to determine the concentration of IP1 produced.
-
Conclusion and Future Directions
The this compound signaling pathway, via its Gq-mediated activation of the IP3 cascade, represents a fundamental mechanism for physiological control in a vast number of invertebrate species. Understanding this pathway is not only critical for basic science but also holds significant potential for applied research. As the primary stimulator of juvenile hormone synthesis, the ATR is a promising target for the development of novel, species-specific insect growth regulators for pest management.[14]
Despite significant progress, many questions remain.[19] The precise mechanisms by which the Ca²+ signal is decoded to regulate the enzymatic machinery of JH synthesis are not fully elucidated. Furthermore, the potential for biased agonism at the ATR and the interplay with other signaling pathways (such as cAMP) warrant deeper investigation.[5] The application of advanced techniques like real-time IP3 biosensors and single-cell imaging will be invaluable in dissecting the spatiotemporal dynamics of this pathway and uncovering new layers of its regulatory complexity.[20][21]
References
- 1. This compound regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: An Ancestral Myotropic Neuropeptide Involved in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 10. IP3 receptor/Ca2+ channel: from discovery to new signaling concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manduca sexta this compound and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. berthold.com [berthold.com]
- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring IP3 Generation in Real-Time Using a NanoBiT Luminescence Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Identification and Characterization of the Allatotropin Receptor Gene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies employed in the identification, cloning, and functional characterization of the Allatotropin (AT) receptor gene. This compound is a pleiotropic neuropeptide crucial for regulating various physiological processes in insects, including the biosynthesis of juvenile hormone, myotropic activity, and immune responses.[1][2] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR), making it a potential target for the development of novel insecticides.[1] This guide synthesizes key experimental protocols and quantitative data from seminal studies to provide a detailed resource for researchers in the field.
Quantitative Data Summary
The functional characterization of the this compound receptor often involves determining the potency of this compound and its analogs in activating the receptor. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following tables summarize key quantitative findings from various studies.
Table 1: EC50 Values for this compound Receptor Activation
| Insect Species | Ligand | Cell Line for Expression | Second Messenger Measured | EC50 (nM) | Reference |
| Manduca sexta | Manse-AT | CHO-WTA11 | Ca2+ | 121.1 | [3] |
| Manse-ATL-I | CHO-WTA11 | Ca2+ | 0.54 | [3] | |
| Manse-ATL-II | CHO-WTA11 | Ca2+ | 7.0 | [3] | |
| Manse-ATL-III | CHO-WTA11 | Ca2+ | 23.3 | [3] | |
| Schistocerca gregaria | Schgr-AT | HEK293 | Ca2+ | In the nanomolar range | [4] |
| Schgr-AT | CHO-PAM28 | cAMP | In the nanomolar range | [4] | |
| Aedes aegypti | Aedes-AT | HEK293 | Ca2+ | In the low nanomolar range | [5] |
Table 2: Tissue Distribution of this compound Receptor (ATR) mRNA
| Insect Species | Tissue with Highest Expression | Other Tissues with Notable Expression | Method | Reference |
| Manduca sexta (larvae) | Malpighian tubules | Midgut, hindgut, testes, corpora allata | qRT-PCR | [6] |
| Schistocerca gregaria | Central Nervous System (Brain, optic lobes, thoracic & abdominal ganglia) | Malpighian tubules, intestine, male accessory glands, fat body, gonads, corpora allata | qRT-PCR | [4] |
| Aedes aegypti (adult female) | Nervous system (brain, ganglia), Corpora allata-corpora cardiaca complex, Ovary | Heart, hindgut | qRT-PCR | [5] |
Experimental Protocols
This section details the key experimental methodologies for the identification, cloning, and functional characterization of the this compound receptor gene.
A common strategy for identifying a novel ATR gene is through homology-based PCR, leveraging the conserved sequences of known ATRs from other species.
Protocol: PCR-Based Gene Identification and Cloning
-
Template Preparation:
-
Dissect the target tissues known or presumed to express the ATR, such as the central nervous system or corpora allata.[4][5][6]
-
Extract total RNA from the dissected tissues using a suitable kit (e.g., TRIzol reagent).
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using reverse transcriptase and oligo(dT) or random primers.
-
-
Degenerate PCR (Optional, for initial fragment amplification):
-
Design degenerate primers based on conserved amino acid sequences from known ATRs in other insect species.
-
Perform PCR using the synthesized cDNA as a template.
-
Analyze the PCR products on an agarose gel, excise the band of the expected size, and purify the DNA.
-
Clone the purified PCR product into a suitable vector (e.g., pGEM-T Easy) and sequence the insert.
-
-
Rapid Amplification of cDNA Ends (RACE) PCR:
-
Based on the sequence obtained from the initial PCR fragment, design gene-specific primers for both 5' and 3' RACE.
-
Perform 5' and 3' RACE PCR using a commercially available kit (e.g., SMARTer RACE cDNA Amplification Kit) according to the manufacturer's instructions.
-
Clone and sequence the RACE PCR products to obtain the full-length cDNA sequence of the ATR gene.
-
-
Full-Length cDNA Amplification and Expression Vector Construction:
-
Design primers corresponding to the start and stop codons of the full-length ATR sequence.
-
Amplify the full-length coding sequence by PCR using high-fidelity DNA polymerase.
-
Clone the amplified full-length ATR cDNA into an appropriate mammalian expression vector (e.g., pcDNA3.1) for functional assays.[3]
-
Verify the sequence and orientation of the insert by DNA sequencing.[3]
-
Functional characterization is typically performed by heterologously expressing the cloned ATR in a mammalian cell line and measuring the intracellular response to the application of this compound.
Protocol: Calcium Mobilization Assay
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in an appropriate medium.[4][5]
-
Seed the cells into 96-well plates.
-
Transfect the cells with the ATR expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfection with a promiscuous G-protein (e.g., Gα16) can enhance the signal in some cell lines.
-
-
Calcium Indicator Loading:
-
24-48 hours post-transfection, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
-
Ligand Application and Signal Detection:
-
Prepare serial dilutions of this compound and related peptides in the physiological buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the baseline fluorescence.
-
Add the peptide solutions to the wells and record the change in fluorescence intensity over time.[5] An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the dose-response curve by plotting the change in fluorescence against the logarithm of the ligand concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
-
Protocol: cAMP Accumulation Assay
-
Cell Culture and Transfection:
-
Follow the same procedure as for the calcium mobilization assay, using a cell line suitable for cAMP measurements (e.g., CHO cells).[4]
-
-
cAMP Measurement:
-
24-48 hours post-transfection, wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Similar to the calcium assay, generate a dose-response curve and calculate the EC50 value for cAMP accumulation.
-
Visualizations
The this compound receptor is a versatile GPCR capable of coupling to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades.
Caption: this compound Receptor Signaling Pathways.[1][4][6][7]
The process of identifying and characterizing a novel this compound receptor follows a logical and systematic workflow, from initial gene discovery to final functional validation.
Caption: Experimental Workflow for ATR Identification.
References
- 1. gosset.ai [gosset.ai]
- 2. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.kuleuven.be [bio.kuleuven.be]
- 4. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
Allatotropin: An In-depth Technical Guide to its Role as an Immunomodulatory Neuropeptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allatotropin (AT) is a pleiotropic neuropeptide originally identified for its role in stimulating juvenile hormone biosynthesis in insects. However, a growing body of evidence has established AT as a significant modulator of the innate immune system in several invertebrate species, particularly mosquitoes. This technical guide provides a comprehensive overview of the immunomodulatory functions of this compound, detailing its signaling pathways, its effects on cellular and humoral immunity, and the experimental protocols used to elucidate these functions. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a core resource for researchers in entomology, immunology, and drug development exploring the intersection of neuroendocrine and immune systems.
Introduction to this compound and its Immunomodulatory Functions
This compound is a neuropeptide that has been shown to elicit a range of physiological responses in insects, from regulating development and reproduction to influencing muscle contractions and cardiac rhythm.[1][2][3] Recent research has unveiled a novel role for AT in the modulation of the innate immune response in medically important disease vectors like Anopheles albimanus and Aedes aegypti.[1][4][5] This discovery opens new avenues for understanding the intricate communication between the nervous and immune systems in invertebrates and may present novel targets for vector control strategies.
AT's immunomodulatory effects are multifaceted, encompassing both cellular and humoral immunity. On the cellular level, AT has been observed to induce significant morphological changes in hemocytes, the primary immune cells in insects, and to enhance their phagocytic activity.[1][4] In terms of humoral immunity, AT can stimulate phenoloxidase (PO) activity, a key component of the melanization cascade for pathogen encapsulation, increase the production of nitric oxide (NO), a potent antimicrobial agent, and upregulate the expression of antimicrobial peptide (AMP) genes.[1][2][5]
This compound Signaling Pathway in Immune Cells
The this compound receptor (AT-R) is a G-protein coupled receptor (GPCR).[1][4] While the precise downstream signaling cascade in immune cells is an active area of research, current evidence strongly suggests that the immunomodulatory effects of this compound are mediated through the Gq protein-coupled phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+). This is consistent with the observation that many of AT's other physiological effects, such as muscle contraction, are calcium-dependent. The rise in intracellular Ca2+ acts as a critical second messenger, triggering a cascade of downstream events that culminate in the activation of various immune responses.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize the key quantitative findings from studies on the immunomodulatory effects of this compound.
Table 1: Effect of this compound on Hemocyte Spreading
| Species | Treatment | Concentration | % Spreading Hemocytes (Mean ± SEM) | Fold Change vs. Control |
| Anopheles albimanus | Control | - | 25.3 ± 2.5 | - |
| This compound | 10⁻⁷ M | 78.6 ± 3.1 | ~3.1x | |
| Aedes aegypti | Control | - | 30.1 ± 2.9 | - |
| This compound | 10⁻⁷ M | 85.2 ± 4.2 | ~2.8x |
Data extracted from Hernández-Martínez et al., 2017.[1]
Table 2: Effect of this compound on Phagocytosis
| Species/Cell Line | Treatment | Concentration | % Phagocytic Cells (Mean ± SEM) | Fold Change vs. Control |
| Anopheles albimanus | Control | - | 45.7 ± 3.8 | - |
| This compound | 10⁻⁷ M | 75.4 ± 4.1 | ~1.7x | |
| Aedes aegypti | Control | - | 58.2 ± 3.5 | - |
| This compound | 10⁻⁷ M | 82.1 ± 2.9 | ~1.4x | |
| LSB-AA695BB Cells | Control | - | 28.9 ± 2.7 | - |
| This compound | 10⁻⁷ M | 92.3 ± 1.8 | ~3.2x |
Data extracted from Hernández-Martínez et al., 2017.[1]
Table 3: Effect of this compound on Humoral Immunity
| Species | Immune Parameter | Treatment | Concentration | Measurement (Units/Method) | Result |
| Aedes aegypti | Phenoloxidase Activity | This compound | 10⁻⁷ M | PO Units (Absorbance at 492 nm) | Significant increase vs. control |
| Anopheles albimanus | Nitric Oxide Production | This compound | 10⁻⁷ M | Griess Assay | Significant increase in guts vs. control |
| Anopheles albimanus | Antimicrobial Peptides | This compound | 10⁻⁷ M | qPCR (Gambicin, Attacin, Cecropin) | Significant upregulation in guts vs. control |
Data extracted from Hernández-Martínez et al., 2017.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
Hemocyte Collection and In Vitro Stimulation
Objective: To isolate hemocytes from adult mosquitoes and stimulate them with this compound to observe cellular responses.
Materials:
-
Adult female mosquitoes (e.g., Aedes aegypti, Anopheles albimanus)
-
Cold plate or ice
-
Microinjection system
-
Pulled glass capillaries
-
Anticoagulant buffer (e.g., 60% Schneider’s Insect Medium, 30% citrate buffer, 10% FBS)
-
Grace's Insect Medium
-
This compound peptide
-
Humid chamber
-
Phase-contrast microscope
Procedure:
-
Anesthetize adult female mosquitoes on a cold plate.
-
Using a microinjector, inject a small volume (2-3 µL) of anticoagulant buffer into the thoracic sinus.
-
Incubate the mosquitoes on ice for 5-10 minutes to allow for the detachment of sessile hemocytes.
-
Perfuse the hemolymph by injecting a larger volume (5-10 µL) of Grace's Insect Medium into the thorax and collecting the perfusate from the clipped last abdominal segment onto a microscope slide.
-
Allow the hemocytes to adhere to the slide in a humid chamber for 20-30 minutes.
-
Replace the medium with fresh Grace's Insect Medium (control) or medium containing this compound at the desired concentration (e.g., 10⁻⁷ M).
-
Incubate for the desired time (e.g., 1 hour) in the humid chamber.
-
Observe and quantify cellular responses such as spreading and morphological changes using a phase-contrast microscope.
Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic activity of hemocytes.
Materials:
-
Isolated hemocytes (as described in 4.1)
-
pHrodo™ Red E. coli BioParticles® Phagocytosis Kit
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Isolate and adhere hemocytes to a glass slide or coverslip as described in section 4.1.
-
Treat the hemocytes with this compound (e.g., 10⁻⁷ M) or control medium for 1 hour.
-
Add pHrodo™ Red E. coli BioParticles® to the hemocytes. These particles are non-fluorescent at neutral pH but become brightly red fluorescent in the acidic environment of the phagosome.
-
Incubate for a specified period (e.g., 15-40 minutes) to allow for phagocytosis.
-
Wash the cells gently with fresh medium to remove non-internalized particles.
-
Observe the cells under a fluorescence microscope. Cells that have successfully phagocytosed the bioparticles will exhibit red fluorescence.
-
Quantify the phagocytic activity by calculating the percentage of fluorescent cells out of the total number of cells in multiple fields of view.
Phenoloxidase (PO) Activity Assay
Objective: To measure the effect of this compound on phenoloxidase activity in the hemolymph.
Materials:
-
Hemolymph collected in an anticoagulant-free buffer (e.g., PBS)
-
L-DOPA solution (4 mg/mL in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inject mosquitoes with this compound (e.g., 10⁻⁷ M in PBS) or PBS alone (control).
-
After 1 hour, collect hemolymph by perfusion into an Eppendorf tube on ice.
-
Determine the protein concentration of the hemolymph samples (e.g., using a Bradford assay) and normalize all samples to the same concentration.
-
In a 96-well plate, add a standardized amount of hemolymph protein to each well.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 492 nm at regular intervals (e.g., every minute) for up to 1 hour using a microplate reader.
-
Calculate the PO activity as the rate of change in absorbance per minute per milligram of protein (Vmax).
Nitric Oxide (NO) Production Assay
Objective: To measure the effect of this compound on nitric oxide production in mosquito guts.
Materials:
-
Dissected mosquito guts (midgut, Malpighian tubules, hindgut)
-
Grace's Insect Medium
-
This compound
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Procedure:
-
Dissect guts from adult female mosquitoes and place them in Grace's Insect Medium.
-
Incubate the guts with this compound (e.g., 10⁻⁷ M) or medium alone (control) for a specified time.
-
Collect the culture supernatant.
-
In a 96-well plate, mix the supernatant with the components of the Griess Reagent System according to the manufacturer's instructions. This reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
-
After a short incubation period, measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial Peptide (AMP) Gene Expression Analysis
Objective: To quantify the effect of this compound on the expression of antimicrobial peptide genes.
Materials:
-
Mosquito guts or whole mosquitoes
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
SYBR Green qPCR master mix
-
Gene-specific primers for AMPs (e.g., Gambicin, Attacin, Cecropin) and a reference gene (e.g., ribosomal protein S7)
-
Quantitative real-time PCR (qPCR) instrument
Procedure:
-
Treat mosquitoes or dissected guts with this compound or a control solution.
-
After the desired incubation time, homogenize the tissue in TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using SYBR Green master mix, the synthesized cDNA as a template, and gene-specific primers for the target AMPs and a reference gene.
-
Analyze the qPCR data using the comparative Cᴛ (ΔΔCᴛ) method to determine the relative fold change in gene expression in this compound-treated samples compared to controls, normalized to the reference gene.
Logical Relationships and Broader Implications
The immunomodulatory role of this compound highlights a critical link between the neuroendocrine and immune systems in insects. This crosstalk is essential for a coordinated response to physiological and pathological challenges.
The discovery of this compound's role in immunity has significant implications for the development of novel vector control strategies. Targeting the this compound receptor or its signaling pathway could potentially enhance the mosquito's own immune system to better combat pathogens like malaria parasites and arboviruses, thereby reducing their transmission to humans. Furthermore, understanding these fundamental neuro-immune interactions in insects provides valuable insights into the evolution of these complex biological systems.
Conclusion
This compound has emerged as a key neuropeptide that bridges the neuroendocrine and immune systems in insects. Its ability to activate both cellular and humoral immune responses underscores its importance in maintaining homeostasis and defending against pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the immunomodulatory functions of this compound and its potential as a target for novel disease vector control strategies. Future work should focus on further elucidating the precise molecular mechanisms of the this compound receptor signaling cascade in immune cells and exploring the in vivo relevance of these findings in the context of natural infections.
References
- 1. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound: A pleiotropic neuropeptide that elicits mosquito immune " by Salvador Hernández-Martínez, Minerva Sánchez-Zavaleta et al. [digitalcommons.fiu.edu]
- 3. Item - this compound: A pleiotropic neuropeptide that elicits mosquito immune responses - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Evolutionary Conservation of Allatotropin in Invertebrates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating juvenile hormone biosynthesis in insects. Subsequent research has revealed its remarkable evolutionary conservation across a wide range of invertebrate phyla, where it primarily functions as a myoregulatory peptide. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound and its receptor (ATR). It presents quantitative data on sequence similarity, detailed experimental protocols for studying this neuropeptide system, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the physiological roles of this compound and for professionals exploring its potential as a target for novel drug development, particularly in the context of pest control.
Introduction: The this compound Neuropeptide Family
First isolated from the tobacco hornworm, Manduca sexta, this compound is a neuropeptide that has since been identified in numerous invertebrate species, spanning phyla from Arthropoda to Mollusca, Annelida, and even early-branching metazoans like Cnidaria and Placozoa.[1][2] While its name reflects its initial discovery as a potent stimulator of juvenile hormone (JH) synthesis in lepidopteran corpora allata, a broader evolutionary perspective suggests that the myoactive properties of this compound are more ancestral.[1][3] This suggests that its role in JH regulation likely evolved secondarily.[1][3]
This compound peptides are characterized by a conserved C-terminal region, typically ending in -GF-NH2.[4] They exert their effects by binding to a specific G protein-coupled receptor (GPCR), the this compound receptor (ATR). The widespread presence and functional significance of the AT/ATR system across invertebrates underscore its fundamental importance in physiological regulation.
Quantitative Analysis of this compound and its Receptor Conservation
This compound Peptide Sequence Conservation
This compound and this compound-like peptides have been identified in a diverse array of invertebrates. The following table summarizes the amino acid sequences of this compound from several representative species.
| Phylum | Class | Species | Peptide Name | Sequence |
| Arthropoda | Insecta | Manduca sexta | Manse-AT | G-F-K-N-V-E-M-M-T-A-R-G-F-NH₂ |
| Arthropoda | Insecta | Bombyx mori | Bommo-AT | G-F-K-N-V-E-M-M-T-A-R-G-F-NH₂ |
| Arthropoda | Insecta | Aedes aegypti | Aedae-AT | A-P-S-F-R-N-S-E-M-M-T-A-R-G-F-NH₂ |
| Arthropoda | Insecta | Locusta migratoria | Locmi-AG-MT-I | G-A-R-Q-S-A-A-F-A-N-G-G-F-NH₂ |
| Mollusca | Gastropoda | Lymnaea stagnalis | Lys-AT-like | G-S-L-Y-A-F-P-R-M-NH₂ |
| Annelida | Oligochaeta | Pheretima vittata | Pev-AT-like | G-S-K-I-Y-A-F-D-P-R-M-NH₂ |
Note: Sequences are presented to illustrate diversity. Direct homology and evolutionary relationships require detailed phylogenetic analysis.
This compound Receptor (ATR) Sequence Conservation
The this compound receptor is a member of the rhodopsin-like GPCR superfamily. Sequence analyses have revealed a high degree of conservation, particularly in the transmembrane domains. For instance, the Anopheles albimanus AT receptor shares 90.2% amino acid identity with the Aedes aegypti AT receptor, indicating strong conservation within the mosquito lineage.[5] The following table presents a selection of identified this compound receptors and notes on their sequence similarity.
| Phylum | Class | Species | Receptor Name | GenBank Accession | % Identity (vs. M. sexta) |
| Arthropoda | Insecta | Manduca sexta | Manse-ATR | ADO39223.1 | 100% |
| Arthropoda | Insecta | Bombyx mori | Bommo-ATR | NP_001037302.1 | ~75% |
| Arthropoda | Insecta | Aedes aegypti | Aedae-ATR | XP_001658763.1 | ~50% |
| Arthropoda | Insecta | Tribolium castaneum | Trica-ATR | EFA10915.1 | ~55% |
| Arthropoda | Insecta | Schistocerca gregaria | Schgr-ATR | KC152912 | ~58% |
| Mollusca | Bivalvia | Crassostrea gigas | Cg-ATR-like | EKC36173.1 | Lower similarity |
| Cnidaria | Anthozoa | Nematostella vectensis | Nv-ATR-like | XP_001634388.1 | Lower similarity |
Note: Percentage identities are approximate and intended for illustrative purposes. For rigorous comparison, users should perform their own sequence alignments and phylogenetic analyses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the this compound system.
Neuropeptide Extraction and Mass Spectrometry
Objective: To identify and sequence this compound peptides from invertebrate tissues.
Methodology:
-
Tissue Dissection: Dissect the central nervous system (CNS), retrocerebral complex (corpora cardiaca-corpora allata), or other relevant tissues from the invertebrate species of interest in cold physiological saline.
-
Peptide Extraction:
-
Immediately transfer the dissected tissue into an extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).
-
Sonicate the tissue on ice for 3-5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the peptides.
-
Dry the supernatant using a vacuum centrifuge.
-
-
Sample Cleanup:
-
Resuspend the dried peptide extract in 0.1% trifluoroacetic acid (TFA).
-
Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptides.
-
Elute the peptides with a solution of 70% acetonitrile and 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the final peptide extract in a matrix solution appropriate for MALDI-TOF MS (e.g., α-cyano-4-hydroxycinnamic acid) or a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Spot the sample onto a MALDI target plate or inject it into an ESI-MS system coupled to a liquid chromatography system.
-
Acquire mass spectra in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on ions of interest to obtain fragmentation data for de novo sequencing or database searching.
-
Cloning and Sequencing of the this compound Receptor
Objective: To obtain the full-length coding sequence of the this compound receptor gene.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Degenerate PCR (for initial fragment amplification):
-
Design degenerate primers based on conserved regions of known this compound receptor sequences from related species.
-
Perform PCR using the synthesized cDNA as a template and the degenerate primers.
-
Analyze the PCR products on an agarose gel.
-
Excise, purify, and sequence the PCR product of the expected size.
-
-
Rapid Amplification of cDNA Ends (RACE):
-
Use the partial sequence obtained from degenerate PCR to design gene-specific primers for 5' and 3' RACE.
-
Perform 5' and 3' RACE using a commercial RACE kit according to the manufacturer's protocol.
-
Sequence the resulting RACE products to obtain the full-length cDNA sequence.
-
-
Full-Length cDNA Amplification and Sequencing:
-
Design primers based on the assembled full-length sequence to amplify the entire coding region.
-
Perform PCR with a high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable vector (e.g., pGEM-T Easy).
-
Transform the vector into competent E. coli cells.
-
Sequence multiple clones to confirm the final sequence.
-
In-Situ Hybridization for this compound mRNA Localization
Objective: To visualize the cellular localization of this compound mRNA in tissue sections.
Methodology:
-
Probe Synthesis:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound gene using in vitro transcription.
-
Purify the labeled probe and verify its integrity.
-
-
Tissue Preparation:
-
Fix the dissected tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotect the tissue by incubating in a series of increasing sucrose concentrations (10%, 20%, 30%) in PBS.
-
Embed the tissue in OCT compound and freeze.
-
Cut cryosections (10-20 µm) and mount them on coated slides.
-
-
Hybridization:
-
Pretreat the sections with proteinase K to improve probe accessibility.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at the hybridization temperature (typically 55-65°C).
-
Hybridize the sections with the DIG-labeled probe overnight at the same temperature.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100).
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Wash to remove the unbound antibody.
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent substrate.
-
-
Imaging:
-
Mount the slides and visualize the results using a light or fluorescence microscope.
-
Visualizing this compound Signaling and Experimental Workflows
This compound Signaling Pathway
This compound binds to its G protein-coupled receptor on the cell surface, initiating an intracellular signaling cascade. This typically involves the activation of Gq or Gs proteins, leading to an increase in intracellular calcium (Ca²⁺) and/or cyclic AMP (camp) levels. These second messengers then trigger downstream physiological responses.
References
- 1. Fluorescent In Situ Hybridization Protocols in Drosophila Embryos and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 2. Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ hybridization analysis of the FMRFamide neuropeptide gene in Drosophila. II. Constancy in the cellular pattern of expression during metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Allatotropin-like Peptides in Non-Insect Species: An In-depth Technical Guide
Abstract
Allatotropins (AT) are a family of neuropeptides initially identified in insects for their role in stimulating the synthesis of juvenile hormone. However, extensive research has revealed their presence and diverse physiological functions in a wide array of non-insect species, suggesting an ancient evolutionary origin. This technical guide provides a comprehensive overview of Allatotropin-like peptides in non-insect invertebrates, with a focus on their myotropic and neuromodulatory roles. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols for their study, and visualization of their signaling pathways. The primary function of these peptides in non-insect species appears to be the regulation of muscle contraction, particularly in the context of feeding and gut motility. Their receptors are G-protein coupled receptors (GPCRs), homologous to vertebrate orexin receptors, which signal through intracellular calcium and/or cyclic AMP. This guide aims to be a valuable resource for furthering our understanding of the evolution and physiological significance of this conserved neuropeptide family.
Distribution and Function of this compound-like Peptides in Non-Insect Phyla
This compound-like peptides have been identified in several non-insect invertebrate phyla, where they primarily exhibit myotropic and neuromodulatory functions. The original role in stimulating juvenile hormone synthesis appears to be a later evolutionary adaptation specific to insects[1].
Platyhelminthes (Flatworms)
In free-living turbellarian flatworms, an this compound-like peptide has been shown to be associated with muscle tissue, suggesting a role as a myoregulator[1]. Its presence in organisms that do not undergo metamorphosis supports the hypothesis that the myotropic activities of Allatotropins are a basal function[1].
Cnidaria (Hydroids)
Studies in Hydra plagiodesmica have demonstrated that an this compound-like peptide is involved in feeding behavior. The peptide stimulates the extrusion of the hypostome, the mouth-like structure used for ingesting prey, in a dose-dependent manner. This suggests a myoregulatory role in the epithelial-muscular cells of the hypostome[2][3][4].
Mollusca (Mollusks)
This compound-like peptides and their receptors have been identified in mollusks[5][6]. In the sea slug Aplysia, an this compound-related peptide (ATRP) and its receptor (ATRPR) have been characterized. Interestingly, a naturally occurring isomer of ATRP with a D-amino acid at position 2 (D2-ATRP) shows significantly higher potency at a novel receptor, ATRPR2, suggesting a mechanism for modulating receptor selectivity[7]. In the Pacific abalone, Haliotis discus hannai, this compound-related peptides have been shown to suppress heart rate[8].
Annelida (Segmented Worms)
The presence of this compound-related peptides has also been reported in annelids[5]. While detailed functional studies are limited, their existence in this phylum further points to the widespread distribution and ancient origins of this peptide family.
Nematoda (Roundworms)
In silico searches have identified sequences with significant similarity to the Manduca sexta this compound receptor in nematodes, indicating the presence of a conserved this compound signaling system in this phylum[2].
Quantitative Data on this compound-like Peptides in Non-Insect Species
The following tables summarize the available quantitative data on the physiological effects and receptor interactions of this compound-like peptides in non-insect species.
Table 1: Myotropic Effects of this compound-like Peptides
| Species | Peptide | Tissue/Organ | Effect | Concentration Range | Reference |
| Hydra plagiodesmica | Aedes aegypti this compound | Hypostome | Stimulation of extrusion | 10-16 to 10-8 M | [2] |
Table 2: Receptor Activation and Binding Affinities
| Species | Receptor | Ligand | Cell Line | Assay Type | EC50 | Reference |
| Aplysia | ATRPR2 | D2-ATRP | CHO-K1 | Calcium mobilization | 2 nM | [7] |
| Aplysia | ATRPR2 | all-L-ATRP | CHO-K1 | Calcium mobilization | 300 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound-like peptides in non-insect species.
Peptide Identification and Sequencing by Mass Spectrometry
This protocol is adapted from methods used for neuropeptide discovery in invertebrates[9][10][11][12][13].
Objective: To identify and sequence this compound-like peptides from neuronal tissues of non-insect invertebrates.
Materials:
-
Dissecting tools
-
Insect saline or appropriate physiological saline for the target species
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
-
Tandem mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Tissue Dissection: Dissect the relevant neuronal tissue (e.g., central nervous system, specific ganglia) in cold physiological saline.
-
Sample Preparation for MALDI-TOF MS: a. Transfer the dissected tissue onto a MALDI target plate. b. Wash the tissue with a drop of water to remove excess salts. c. Allow the sample to air-dry. d. Apply 0.5-1 µL of MALDI matrix solution onto the dried tissue spot and let it co-crystallize.
-
MALDI-TOF MS Analysis: a. Acquire mass spectra in the desired mass range for peptides (typically 500-3000 Da). b. Identify ion signals corresponding to potential this compound-like peptides based on their predicted molecular weights.
-
Peptide Extraction for Tandem MS: a. Homogenize larger quantities of dissected tissue in an appropriate extraction solvent (e.g., acidified acetone or methanol). b. Centrifuge the homogenate to pellet debris. c. Collect the supernatant and dry it using a vacuum concentrator. d. Reconstitute the dried extract in a small volume of ACN/water with 0.1% FA.
-
Tandem MS (MS/MS) Analysis: a. Introduce the extracted peptide mixture into the tandem mass spectrometer. b. Select the parent ion of interest (identified by MALDI-TOF MS). c. Fragment the parent ion using collision-induced dissociation (CID). d. Analyze the resulting fragment ions to determine the amino acid sequence of the peptide.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is a generalized procedure for quantifying neuropeptide gene expression in invertebrate tissues[14][15][16][17][18].
Objective: To quantify the expression levels of the this compound-like peptide precursor gene in different tissues.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
Reverse transcriptase kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for the this compound-like peptide gene and a reference gene
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Dissect tissues of interest and immediately homogenize in TRIzol reagent. b. Add chloroform, mix, and centrifuge to separate the phases. c. Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol. d. Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
cDNA Synthesis: a. Treat the RNA with DNase I to remove any contaminating genomic DNA. b. Reverse transcribe the RNA into cDNA using a reverse transcriptase, dNTPs, and either oligo(dT) or random primers.
-
qPCR Reaction Setup: a. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and the cDNA template. b. Set up reactions in triplicate for each sample and gene (including the reference gene and a no-template control).
-
qPCR Run and Data Analysis: a. Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the this compound-like peptide gene, normalized to the reference gene.
Localization of Gene Expression by Whole-Mount In Situ Hybridization (WMISH)
This protocol is adapted for use in mollusk embryos and other invertebrate tissues[19][20][21][22][23].
Objective: To visualize the spatial expression pattern of the this compound-like peptide mRNA in whole embryos or tissues.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Methanol series
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for the this compound-like peptide gene
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
Procedure:
-
Sample Preparation: a. Fix embryos or dissected tissues in 4% paraformaldehyde. b. Dehydrate the samples through a methanol series and store at -20°C.
-
Pre-hybridization: a. Rehydrate the samples through a methanol/PBT (PBS with Tween-20) series. b. Treat with Proteinase K to increase probe permeability. c. Post-fix the samples and wash with PBT. d. Incubate in hybridization buffer at the hybridization temperature (e.g., 55-65°C).
-
Hybridization: a. Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled probe. b. Incubate overnight at the hybridization temperature.
-
Post-hybridization Washes and Antibody Incubation: a. Perform a series of stringent washes to remove unbound probe. b. Block the samples in a blocking solution (e.g., with sheep serum). c. Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Detection: a. Wash extensively to remove unbound antibody. b. Equilibrate the samples in an alkaline phosphatase buffer. c. Incubate in NBT/BCIP solution in the dark until the desired color develops. d. Stop the reaction by washing with PBT.
-
Imaging: a. Mount the stained samples on a slide and image using a microscope.
Functional Characterization of Receptors using Calcium and cAMP Assays
These protocols describe methods for characterizing the signaling of this compound receptors heterologously expressed in cell lines like CHO or HEK293[2][4][7][8][24][25][26][27][28][29][30][31].
Objective: To determine if this compound-like peptides activate their receptors through Gαq (calcium mobilization) or Gαs (cAMP accumulation) signaling pathways.
3.4.1. Calcium Mobilization Assay
Materials:
-
CHO or HEK293 cells transiently or stably expressing the this compound receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
This compound-like peptide.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: a. Remove the growth medium and wash the cells with assay buffer. b. Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Assay: a. Wash the cells to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Record baseline fluorescence. d. Inject the this compound-like peptide at various concentrations and continue to record fluorescence over time.
-
Data Analysis: a. Calculate the change in fluorescence intensity upon peptide addition. b. Plot the dose-response curve and calculate the EC50 value.
3.4.2. cAMP Accumulation Assay
Materials:
-
CHO or HEK293 cells expressing the this compound receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX).
-
This compound-like peptide.
-
Forskolin (as a positive control for Gαs activation).
Procedure:
-
Cell Plating: Plate the receptor-expressing cells in a suitable multi-well plate.
-
Stimulation: a. Remove the growth medium and add stimulation buffer. b. Add the this compound-like peptide at various concentrations. c. Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the detection reaction (e.g., adding HTRF reagents, AlphaScreen beads, or performing the ELISA).
-
Measurement and Data Analysis: a. Read the signal (e.g., fluorescence ratio, luminescence) on a plate reader. b. Generate a standard curve with known cAMP concentrations. c. Calculate the amount of cAMP produced in response to the peptide. d. Plot the dose-response curve and determine the EC50 value.
Signaling Pathways and Visualizations
This compound receptors are G-protein coupled receptors (GPCRs) that are orthologous to vertebrate orexin/hypocretin receptors[5]. Activation of these receptors can lead to an increase in intracellular calcium ([Ca2+]i) and/or cyclic AMP (cAMP) concentrations[5].
This compound Signaling Pathway
The binding of an this compound-like peptide to its receptor can initiate two primary signaling cascades:
-
Gαq Pathway: Activation of the Gαq subunit of the G-protein leads to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.
Caption: this compound signaling pathway via Gαq and Gαs.
Experimental Workflow for this compound-like Peptide Research
The following diagram illustrates a typical workflow for the discovery and characterization of this compound-like peptides and their receptors in a novel non-insect species.
Caption: Workflow for this compound-like peptide research.
Conclusion and Future Directions
This compound-like peptides represent a conserved family of neuropeptides with fundamental roles in the physiology of a diverse range of non-insect species. The evidence strongly suggests that their ancestral function is myotropic, with the role in juvenile hormone regulation in insects being a more recent evolutionary development. The characterization of their receptors as GPCRs homologous to vertebrate orexin receptors opens up avenues for comparative endocrinology and drug discovery.
Future research should focus on:
-
Expanding the taxonomic scope: Investigating the presence and function of this compound-like peptides in a wider range of invertebrate phyla to build a more complete picture of their evolutionary history.
-
Detailed functional studies: Moving beyond myotropic effects to explore other potential roles, such as in neuromodulation, circadian rhythms, and metabolic regulation in non-insect species.
-
Receptor deorphanization and characterization: Identifying and characterizing the receptors for this compound-like peptides in more species to understand the evolution of ligand-receptor interactions.
-
Quantitative peptidomics and transcriptomics: Quantifying the levels of these peptides and their precursor mRNAs in different tissues and under various physiological conditions to better understand their regulation and function.
This technical guide provides a solid foundation for researchers entering this exciting field and highlights the many opportunities for future discoveries.
References
- 1. Expression of a neuropeptide similar to this compound in free living turbellaria (platyhelminthes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Heterologous Expression and Purification of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 9. Neuropeptides and monoamines in annelids - Neurohormones in Invertebrates [resolve.cambridge.org]
- 10. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 11. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. mdpi.com [mdpi.com]
- 16. Selection of Reference Genes by Quantitative Real-Time PCR in Different Cell Lines from Humpback Grouper (Cromileptes altivelis) | MDPI [mdpi.com]
- 17. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.org [gene-quantification.org]
- 19. A Whole Mount In Situ Hybridization Method for the Gastropod Mollusc Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. edenrcn.com [edenrcn.com]
- 23. escholarship.org [escholarship.org]
- 24. researchgate.net [researchgate.net]
- 25. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 26. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. promegaconnections.com [promegaconnections.com]
- 28. Heterologous expression of G-protein-coupled receptors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. resources.revvity.com [resources.revvity.com]
- 31. researchgate.net [researchgate.net]
Structural Characterization of the Allatotropin Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatotropin (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the biosynthesis of juvenile hormone. Subsequent research has revealed its multifaceted nature, with functions ranging from myotropic and cardioacceleratory activities to the regulation of immune responses and feeding behavior across various invertebrate species. This technical guide provides a comprehensive overview of the structural characterization of the this compound peptide, detailing its primary, secondary, and putative tertiary structures. It includes a compilation of known this compound sequences, detailed experimental protocols for its characterization, and a visualization of its signaling pathways. This document is intended to serve as a core resource for researchers engaged in the study of this compound and its potential applications in pest management and drug development.
Primary Structure of this compound
The primary structure of this compound is characterized by a peptide chain typically ranging from 13 to 16 amino acids in length, with a conserved C-terminal amidation, which is crucial for its biological activity. The C-terminal pentapeptide, often with the motif TARGF-amide, is highly conserved across many insect species.
Alternative splicing of the this compound gene can give rise to multiple isoforms, known as this compound-like (ATL) peptides, within a single species. These isoforms exhibit variations in their amino acid sequence, which can lead to differences in their biological potency and receptor activation.
Table 1: Primary Amino Acid Sequences of this compound (AT) and this compound-Like (ATL) Peptides from Various Insect Species
| Species | Peptide | Sequence | Molecular Weight (Da) |
| Manduca sexta | Manse-AT | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ | 1486.78 |
| Manduca sexta | Manse-ATL-I | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Gly-Phe-NH₂ | 1544.85 |
| Manduca sexta | Manse-ATL-II | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Tyr-Gly-Phe-NH₂ | 1607.88 |
| Manduca sexta | Manse-ATL-III | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Ser-Pro-Arg-Leu-Tyr-Ser-Phe-NH₂ | 1593.85 |
| Aedes aegypti | Aedae-AT | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ | 1572.8 |
| Bombyx mori | Bommo-AT | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ | 1486.78 |
| Samia cynthia ricini | Samcr-AT | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ | 1486.78 |
| Locusta migratoria | Locmi-AG-MT-1 | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ | 1486.78 |
Secondary and Tertiary Structure
Detailed experimental determination of the three-dimensional structure of this compound through techniques like NMR spectroscopy or X-ray crystallography has not been extensively reported in the literature. However, studies on other insect neuropeptides with similar characteristics, such as myotropic and antimicrobial peptides, suggest that this compound likely adopts a flexible, random coil structure in aqueous solution.[1][2] In the more hydrophobic environment of a cell membrane or receptor binding pocket, it is predicted to fold into a more defined conformation, possibly including α-helical segments.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of the this compound peptide.
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for obtaining synthetic this compound for experimental use.[7][8][9]
Protocol for Fmoc-based Solid-Phase Peptide Synthesis of Manduca sexta this compound (Manse-AT):
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for at least one hour.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% piperidine in DMF solution for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the coupling efficiency using a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Manse-AT sequence (Gly, Arg, Ala, Thr, Met, Met, Glu, Val, Asn, Lys, Phe, Gly).
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthetic peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Mass Spectrometry for Primary Structure Verification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of the synthesized peptide and confirming its amino acid sequence through fragmentation analysis.[10][11][12][13][14]
Protocol for MALDI-TOF MS Analysis of Manse-AT:
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water.
-
Sample Preparation: Mix the purified Manse-AT peptide solution (approximately 1 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate and allow it to air dry completely, forming co-crystals.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.
-
Tandem MS (MS/MS) for Sequencing: For sequence confirmation, perform tandem mass spectrometry (MALDI-TOF/TOF or LIFT) on the parent ion of Manse-AT to induce fragmentation and generate a characteristic pattern of b- and y-ions, which can be used to deduce the amino acid sequence.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to investigate the conformational properties of this compound in different environments.[4][5][6]
Protocol for CD Analysis of this compound:
-
Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for analysis should be between 0.1 and 0.5 mg/mL.
-
Instrument Setup: Use a CD spectropolarimeter purged with nitrogen gas. Set the scanning wavelength range from 190 to 260 nm for far-UV analysis.
-
Data Collection: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 1 mm. Collect multiple scans and average them to improve the signal-to-noise ratio.
-
Solvent Titration: To assess conformational changes in a membrane-like environment, record spectra in the presence of increasing concentrations of trifluoroethanol (TFE) or lipid vesicles.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Use deconvolution algorithms (e.g., CONTINLL) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[15]
This compound Receptor Binding Assay
Receptor binding assays are essential for characterizing the interaction of this compound with its G protein-coupled receptor (GPCR).[16][17][18][19][20]
Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or Sf9 cells) heterologously expressing the this compound receptor.
-
Radioligand: Use a radiolabeled form of this compound (e.g., [¹²⁵I]-Allatotropin) as the tracer.
-
Assay Setup: In a 96-well plate, incubate a fixed amount of receptor-containing membranes with a constant concentration of the radioligand and varying concentrations of unlabeled ("cold") this compound or test compounds.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound tracer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays for Signaling Pathway Elucidation
Functional assays, such as calcium imaging and cAMP measurement, are used to determine the downstream signaling pathways activated by the this compound receptor.
Protocol for Calcium Imaging: [21][22][23][24][25]
-
Cell Culture and Loading: Culture cells expressing the this compound receptor on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the cells with a baseline buffer and then stimulate them with varying concentrations of this compound.
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the dose-dependent response to this compound.
Protocol for cAMP Assay: [26][27][28][29][30]
-
Cell Culture: Culture cells expressing the this compound receptor in a multi-well plate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Characterization
Caption: A generalized experimental workflow for the synthesis, purification, and structural and functional characterization of the this compound peptide.
This compound Gq-coupled Signaling Pathway
Caption: The Gq-coupled signaling pathway activated by this compound, leading to an increase in intracellular calcium.
This compound Gs-coupled Signaling Pathway
Caption: The Gs-coupled signaling pathway activated by this compound, resulting in the production of cyclic AMP.
Conclusion
The structural characterization of this compound is fundamental to understanding its diverse physiological roles and for harnessing its potential in biotechnological applications. While its primary structure is well-documented, further research employing high-resolution techniques such as NMR and X-ray crystallography is needed to elucidate its three-dimensional conformation and provide a more detailed picture of its interaction with its receptor. The experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers to advance our knowledge of this important neuropeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect antimicrobial peptides: structures, properties and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. deepdyve.com [deepdyve.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. biophysics-reports.org [biophysics-reports.org]
- 24. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. resources.revvity.com [resources.revvity.com]
- 30. revvity.com [revvity.com]
Allatotropin Gene Expression in the Insect Nervous System: A Technical Guide
December 7, 2025
Abstract
Allatotropin (AT) is a pleiotropic neuropeptide crucial to a multitude of physiological processes in insects, including the regulation of juvenile hormone biosynthesis, myotropic activities, and neuromodulation within the central and peripheral nervous systems.[1][2] This technical guide provides an in-depth overview of this compound gene expression in the insect nervous system, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on AT gene expression, details key experimental methodologies, and visualizes the this compound signaling pathway and associated experimental workflows. This document serves as a comprehensive resource for understanding and investigating the role of this compound in insect physiology, with potential applications in the development of novel pest management strategies.
Introduction to this compound
First identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the production of juvenile hormone (JH) by the corpora allata (CA), this compound has since been recognized as a multifunctional neuropeptide.[1] The AT gene can undergo alternative splicing to produce multiple mRNA precursors, which encode for the AT peptide and, in some cases, structurally similar this compound-like peptides (ATLs).[1] These peptides are expressed in various neurons throughout the central and enteric nervous systems, including the brain, frontal ganglion, and terminal abdominal ganglion.[1]
The functions of this compound are diverse and extend beyond JH regulation. It has been shown to influence heart rate, gut motility, the release of digestive enzymes, and ion transport.[1] These pleiotropic effects are mediated by the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[1]
This compound Gene Expression: Quantitative Analysis
The expression of the this compound gene varies significantly across different regions of the insect nervous system and is influenced by developmental stage and sex. Quantitative real-time PCR (qRT-PCR) is a standard method for quantifying these differences in transcript levels. Below is a summary of relative this compound precursor gene expression in the desert locust, Schistocerca gregaria.
Table 1: Relative Expression of this compound (AT) Precursor mRNA in the Nervous System of Schistocerca gregaria
| Nervous System Tissue | Relative Expression Level (Normalized to Female Brain) | Key Observations |
| Central Brain | Higher in females than males (p < 0.05) | Significant sex-based differences in expression. |
| Optic Lobes | Higher in females than males (p < 0.05) | Suggests a role for AT in visual processing or its regulation that may differ between sexes. |
| Subesophageal Ganglion | Data not specified in the same comparative manner. | - |
| Thoracic Ganglia | Data not specified in the same comparative manner. | - |
| Abdominal Ganglia 1-3 | Fused with the metathoracic ganglion. | Anatomical consideration for sample dissection. |
| Abdominal Ganglia 4-5 | Higher in females than males (p < 0.05) | Sex-specific expression patterns continue along the ventral nerve cord. |
| Abdominal Ganglia 6-7 | Higher in females than males (p < 0.05) | Consistent female-biased expression in the posterior abdominal ganglia. |
| Last Abdominal Ganglion | Higher in males than females (p < 0.05) | A reversal of the sex-biased expression pattern, possibly related to male-specific reproductive functions.[2] |
Data synthesized from a study on Schistocerca gregaria.[2] The relative transcript amounts were normalized to the expression of Actin and GAPDH housekeeping genes, with the female brain sample used as the calibrator.[2]
This compound Signaling Pathway
This compound exerts its cellular effects by binding to the this compound receptor (ATR), a rhodopsin-like GPCR.[2] Activation of the ATR initiates intracellular signaling cascades that can vary depending on the target tissue. The primary signaling pathways involve the activation of Gq and Gs proteins.[1][3]
-
Gq/PLC/IP3/Ca²⁺ Pathway : Binding of this compound to its receptor can activate a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a key second messenger that mediates many of AT's physiological effects, such as muscle contraction.[1][3]
-
Gs/cAMP Pathway : In some cells, the activated ATR can couple to a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then acts as a second messenger, often by activating protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.[2]
Experimental Protocols
Investigating this compound gene expression in the insect nervous system involves a combination of molecular biology and microscopy techniques. The following sections provide detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for AT Gene Expression Analysis
This protocol outlines the steps for quantifying AT mRNA levels in different nervous system tissues.
1. Tissue Dissection and RNA Extraction:
-
Anesthetize insects by chilling on ice.
-
Under a dissecting microscope in cold, RNase-free phosphate-buffered saline (PBS), carefully dissect the desired nervous system tissues (e.g., brain, subesophageal ganglion, thoracic ganglia, abdominal ganglia).
-
Immediately transfer the dissected tissues into a microcentrifuge tube containing an RNA lysis buffer (e.g., TRIzol reagent) and homogenize.
-
Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This can be done using a commercially available cDNA synthesis kit.
3. Primer Design and Validation:
-
Design forward and reverse primers specific to the this compound gene of the insect species being studied. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Design primers for one or more stable reference (housekeeping) genes for data normalization (e.g., Actin, GAPDH, RPL13).
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
4. qPCR Reaction Setup and Execution:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.
-
Run the qPCR reactions in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the this compound gene and the reference gene(s) in each sample.
-
Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene(s).
In Situ Hybridization for Localization of AT mRNA
This protocol describes the localization of this compound mRNA within the insect nervous system.
1. Probe Synthesis:
-
Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA. This is typically done by in vitro transcription from a linearized plasmid containing the AT cDNA.
-
A sense probe should also be synthesized as a negative control.
2. Tissue Preparation:
-
Dissect the nervous tissue in cold PBS and fix it in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash the tissue in PBS with 0.1% Tween 20 (PBST).
-
Dehydrate the tissue through an ascending series of methanol in PBST and store it in 100% methanol at -20°C until use.
3. Hybridization:
-
Rehydrate the tissue through a descending series of methanol in PBST.
-
Permeabilize the tissue by treating it with proteinase K.
-
Post-fix the tissue with 4% PFA.
-
Pre-hybridize the tissue in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature (typically 55-65°C).
-
Hybridize the tissue with the DIG-labeled probe in the hybridization buffer overnight at the hybridization temperature.
4. Washes and Detection:
-
Perform a series of stringent washes at the hybridization temperature to remove the unbound probe.
-
Wash the tissue in MABT (maleic acid buffer with 0.1% Tween 20).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the tissue with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash the tissue extensively in MABT to remove the unbound antibody.
-
Equilibrate the tissue in the detection buffer.
-
Develop the color reaction by incubating the tissue in a solution containing NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.
5. Imaging:
-
Stop the color reaction by washing the tissue in PBST.
-
Mount the stained tissue on a microscope slide and image using a bright-field microscope.
Immunocytochemistry for Localization of AT Peptide
This protocol details the visualization of the this compound peptide in the insect nervous system.
1. Tissue Dissection and Fixation:
-
Dissect the nervous tissue in cold PBS.
-
Fix the tissue in 4% PFA in PBS for 2-4 hours at room temperature or overnight at 4°C.
2. Washing and Permeabilization:
-
Wash the fixed tissue several times in PBS.
-
Permeabilize the tissue by incubating it in PBS containing a detergent such as 0.3% Triton X-100 (PBT) for at least 1 hour.
3. Blocking:
-
Block non-specific antibody binding by incubating the tissue in PBT containing normal serum (e.g., normal goat serum) for at least 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Incubate the tissue with a primary antibody raised against this compound, diluted in the blocking solution, for 1-3 days at 4°C with gentle agitation.
5. Washing:
-
Wash the tissue extensively with PBT over several hours to remove the unbound primary antibody.
6. Secondary Antibody Incubation:
-
Incubate the tissue with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488), diluted in the blocking solution, for 1-2 days at 4°C in the dark.
7. Final Washes and Mounting:
-
Wash the tissue extensively with PBT and then with PBS in the dark.
-
Mount the tissue on a microscope slide in an antifade mounting medium.
8. Imaging:
-
Visualize the fluorescent signal using a confocal or epifluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the expression and localization of the this compound gene and its protein product in the insect nervous system.
Conclusion and Future Directions
The study of this compound gene expression in the insect nervous system is a dynamic field with significant implications for both fundamental insect neurobiology and applied entomology. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this important neuropeptide. Future research should aim to expand the quantitative expression data to a wider range of insect species and developmental stages, further elucidate the downstream targets of this compound signaling, and explore the potential of the this compound system as a target for the development of novel, species-specific insecticides. The integration of advanced techniques such as single-cell RNA sequencing and CRISPR/Cas9-mediated gene editing will undoubtedly provide deeper insights into the precise functions and regulatory mechanisms of this compound in the intricate network of the insect nervous system.
References
- 1. gosset.ai [gosset.ai]
- 2. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Allatotropin in Mosquito Reproductive Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatotropin (AT) is a pleiotropic neuropeptide that plays a crucial, albeit complex, role in insect physiology. In mosquitoes, its primary and most well-characterized function is the stimulation of Juvenile Hormone (JH) biosynthesis by the corpora allata (CA). Juvenile Hormone is a key regulator of female reproductive maturation, including previtellogenic ovarian development. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on mosquito reproductive behavior, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The available research, primarily focused on Aedes aegypti, indicates a strong link between nutritional status, this compound levels, JH synthesis, and ovarian development. While direct quantitative evidence linking this compound to specific mating behaviors and reproductive output (fecundity and fertility) is still emerging, its foundational role in initiating the hormonal cascade necessary for reproduction makes it a compelling target for novel vector control strategies.
Introduction
Mosquito-borne diseases remain a significant global health challenge. Vector control strategies increasingly focus on disrupting the reproductive cycle of mosquitoes to manage populations. A key endocrine regulator of mosquito reproduction is Juvenile Hormone (JH), which governs ovarian development and vitellogenesis. The synthesis of JH is, in turn, stimulated by the neuropeptide this compound (AT). Understanding the precise role and mechanism of action of this compound is therefore critical for developing targeted interventions. This document synthesizes the existing technical literature on the function of this compound in mosquito reproduction, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on this compound and its Effects
The quantification of this compound and its physiological effects is central to understanding its role in reproduction. The available data primarily relates AT levels to the nutritional status of the mosquito and the subsequent impact on JH synthesis and ovarian development.
Table 1: this compound Titers in Female Aedes aegypti Heads Based on Nutritional Status
| Days Post-Eclosion | AT Titer in "Large" Females (fmol/head) (High Nutrition)[1][2] | AT Titer in "Small" Females (fmol/head) (Low Nutrition)[1][2] |
| 1-2 | 6 - 8 | < 9 |
| 3 | Increasing | < 9 |
| 4 | ~45 (Peak) | < 9 |
| 7 | ~8 | < 9 |
Note: "Large" and "small" phenotypes were generated by raising larvae under high and low nutritional diets, respectively. AT titers were measured by an indirect ELISA.[1]
Table 2: Effect of this compound on Juvenile Hormone (JH) III Biosynthesis in vitro
| Treatment Condition (Aedes aegypti Corpora Allata) | JH III Biosynthesis Rate | Fold Increase |
| Basal (Day 1 females) | Low | - |
| This compound (10⁻⁸ - 10⁻⁹ M) | Maximally Stimulated | Not specified |
| Farnesoic Acid (40 µM) | Stimulated | ~9-fold |
| This compound + Farnesoic Acid (Day 0 females) | Very High Production | Not specified |
Note: JH biosynthesis was measured using an in vitro radiochemical assay. The data indicates a strong, dose-dependent stimulation of JH synthesis by Aedes-AT.[3]
Table 3: Effects of this compound RNAi on Ovarian Development in Culex pipiens
| Experimental Group | Phenotype |
| Nondiapause Females (Control) | Normal Ovarian Development |
| Nondiapause Females + AT dsRNA | Cessation of Ovarian Development (Diapause-like) |
| Nondiapause Females + AT dsRNA + JH Application | Rescue of Ovarian Development |
Note: This study demonstrates that suppression of this compound is a critical step in halting ovarian development, and this effect is mediated through the reduction of JH.[1]
Signaling Pathway of this compound
This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, primarily in the corpora allata. Activation of the this compound receptor (ATR) initiates an intracellular signaling cascade that culminates in the stimulation of JH biosynthesis.
The Aedes aegypti this compound receptor (AeATr) has been functionally characterized.[4] When expressed in HEK293 cells, stimulation with Aedes-AT leads to transient increases in intracellular calcium, indicating that the receptor likely couples to a Gq alpha subunit.[4] This suggests a signaling pathway involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). Some evidence also points to the potential involvement of a Gs/cAMP pathway in other insects, which may represent a parallel or alternative signaling route.[1]
Caption: this compound signaling pathway in mosquito corpora allata.
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound in mosquito reproduction. Detailed methodologies for key experiments are provided below.
Quantification of this compound by Indirect ELISA
This protocol is based on the method used to measure AT titers in mosquito heads.
Materials:
-
Mosquito heads
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Synthetic Aedes aegypti this compound (for standard curve)
-
Primary antibody: Rabbit polyclonal anti-AT serum
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with synthetic AT (e.g., 10 pmol/well in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Prepare serial dilutions of synthetic AT for the standard curve. Homogenize mosquito heads in an appropriate buffer and centrifuge to pellet debris. In a separate plate or tubes, pre-incubate the samples and standards with a limiting dilution of the primary anti-AT antibody (e.g., 1:5000) overnight at 4°C.
-
Competitive Binding: Transfer the pre-incubated sample/antibody and standard/antibody mixtures to the coated and blocked 96-well plate. Incubate for 2-4 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (at an appropriate dilution, e.g., 1:10000 in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting absorbance versus the concentration of synthetic AT. Use the standard curve to determine the concentration of AT in the mosquito head samples.
Radiochemical Assay for Juvenile Hormone (JH) Biosynthesis
This in vitro assay directly measures the rate of JH synthesis by isolated corpora allata (CA) and is the definitive method for assessing the allatotropic activity of a substance.
Materials:
-
Adult female mosquitoes
-
Dissection buffer (e.g., sterile saline solution)
-
Incubation medium (e.g., TC-199 medium) supplemented with Ficoll and L-[methyl-³H]methionine
-
Synthetic this compound
-
Isooctane (or other organic solvent)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissection: Dissect the corpora allata-corpora cardiaca (CA-CC) complexes from adult female mosquitoes in cold dissection buffer.
-
Incubation: Transfer individual or small pools of CA-CC complexes to vials containing incubation medium with L-[methyl-³H]methionine. Add synthetic this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) to the experimental vials. Include control vials with no AT.
-
Hormone Synthesis: Incubate the vials at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 3-4 hours) to allow for the synthesis and release of radiolabeled JH.
-
Extraction: Stop the reaction and extract the newly synthesized JH by adding isooctane to each vial. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Transfer a known volume of the isooctane (organic) phase containing the radiolabeled JH to a scintillation vial.
-
Evaporation: Evaporate the solvent.
-
Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Analysis: The DPM value is directly proportional to the amount of JH synthesized. Results are typically expressed as fmol of JH synthesized per CA pair per hour.
Caption: Workflow for the Radiochemical Assay (RCA) of JH biosynthesis.
This compound Gene Knockout using CRISPR/Cas9
This protocol provides a general framework for generating AT knockout mosquitoes to study its in vivo function.
Materials:
-
Recombinant Cas9 protein
-
Synthetic guide RNAs (gRNAs) targeting the this compound gene
-
Mosquito embryos (pre-blastoderm stage, typically 1-2 hours post-oviposition)
-
Microinjection needle and apparatus
-
Hatching medium
-
Rearing equipment
Procedure:
-
gRNA Design: Design two or more gRNAs targeting conserved exons of the this compound gene to create a genomic deletion.
-
Injection Mix Preparation: Prepare an injection mix containing Cas9 protein and the gRNAs in an appropriate injection buffer.
-
Embryo Microinjection: Align freshly laid mosquito embryos and inject the CRISPR/Cas9 mix into the posterior pole of the embryos.
-
Rearing: Allow the injected embryos to develop and hatch. Rear the resulting G₀ larvae to adulthood.
-
Screening: Cross the G₀ adults with wild-type mosquitoes. Screen the G₁ progeny for the desired mutation by PCR amplification of the target region followed by DNA sequencing or fragment analysis.
-
Line Establishment: Establish homozygous mutant lines from the heterozygous G₁ individuals.
-
Phenotypic Analysis: Analyze the homozygous AT knockout mosquitoes for effects on survival, development, and reproductive phenotypes (e.g., ovarian development, fecundity, fertility, mating behavior).
Caption: Workflow for generating this compound knockout mosquitoes via CRISPR/Cas9.
Role in Reproductive Behavior: Current Knowledge and Gaps
While the role of this compound in the hormonal regulation of ovarian development is well-established, its direct influence on specific reproductive behaviors remains largely unexplored. The reproductive cycle, or gonotrophic cycle, involves a coordinated series of behaviors including host-seeking, blood-feeding, and oviposition.[2] this compound, by initiating JH production, is a critical upstream regulator of this entire process.
-
Mating: Successful mating is a prerequisite for female reproductive success. In Aedes aegypti, mating can induce behavioral changes, such as making the female refractory to subsequent matings.[5] However, there is currently no direct evidence to suggest that this compound modulates mating behavior, such as courtship rituals, mate choice, or copulation success. Studies using AT knockout or knockdown mosquitoes could be designed to investigate these potential roles. Automated tracking systems and analysis of acoustic signals ("mating songs") are powerful tools for quantifying such behaviors.
-
Host-Seeking and Feeding Behavior: After mating and JH-dependent previtellogenic development, the female mosquito initiates host-seeking behavior to obtain a blood meal necessary for vitellogenesis. While some neuropeptides have been shown to modulate host-seeking, a direct role for this compound in this specific behavior has not been demonstrated.[2] It is plausible that this compound's primary role is to prepare the female physiologically for reproduction, which then indirectly triggers the downstream behavioral programs.
Conclusion and Future Directions
This compound is a key neuropeptide in mosquitoes that links nutritional status to reproductive readiness by stimulating the production of Juvenile Hormone. This hormonal cascade is essential for previtellogenic ovarian development, a critical step preceding vitellogenesis and egg production. The signaling pathway involves a Gq-protein coupled receptor and the mobilization of intracellular calcium. While powerful techniques exist to quantify this compound, measure its effect on JH synthesis, and manipulate its gene function, significant knowledge gaps remain.
Future research should focus on:
-
Investigating the role of this compound in specific mating behaviors. Behavioral assays quantifying courtship latency, copulation success, and acoustic communication in AT-manipulated mosquitoes would provide novel insights into the neuroethology of mosquito reproduction.
-
Further elucidating the downstream components of the this compound signaling pathway in the corpora allata. Identifying the specific kinases and transcription factors that mediate the effect of calcium and/or cAMP on JH biosynthetic enzymes would provide a more complete picture of its mechanism of action.
A deeper understanding of the multifaceted role of this compound in mosquito reproduction will not only advance our knowledge of insect endocrinology but also has the potential to uncover novel targets for the development of innovative and specific vector control strategies.
References
- 1. Suppression of this compound simulates reproductive diapause in the mosquito Culex pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. Revealing complex mosquito behaviour: a review of current automated video tracking systems suitable for tracking mosquitoes in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Allatotropin's Role in Circadian Rhythm Regulation: A Technical Guide and Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
Allatotropin (AT) is a pleiotropic neuropeptide crucial to invertebrate physiology, primarily known for stimulating Juvenile Hormone (JH) biosynthesis. While its involvement in "modulating the circadian cycle" is frequently cited in literature, direct evidence elucidating its role in the core timekeeping machinery remains scarce. This technical guide synthesizes the current, indirect evidence linking AT to circadian rhythms, proposes a testable model of AT as a rhythmic output of the central clock, and provides a comprehensive suite of detailed experimental protocols for researchers aiming to investigate this connection. The document is intended to serve as a foundational resource for exploring the AT signaling system as a potential target for modulating rhythm-dependent physiological and behavioral processes in invertebrates.
Introduction to this compound (AT) and its Receptor (ATR)
This compound was first identified in the tobacco hornworm, Manduca sexta, based on its potent ability to stimulate the synthesis of Juvenile Hormone (JH) by the corpora allata (CA), a primary endocrine gland in insects.[1][2] Since its discovery, functional studies have revealed that AT is a multifunctional neuropeptide with a wide range of activities beyond JH regulation, including myotropic effects on the gut and heart, regulation of digestive enzyme release, and involvement in feeding behaviors.[1][2][3][4]
The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that is homologous to vertebrate orexin/hypocretin receptors.[5] Ligand binding to ATR primarily initiates one of two major signaling cascades, depending on the G-protein subtype expressed in the target cell:
-
Gq/11 Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many cellular responses.
-
Gs Pathway: Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets.
The widespread expression of ATR in various tissues, including the central nervous system and peripheral organs, underscores the peptide's pleiotropic nature.[1][5]
Evidence for this compound's Link to Circadian Rhythms
Direct evidence demonstrating that AT or ATR are core components of the circadian clock is currently lacking. No studies have shown, for example, that genetic ablation of the Atr gene results in arrhythmicity or altered period length in locomotor activity. However, several lines of indirect evidence suggest that the AT system is, at a minimum, a rhythmic output of the central clock.
The most compelling data comes from studies on the kissing bug, Rhodnius prolixus. Research has shown that the basal frequency of aorta contractions, a process influenced by AT, exhibits a clear daily rhythm, with higher frequencies observed in the afternoon compared to the morning.[3][4][6] Furthermore, the production of AT itself in the midgut and Malpighian tubules displays a daily rhythm, with levels peaking in the afternoon as the nocturnal insect prepares for feeding.[3][4]
This suggests a model where the central circadian clock, composed of core clock genes like Period and Timeless, rhythmically controls the synthesis and/or release of AT. This rhythmic AT signal then acts on peripheral tissues to drive daily rhythms in physiology and behavior, such as circulation and feeding preparedness.
Quantitative Data on Rhythmic Activity
The following table summarizes the key quantitative finding from studies on Rhodnius prolixus, which demonstrates a physiological process modulated by this compound exhibits a daily rhythm.
| Parameter | Time Point | Mean Frequency (contractions/min) ± SE | Organism |
| Basal Aorta Contractions | Morning | ~18 ± 2 | Rhodnius prolixus (unfed adult males) |
| Basal Aorta Contractions | Afternoon | ~30 ± 3 | Rhodnius prolixus (unfed adult males) |
Table 1: Daily variation in the basal frequency of aorta contractions in Rhodnius prolixus. Data extracted from figures in[6]. The significant increase (p < 0.05) in the afternoon suggests a circadian influence on this AT-modulated process.
Signaling Pathways and Conceptual Models
This compound Receptor Signaling Pathway
The binding of this compound to its G protein-coupled receptor initiates intracellular signaling. The diagram below illustrates the two primary pathways activated by ATR.
References
- 1. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal). | PLOS One [journals.plos.org]
- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Localization of Allatotropin in the Corpora Allata: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its potent stimulatory effect on the biosynthesis of juvenile hormone (JH) by the corpora allata (CA).[1] Subsequent research has revealed its multifaceted roles in various physiological processes across numerous insect species, including myoregulation, heart rate, and gut motility.[1] The precise localization of this compound and its receptor within the corpora allata is critical to understanding its function as a key regulator of insect development and reproduction, making it a potential target for the development of novel insect control agents. This technical guide provides a comprehensive overview of the localization of this compound in the corpora allata, detailing quantitative data, experimental methodologies, and the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound and its Receptor
The following tables summarize quantitative data on the expression of this compound (AT) and its receptor (ATr) in the corpora allata (CA) and associated tissues from various insect species. This data, primarily derived from real-time quantitative PCR (RT-qPCR) and cell counting, provides insights into the dynamic regulation of the this compound signaling system.
| Species | Tissue | Developmental/Physiological Stage | Method | Key Findings | Reference |
| Rhodnius prolixus | Corpora Allata/Corpora Cardiaca (CA/CC) Complex | 4th Instar Larva (Days post-blood meal) | RT-qPCR | AT expression peaks between days 3 to 5. ATr expression is highest on day 1 and then decreases. | [2] |
| Aedes aegypti | Corpora Allata (CA) | Female Pupae and Adults | RT-qPCR | AeATr mRNA levels increase 6h before eclosion, peak 24h post-eclosion, and decrease after a blood meal.[3] | [3] |
| Apis mellifera | Brain (Pars Intercerebralis) | Late Last Instar Larvae (Prepupae) | Immunohistochemistry | Presence of 6-8 Manduca sexta-AT immunoreactive cells.[4] | [4] |
Table 1: Quantitative Expression of this compound (AT) and its Receptor (ATr) in Insect Tissues. This table presents a summary of quantitative studies on the expression levels of AT and ATr in different insect species and developmental stages. The data highlights the dynamic nature of the this compound system, with expression levels fluctuating in response to physiological cues such as feeding and developmental transitions.
Localization of this compound in the Corpora Allata
Immunohistochemical studies using confocal laser scanning microscopy have been instrumental in visualizing the localization of this compound within the insect neuroendocrine system. In several lepidopteran species, including Lacanobia oleracea, Heliothis virescens, and Manduca sexta, this compound immunoreactivity is observed in nerve fibers innervating the corpora allata.[5] However, a notable finding is that in these species, this compound immunoreactivity is present only in the adult glands, not in the larval corpora allata.[5] This suggests that the stimulatory role of this compound on JH synthesis may be specific to the adult stage in these insects.[5]
In mosquitoes such as Aedes aegypti and Anopheles albimanus, this compound-like immunoreactivity is found in cells of the protocerebral lobe of the brain and in neuronal projections that innervate various tissues, including the corpora allata-corpora cardiaca complex.[6] In the triatomine bug Rhodnius prolixus, this compound has been localized within the corpora allata of 4th instar larvae, with evidence suggesting the presence of allatotropic cells within the gland itself.[2] These neuron-like cells exhibit cytoplasmic processes that extend deeply among the cells responsible for JH synthesis.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to localize and quantify this compound and its receptor in the corpora allata.
Immunohistochemistry for this compound Localization
This protocol is adapted from studies on neuropeptide localization in mosquitoes and other insects.
1. Tissue Dissection and Fixation:
-
Dissect the brain-corpora cardiaca-corpora allata complex in cold phosphate-buffered saline (PBS).
-
Fix the tissues in 4% paraformaldehyde in PBS for 4-12 hours at 4°C.
2. Permeabilization and Blocking:
-
Wash the fixed tissues three times in PBS.
-
Permeabilize the tissues with 1% Triton X-100 in PBS overnight at 4°C.
-
Wash three times in PBS.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS) for 2 hours at room temperature.
3. Primary Antibody Incubation:
-
Incubate the tissues with a primary antibody against this compound (e.g., rabbit anti-AT) diluted in the blocking solution. The optimal dilution should be determined empirically but is often in the range of 1:500 to 1:1000.
-
Incubate overnight at 4°C with gentle agitation.
4. Secondary Antibody Incubation:
-
Wash the tissues five times with PBS containing 0.1% Tween-20 (PBST).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in the blocking solution. The dilution is typically around 1:200 to 1:500.
-
Incubate for 2 hours at room temperature in the dark.
5. Mounting and Visualization:
-
Wash the tissues five times with PBST.
-
Mount the tissues on a microscope slide in an anti-fade mounting medium.
-
Visualize the localization of this compound immunoreactivity using a confocal laser scanning microscope.
Real-time Quantitative PCR (RT-qPCR) for this compound Receptor Expression
This protocol is based on the methodology used to quantify this compound receptor mRNA in Aedes aegypti.[3]
1. RNA Extraction and cDNA Synthesis:
-
Dissect the corpora allata from the desired developmental stage or experimental condition.
-
Extract total RNA using a commercially available kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
2. Primer Design and Validation:
-
Design primers specific to the this compound receptor gene and a reference gene (e.g., ribosomal protein S7) for normalization.
-
Validate the primer efficiency by performing a standard curve analysis.
3. RT-qPCR Reaction:
-
Prepare the RT-qPCR reaction mixture containing cDNA, specific primers, and a suitable SYBR Green master mix.
-
Perform the reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the this compound receptor and the reference gene.
-
Calculate the relative expression of the this compound receptor gene using the ΔΔCt method.
Signaling Pathways and Visualizations
This compound exerts its effects on the corpora allata by binding to a specific G-protein coupled receptor (GPCR) on the surface of the gland's cells. The activation of this receptor triggers an intracellular signaling cascade that ultimately leads to an increase in JH biosynthesis.
This compound Signaling Pathway
Studies in various insects and other invertebrates suggest that the this compound receptor is coupled to a Gq subfamily of Gα protein. Upon binding of this compound, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key event in the stimulation of JH synthesis. Some evidence also suggests the involvement of cyclic AMP (cAMP) in the signaling pathway, although the precise mechanism of its involvement is still under investigation.
Caption: this compound signaling pathway in corpora allata cells.
Experimental Workflow for this compound Localization
The following diagram illustrates the typical workflow for localizing this compound in the corpora allata using immunohistochemistry.
Caption: Immunohistochemistry workflow for this compound localization.
Conclusion
The localization of this compound in the corpora allata provides crucial insights into its regulatory role in juvenile hormone synthesis. While qualitative data from immunohistochemistry has established the presence of this compound-releasing neurons innervating the CA, quantitative data, particularly from RT-qPCR of its receptor, reveals a dynamic and tightly regulated system. The detailed experimental protocols and the elucidated signaling pathway presented in this guide offer a solid foundation for researchers and drug development professionals. Future research focusing on the precise quantification of this compound at its release sites within the corpora allata and further dissecting the downstream components of its signaling cascade will be invaluable for a complete understanding of its function and for the development of targeted strategies for insect pest management.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical localization of an this compound in developmental stages of Heliothis virescens and Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatins and this compound in the corpus cardiacum/corpus allatum complex of larval and adult lepidopterans studied by confocal laser scanning microscopy: correlation to juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allatotropin Precursor Protein and its Post-Translational Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatotropins (AT) are pleiotropic neuropeptides pivotal in regulating a wide array of physiological processes in invertebrates, most notably the biosynthesis of juvenile hormone. Originating from a larger precursor protein, the generation of bioactive Allatotropin peptides involves a series of intricate post-translational modifications, including proteolytic cleavage and C-terminal amidation. The this compound receptor, a G protein-coupled receptor (GPCR), mediates the peptide's effects through intracellular signaling cascades, primarily involving calcium mobilization. This technical guide provides a comprehensive overview of the this compound precursor protein, its processing, signaling pathways, and the key experimental methodologies employed in its study. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and potential drug development targeting this pathway.
The this compound Precursor Protein: Gene Structure and Expression
The this compound gene encodes a preproprotein that serves as the primary source of this compound and, in some species, this compound-like (ATL) peptides. The structure of this gene can be complex, often featuring multiple exons that can undergo alternative splicing. This process generates different mRNA transcripts, leading to the production of various precursor protein isoforms from a single gene.[1][2]
For instance, in the silkmoth Bombyx mori, alternative splicing of the at gene results in three distinct mRNA variants.[3] These variants encode precursors that can yield either this compound alone or in combination with different ATL peptides.[3] This differential expression of transcripts is observed to be stage- and sex-specific, suggesting diverse functional roles for the resulting peptides throughout the insect's life cycle.[1][2]
The expression of the this compound precursor gene has been localized to various parts of the central and peripheral nervous systems. In situ hybridization and immunohistochemistry have revealed AT-expressing neurons in the brain, frontal ganglion, and abdominal ganglia.[1][2] Quantitative real-time PCR (qRT-PCR) has been employed to quantify the transcript levels in different tissues, confirming high expression in nervous tissues.[4][5]
Table 1: Quantitative Data on this compound and its Receptor
| Parameter | Species | Peptide/Receptor | Value | Biological Context |
| EC50 | Schistocerca gregaria | Schgr-AT / Schgr-ATR | Nanomolar range | Activation of the this compound receptor leading to increased intracellular Ca2+ and cAMP.[4][5][6][7] |
| Effective Concentration | Aedes aegypti | Aedes-AT | 10-7 M | Elicitation of immune responses, including increased phagocytic activity of hemocytes.[8] |
| IC50 | Manduca sexta | Manse-AT (10-13) antagonist | 0.9 nM | Antagonistic effect on juvenile hormone biosynthesis. |
Post-Translational Processing of the this compound Precursor
The conversion of the inactive this compound preproprotein into bioactive peptides is a multi-step process that occurs within the secretory pathway of the neuron.
Caption: Post-translational processing of the this compound precursor.
2.1. Signal Peptide Cleavage: The process begins with the removal of the N-terminal signal peptide from the preproprotein in the endoplasmic reticulum, resulting in the pro-allatotropin.
2.2. Proteolytic Cleavage: The pro-allatotropin is then transported to the Golgi apparatus and packaged into secretory vesicles. Here, it undergoes proteolytic cleavage by proprotein convertases (PCs), such as furin. These enzymes recognize and cleave at specific sites, which are typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg). This cleavage releases the immature this compound peptide(s) from the precursor.
2.3. C-terminal Amidation: Many bioactive neuropeptides, including this compound, possess a C-terminal amide group, which is crucial for their biological activity and stability. This modification is conferred by the enzyme peptidylglycine α-amidating monooxygenase (PAM). PAM acts on peptides that have a C-terminal glycine residue, which is a common feature of peptides destined for amidation encoded in their respective genes.
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating a specific G protein-coupled receptor (AT-R) on the surface of target cells. The AT-R is orthologous to the vertebrate orexin/hypocretin receptors.[4]
References
- 1. Developmental and sex-specific differences in expression of neuropeptides derived from this compound gene in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schistocerca gregaria - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Allatotropin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatotropin (AT) is a neuropeptide primarily recognized for its role in stimulating the biosynthesis of juvenile hormone (JH) in many insect species.[1][2] This 13-amino acid amidated peptide, with the sequence H-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂, is a key regulator of insect development, reproduction, and behavior.[3] Its multifaceted physiological roles make it and its receptor potential targets for the development of novel insect management agents.[4] This document provides detailed protocols for the chemical synthesis and recombinant production of this compound, along with methods for its purification and functional characterization.
This compound Synthesis Strategies
This compound can be produced through two primary methods: solid-phase peptide synthesis (SPPS) and recombinant expression systems. The choice of method depends on factors such as the desired yield, purity requirements, and the intended application.
| Synthesis Method | Typical Yield | Purity Achievable | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Milligrams to Grams | >98% | High purity, allows for incorporation of non-natural amino acids, rapid.[4][5] | Can be expensive for large-scale production, potential for sequence errors in long peptides.[4][5] |
| Recombinant Expression (E. coli) | Milligrams per liter of culture | >95% | Cost-effective for large-scale production, high yield.[6] | Potential for inclusion body formation, lacks eukaryotic post-translational modifications.[6] |
| Recombinant Expression (Baculovirus) | Milligrams per liter of culture | >95% | Suitable for proteins requiring post-translational modifications, high expression levels.[7] | More complex and time-consuming than E. coli expression. |
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is the most common method for producing synthetic peptides.[8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used and involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.[9]
Experimental Protocol: Fmoc-Based SPPS of this compound
-
Resin Selection and Preparation:
-
Amino Acid Coupling Cycles (Repeat for each amino acid in the sequence):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[8][10] Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).[11] Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
-
Peptide Precipitation and Lyophilization:
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a powder.
-
Recombinant Expression of this compound in E. coli
Recombinant expression in Escherichia coli is a cost-effective method for producing larger quantities of peptides.[6] A synthetic gene encoding this compound can be cloned into an expression vector, and the peptide can be produced as a fusion protein to enhance stability and facilitate purification.[12]
Experimental Protocol: Recombinant this compound Production in E. coli
-
Gene Synthesis and Vector Construction:
-
Synthesize a gene encoding the this compound peptide sequence. To ensure C-terminal amidation, an additional glycine residue can be added to the C-terminus, which can be enzymatically converted to an amide post-purification.[13][14]
-
Incorporate restriction sites at the 5' and 3' ends of the gene for cloning into an expression vector (e.g., pET series vectors).[15][16]
-
Ligate the gene into the expression vector, which may also encode a fusion tag (e.g., His-tag, GST-tag) for affinity purification.[17]
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[15]
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[18]
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight to promote proper folding and solubility.[18]
-
-
Cell Lysis and Fusion Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the fusion protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Cleavage of Fusion Tag and C-terminal Amidation:
Recombinant Expression of this compound using the Baculovirus System
The baculovirus expression vector system (BEVS) utilizes insect cells to produce recombinant proteins, offering the advantage of eukaryotic post-translational modifications.[7][19]
Experimental Protocol: Baculovirus-Mediated this compound Production
-
Construction of Recombinant Baculovirus:
-
Clone the synthetic this compound gene into a baculovirus transfer vector (e.g., pFastBac) under the control of a strong promoter like the polyhedrin (polh) or p10 promoter.[7][20]
-
Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).
-
Transfect insect cells (e.g., Sf9 or High Five™ cells) with the recombinant bacmid to produce an initial viral stock (P1).[21]
-
Amplify the viral stock to obtain a high-titer stock (P2 or P3) for large-scale protein expression.
-
-
Protein Expression:
-
Infect a large-scale suspension culture of insect cells with the high-titer recombinant baculovirus at an appropriate multiplicity of infection (MOI).
-
Incubate the culture for 48-72 hours to allow for protein expression.
-
-
Purification:
-
Harvest the cells (for intracellular expression) or the culture medium (for secreted expression).
-
Purify the recombinant this compound using a combination of chromatography techniques as described in the purification section below.
-
This compound Purification
Purification of synthetic or recombinant this compound is typically achieved using a combination of chromatographic techniques.
Experimental Protocol: Purification of this compound
-
Ion-Exchange Chromatography (Optional First Step):
-
Depending on the isoelectric point (pI) of this compound and the crude sample composition, either cation or anion-exchange chromatography can be used as an initial purification step to remove charged impurities.
-
Equilibrate the column with a low-salt buffer.
-
Load the crude peptide solution.
-
Elute the bound peptide using a salt gradient (e.g., 0-1 M NaCl).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is the primary method for purifying peptides to a high degree.[22][23]
-
Column: Use a C8 or C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-60% B over 30-60 minutes.[24][25]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions containing the this compound peak.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound powder.
-
Functional Characterization of this compound
The biological activity of the synthesized and purified this compound should be confirmed using appropriate bioassays.
Experimental Protocol: In Vitro Juvenile Hormone Biosynthesis Assay
This assay measures the ability of this compound to stimulate the production of JH by the corpora allata (CA) of insects in vitro.[1]
-
Dissection and Incubation of Corpora Allata:
-
Dissect the corpora allata from the target insect species (e.g., Manduca sexta).
-
Incubate the glands in a suitable culture medium.
-
-
Stimulation with this compound:
-
Add different concentrations of the purified this compound to the incubation medium.
-
-
Radiochemical Assay:
-
Add a radiolabeled precursor of JH, such as [³H]-methionine, to the medium.[1]
-
After incubation, extract the newly synthesized radiolabeled JH from the medium.
-
Quantify the amount of radiolabeled JH using liquid scintillation counting.
-
-
Data Analysis:
-
Compare the amount of JH produced in the presence of this compound to that of a control (no this compound) to determine the stimulatory effect.
-
Hypothetical Protocol: this compound Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be developed to quantify this compound in biological samples.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific to this compound.[11][26]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).[11][22]
-
Sample Incubation: Add standards of known this compound concentration and unknown samples to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to this compound.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of this compound present.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Hypothetical Protocol: this compound Receptor Binding Assay
This assay determines the binding affinity of this compound to its G protein-coupled receptor (GPCR).[27]
-
Membrane Preparation: Prepare cell membranes from cells expressing the this compound receptor.
-
Radioligand Binding: Incubate the membranes with a constant concentration of radiolabeled this compound (or a known ligand) and varying concentrations of the unlabeled purified this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity.
This compound Signaling Pathway
This compound binding to its receptor, a G protein-coupled receptor, initiates an intracellular signaling cascade. This primarily involves the activation of the inositol 1,4,5-trisphosphate (IP3) pathway, leading to an increase in intracellular calcium levels.[3] The signaling can also be coupled to an increase in cyclic AMP (cAMP).[28]
References
- 1. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. peptide.com [peptide.com]
- 4. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The baculovirus expression vector system: A commercial manufacturing platform for viral vaccines and gene therapy vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. affbiotech.cn [affbiotech.cn]
- 12. ccpn.ac.uk [ccpn.ac.uk]
- 13. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 14. Purification and characterization of a peptide C-terminal alpha-amidating enzyme from porcine atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 16. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 17. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Modifying Baculovirus Expression Vectors to Produce Secreted Plant Proteins in Insect Cells [jove.com]
- 21. Baculovirus Vectors for Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 22. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 23. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ualberta.ca [ualberta.ca]
Application Note & Protocol: Development of a Radioimmunoassay for Allatotropin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide primarily known for its role in stimulating the biosynthesis of juvenile hormone in many insects.[1][2] First identified in the tobacco hornworm Manduca sexta, AT and its related peptides have since been found in numerous invertebrate phyla, where they are involved in various physiological processes, including myoregulation, heart rate modulation, and feeding behavior.[1][2][3][4] Given its diverse functions, accurate quantification of this compound in biological samples is crucial for physiological, toxicological, and drug development studies.
This document provides a detailed application note and a comprehensive set of protocols for the development of a sensitive and specific competitive radioimmunoassay (RIA) for the quantification of this compound. A radioimmunoassay is an in vitro technique that measures the concentration of an antigen by use of antibodies and a radiolabeled version of the antigen.[5][6] The principle of competitive RIA is based on the competition between a radiolabeled antigen ("hot" or "tracer") and an unlabeled antigen ("cold," from a standard or sample) for a limited number of specific antibody binding sites.[7][8] As the concentration of the unlabeled antigen increases, it displaces the radiolabeled antigen from the antibody binding sites, leading to a decrease in the radioactivity of the antibody-bound fraction.[5][7] This inverse relationship allows for the creation of a standard curve from which the concentration of this compound in unknown samples can be determined.
Key Experimental Protocols
Protocol 1: Production of Anti-Allatotropin Antiserum
This protocol describes the generation of polyclonal antibodies against this compound. This involves conjugating the this compound peptide to a larger carrier protein to enhance its immunogenicity, followed by immunization of a host animal.
Materials:
-
Synthetic this compound (e.g., Manduca sexta AT: Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Glutaraldehyde or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for conjugation
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Host animals (e.g., New Zealand white rabbits)
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Conjugation of this compound to KLH:
-
Dissolve 5 mg of synthetic this compound and 10 mg of KLH in 2 ml of PBS.
-
Slowly add 200 µl of 1% glutaraldehyde solution dropwise while gently stirring.
-
Incubate the mixture for 2 hours at room temperature with gentle agitation.
-
Stop the reaction by adding 100 µl of 1 M glycine.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted glutaraldehyde and peptide.
-
Determine the protein concentration of the conjugate (e.g., using a BCA assay).
-
-
Immunization Schedule (Rabbit):
-
Primary Immunization (Day 0): Collect pre-immune serum from the rabbit. Emulsify 500 µg of the AT-KLH conjugate in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites.
-
Booster Injections (Days 21, 42, 63): Emulsify 250 µg of the AT-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant. Inject the emulsion subcutaneously.
-
Test Bleeds and Antiserum Collection: Collect small blood samples (test bleeds) from the ear vein 10-14 days after each booster. Titer the serum to check for antibody production (e.g., using ELISA or a preliminary RIA). Once a high titer is achieved, perform a final bleed to collect the antiserum.
-
Serum Processing: Allow the blood to clot at room temperature and then at 4°C. Centrifuge to separate the serum. Aliquot the antiserum and store at -20°C or -80°C.
-
Protocol 2: Radiolabeling of this compound with ¹²⁵I
This protocol describes the direct radioiodination of this compound using the Chloramine-T method, which targets tyrosine residues.[9] If the specific this compound analog lacks a tyrosine, an analog containing tyrosine can be synthesized, or indirect labeling methods like the Bolton-Hunter reagent can be used.[10][11]
Materials:
-
Synthetic this compound (containing a tyrosine residue)
-
Na¹²⁵I (carrier-free, high specific activity)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA)
Methodology:
-
Reaction Setup (perform in a certified fume hood):
-
To a microfuge tube, add 10 µg of this compound dissolved in 25 µl of 0.5 M phosphate buffer.
-
Add 1 mCi (37 MBq) of Na¹²⁵I.
-
Initiate the reaction by adding 10 µl of Chloramine-T solution (1 mg/ml in 0.05 M phosphate buffer). Mix gently for 60 seconds.[9]
-
Stop the reaction by adding 20 µl of sodium metabisulfite solution (2.5 mg/ml in 0.05 M phosphate buffer).[9]
-
-
Purification of ¹²⁵I-Allatotropin:
-
Immediately load the reaction mixture onto a pre-equilibrated Sephadex G-25 column. The column buffer should be a suitable assay buffer (e.g., PBS with 0.1% BSA).
-
Elute the column with the assay buffer and collect 0.5 ml fractions.
-
Measure the radioactivity of each fraction using a gamma counter.
-
Two peaks of radioactivity will be observed. The first, larger peak corresponds to the protein-bound ¹²⁵I-Allatotropin, while the second, smaller peak corresponds to free, unreacted ¹²⁵I.
-
Pool the fractions from the first peak. This is your ¹²⁵I-Allatotropin tracer.
-
Assess the specific activity and store the tracer in aliquots at -20°C. Use within 2-4 weeks due to isotopic decay.[11]
-
Protocol 3: Radioimmunoassay Procedure
This protocol details the competitive binding assay. It requires optimization of antibody dilution (titer) to bind 30-50% of the total radiolabeled tracer in the absence of unlabeled antigen.[7][12]
Materials:
-
RIA Buffer: 0.05 M PBS, pH 7.4, containing 0.1% BSA and 0.01% sodium azide.
-
Anti-Allatotropin Antiserum (from Protocol 1)
-
¹²⁵I-Allatotropin (Tracer, from Protocol 2)
-
This compound Standard (unlabeled)
-
Unknown samples (e.g., hemolymph extracts, tissue homogenates)
-
Separating Agent: Secondary antibody (e.g., Goat Anti-Rabbit IgG) and a carrier (e.g., Normal Rabbit Serum). Alternatively, charcoal-dextran can be used.
-
Polypropylene assay tubes
-
Gamma counter
Methodology:
-
Assay Setup: Prepare tubes in triplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.
-
Pipetting Sequence:
-
Add 100 µl of RIA buffer to NSB tubes.
-
Add 100 µl of the primary antibody (at the predetermined optimal dilution in RIA buffer) to all tubes except TC and NSB.
-
Add 100 µl of this compound standards (at varying concentrations) or unknown samples to the appropriate tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.[13]
-
Add 100 µl of ¹²⁵I-Allatotropin (diluted to ~10,000 cpm/100 µl) to all tubes.
-
Vortex gently and incubate for another 16-24 hours at 4°C.[13]
-
-
Separation of Bound and Free Antigen:
-
Add 100 µl of the secondary antibody (e.g., Goat Anti-Rabbit IgG) to all tubes except TC.[13]
-
Add 100 µl of Normal Rabbit Serum (as a carrier) to all tubes except TC.[13]
-
Vortex and incubate for 2 hours at 4°C to allow the immune complex to precipitate.
-
Add 500 µl of cold RIA buffer to each tube (except TC) and centrifuge at ~2000 x g for 20 minutes at 4°C.[13]
-
Carefully decant the supernatant (containing the free fraction).
-
Measure the radioactivity of the pellet (bound fraction) in all tubes using a gamma counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) from the gamma counter must be processed to generate a standard curve and determine the concentrations of unknown samples.
Data Calculation:
-
Calculate the Average CPM for each set of triplicates.
-
Calculate the Percent Bound (%B/B₀):
-
%B/B₀ = [(CPM_Standard or Sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100
-
-
Construct the Standard Curve: Plot %B/B₀ (Y-axis) against the corresponding this compound standard concentration (X-axis) on a semi-logarithmic scale.
-
Determine Unknown Concentrations: Interpolate the %B/B₀ values of the unknown samples onto the standard curve to determine their this compound concentrations.
Table 1: Example Radioimmunoassay Data
| Tube ID | Description | Mean CPM | B (CPM - NSB) | % B/B₀ | This compound (pg/ml) |
| TC | Total Counts | 20,150 | N/A | N/A | N/A |
| NSB | Non-Specific Binding | 485 | 0 | N/A | N/A |
| B₀ | Zero Standard | 10,515 | 10,030 | 100.0 | 0 |
| Standard 1 | 10 pg/ml Standard | 9,230 | 8,745 | 87.2 | 10 |
| Standard 2 | 40 pg/ml Standard | 7,155 | 6,670 | 66.5 | 40 |
| Standard 3 | 160 pg/ml Standard | 4,590 | 4,105 | 40.9 | 160 |
| Standard 4 | 640 pg/ml Standard | 2,345 | 1,860 | 18.5 | 640 |
| Standard 5 | 1280 pg/ml Standard | 1,510 | 1,025 | 10.2 | 1280 |
| Unknown Sample 1 | Hemolymph Extract (1:10) | 6,250 | 5,765 | 57.5 | Calculated: 75 |
| Unknown Sample 2 | Tissue Homogenate (1:5) | 8,110 | 7,625 | 76.0 | Calculated: 22 |
Note: The final concentration must be adjusted for the dilution factor of the sample.
Mandatory Visualizations
Caption: Workflow for developing and executing the this compound Radioimmunoassay.
References
- 1. Biological function and Structural of Allatotropin_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Ancestral Myotropic Neuropeptide Involved in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. revvity.com [revvity.com]
- 8. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. akjournals.com [akjournals.com]
- 11. Iodine-125 Labeling of Proteins | Revvity [revvity.co.jp]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for in situ Hybridization of Allatotropin Receptor mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the localization of Allatotropin receptor (ATR) mRNA in insect tissues using in situ hybridization (ISH). This compound is a pleiotropic neuropeptide in insects that regulates key physiological processes, including the biosynthesis of juvenile hormone, making its receptor a potential target for novel insecticide development.[1] Understanding the spatial distribution of ATR mRNA is crucial for elucidating its function and for the development of targeted control strategies.
Introduction to this compound Receptor and its Signaling Pathway
The this compound receptor (ATR) is a G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the receptor primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.[2]
Quantitative Expression of this compound Receptor mRNA in Insect Tissues
The following table summarizes the relative expression levels of this compound receptor mRNA in various tissues from different insect species, as determined by quantitative real-time PCR (qRT-PCR). This data provides a comparative overview of ATR transcript abundance and can help in selecting tissues for in situ hybridization studies.
| Insect Species | Tissue | Relative mRNA Expression Level | Reference |
| Schistocerca gregaria (Desert Locust) | Brain | High | [3] |
| Optic Lobe | High | [3] | |
| Antennal Lobe | High | [3] | |
| Protocerebrum | High | [3] | |
| Male Accessory Glands | Low | [3] | |
| Dendroctonus armandi | Larvae | Variable with developmental stage | [4] |
| Pupae | Peak expression on day 2 | [4] |
Experimental Workflow for in situ Hybridization
The localization of ATR mRNA using non-radioactive in situ hybridization involves a series of steps from probe design to signal detection and imaging. The overall workflow is depicted in the diagram below.
Detailed Protocol: Non-Radioactive in situ Hybridization for ATR mRNA in Insect Brain
This protocol is adapted for the localization of this compound receptor mRNA in whole-mount insect brains, such as those of Drosophila melanogaster.
1. Probe Design and Synthesis
-
Probe Design: Design a digoxigenin (DIG)-labeled antisense RNA probe of 200-500 bp corresponding to a unique region of the this compound receptor mRNA, preferably within the 3' untranslated region (UTR) to minimize cross-hybridization with other transcripts.
-
Template Generation: Amplify the target sequence from cDNA using PCR with primers that incorporate T7 RNA polymerase promoter sequences.
-
In vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using a T7 RNA polymerase in vitro transcription kit and a DIG RNA labeling mix. A sense probe should also be synthesized as a negative control.
-
Probe Purification: Purify the labeled probe using ethanol precipitation and resuspend in a suitable hybridization buffer.
2. Tissue Preparation
-
Dissection: Dissect insect brains in cold 1X phosphate-buffered saline (PBS).
-
Fixation: Fix the brains in 4% paraformaldehyde (PFA) in PBS with 0.1% Tween-20 (PBT) for 20-30 minutes at room temperature.
-
Washes: Wash the fixed brains three times for 5 minutes each in PBT.
-
Permeabilization: Treat with Proteinase K (10 µg/mL in PBT) for 5-10 minutes at room temperature to improve probe penetration. The duration may need optimization depending on the tissue.
-
Post-fixation: Stop the Proteinase K reaction by washing with 2 mg/mL glycine in PBT, followed by two washes in PBT. Then, post-fix in 4% PFA in PBT for 20 minutes.
-
Final Washes: Wash five times for 5 minutes each in PBT.
3. Hybridization
-
Prehybridization: Pre-warm the hybridization buffer (50% formamide, 5X SSC, 100 µg/mL heparin, 100 µg/mL sonicated salmon sperm DNA, 0.1% Tween-20) to the hybridization temperature (typically 55-65°C). Incubate the brains in the pre-warmed hybridization buffer for at least 1 hour at the hybridization temperature.
-
Hybridization: Dilute the DIG-labeled probe in pre-warmed hybridization buffer (typically 1-5 ng/µL). Replace the prehybridization solution with the probe solution and incubate overnight at the hybridization temperature.
4. Post-Hybridization Washes
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes.
-
Wash 3 times for 30 minutes each in pre-warmed hybridization buffer at the hybridization temperature.
-
Wash in a graded series of hybridization buffer and PBT at the hybridization temperature (e.g., 75:25, 50:50, 25:75), 15 minutes each.
-
Wash 4 times for 15 minutes each in PBT at room temperature.
-
5. Immunodetection and Signal Development
-
Blocking: Block non-specific antibody binding by incubating the brains in a blocking solution (e.g., PBT with 5% normal goat serum) for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution, overnight at 4°C.
-
Washes: Wash extensively in PBT (e.g., 6 times for 20 minutes each) to remove unbound antibody.
-
Signal Development:
-
Stopping the Reaction: Stop the color reaction by washing with PBT once the desired signal intensity is reached.
6. Imaging
-
Mount the stained brains in a suitable mounting medium and image using a light or fluorescence microscope.
Troubleshooting Common in situ Hybridization Issues
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe labeling or degradation. | Check probe integrity and concentration on a gel. Use fresh reagents for labeling. |
| Poor probe penetration. | Optimize Proteinase K treatment time and concentration.[7] | |
| Suboptimal hybridization temperature. | Perform a temperature gradient to determine the optimal hybridization temperature. | |
| RNA degradation in the tissue. | Use fresh tissue and ensure RNase-free conditions during tissue preparation.[8] | |
| High Background | Non-specific probe binding. | Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).[9][10] |
| Non-specific antibody binding. | Increase blocking time and use a higher concentration of serum in the blocking solution. | |
| Over-development of the color reaction. | Monitor the signal development under a microscope and stop the reaction promptly. | |
| Damaged Tissue Morphology | Over-digestion with Proteinase K. | Reduce the concentration or incubation time of the Proteinase K treatment. |
| Harsh fixation or washing steps. | Ensure appropriate fixation times and gentle handling during washes. |
These application notes and protocols provide a robust framework for the successful localization of this compound receptor mRNA. For specific applications, optimization of certain steps, such as probe concentration and hybridization temperature, may be necessary.
References
- 1. gosset.ai [gosset.ai]
- 2. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent In Situ Hybridization Protocols in Drosophila Embryos and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. High Resolution Fluorescent In Situ Hybridization in Drosophila Embryos and Tissues Using Tyramide Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. A non-radioactive in situ hybridization method that does not require RNAse-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Allatotropin Peptide Injection in Insect Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide primarily recognized for its role in stimulating the synthesis of juvenile hormone (JH) in many insect species.[1][2] Beyond its effects on JH production, this compound is involved in a variety of physiological processes, including muscle contraction, immune responses, and feeding behavior.[3][4] The injection of synthetic this compound into insect larvae provides a powerful tool for investigating these processes, offering insights into insect endocrinology, development, and potential avenues for novel pest management strategies.
These application notes provide detailed protocols for the preparation and injection of this compound peptide in insect larvae, summarize the expected quantitative outcomes, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound Injection
The following tables summarize the quantitative effects of this compound injection on various physiological parameters in insect larvae, primarily focusing on studies conducted with Manduca sexta this compound (Manse-AT) on lepidopteran species like Spodoptera frugiperda.
Table 1: Effect of Manse-AT Injection on Larval Weight Gain and Mortality in Spodoptera frugiperda
| Larval Stage | This compound Dose (per injection) | Observation Period | Change in Weight Gain | Mortality Rate (%) | Reference |
| Penultimate Instar | 1 nmol (twice daily) | Until pupation | Significantly reduced | Increased | [5] |
| Last Instar | 1 nmol (twice daily) | Until pupation | Significantly reduced | Increased | [5] |
| Last Instar | 10 nmol (twice daily) | Until pupation | Drastically reduced | 100% (no emergence) | [5] |
Table 2: Effect of Manse-AT on in vitro Juvenile Hormone (JH) Biosynthesis
| Insect Species | This compound Concentration | Fold Increase in JH Synthesis | JH Homologs Primarily Affected | Reference |
| Spodoptera frugiperda | 10⁻⁶ M | Up to 7-fold | Not specified | [6][7] |
| Lacanobia oleracea | Dose-dependent | Up to 3-fold | JH II | [8] |
| Manduca sexta | 20 nM | 3 to 8-fold | JH II | [9] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
This protocol outlines the steps for preparing a stock solution of this compound peptide for injection.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or a suitable buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-cool all solutions and equipment: Place the sterile water or buffer, microcentrifuge tubes, and pipette tips on ice or at 4°C.
-
Equilibrate the peptide: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Calculate the required solvent volume: To create a stock solution of a desired concentration (e.g., 1 mM), use the following formula:
Volume of Solvent (µL) = (Mass of Peptide (mg) / Molecular Weight of Peptide ( g/mol )) * 1,000,000
Note: The molecular weight of Manduca sexta this compound (GFKNVEMMTARGF-amide) is approximately 1557.8 g/mol .
-
Reconstitute the peptide: a. Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. b. Carefully open the vial and add the calculated volume of cold, sterile solvent. c. Close the vial and gently swirl or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking to prevent denaturation.[10] d. If the peptide does not dissolve completely, brief sonication in a water bath sonicator may be applied.
-
Aliquot and store: a. Once fully dissolved, aliquot the this compound stock solution into sterile, low-adhesion microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock. b. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to a week), the solution can be stored at 4°C.
Protocol 2: Microinjection of this compound into Insect Larvae
This protocol provides a general method for injecting the prepared this compound solution into insect larvae. The specific injection site and handling may need to be optimized for the insect species being studied.
Materials:
-
Reconstituted this compound solution
-
Control injection solution (the same buffer used for reconstitution)
-
Insect larvae of the desired stage
-
Microinjection system (including a micromanipulator, microinjector, and pulled glass capillaries)
-
Stereomicroscope
-
Soft forceps or a fine paintbrush for handling larvae
-
Petri dishes with a moist filter paper or artificial diet for recovery
Procedure:
-
Prepare the injection needles: Pull glass capillaries to a fine point using a micropipette puller. The tip should be sharp enough to penetrate the larval cuticle with minimal damage.
-
Load the injection needle: Load the desired volume of the this compound solution (or control solution) into the needle from the back using a microloader tip. Ensure there are no air bubbles in the needle.
-
Calibrate the injection volume: Calibrate the microinjector to deliver a precise volume (typically 0.1 to 1 µL for most larvae). This can be done by ejecting a droplet into a small volume of mineral oil and measuring its diameter.
-
Immobilize the larva: Anesthetize the larva by placing it on ice for a few minutes. This will reduce movement during the injection process.
-
Perform the injection: a. Place the anesthetized larva on a clean, flat surface under the stereomicroscope. b. Gently hold the larva in place with soft forceps or by creating a small groove in an agar plate. c. The preferred injection site is typically the intersegmental membrane on the dorsal or lateral side of the abdomen to minimize internal damage and leakage. d. Carefully insert the needle through the cuticle into the hemocoel. e. Inject the calibrated volume of the this compound or control solution. f. Gently withdraw the needle.
-
Recovery: a. Place the injected larva in a clean petri dish with a moist filter paper and a small piece of artificial diet. b. Allow the larva to recover at its normal rearing temperature and humidity. c. Monitor the larvae for survival and the desired physiological or behavioral effects at predetermined time points.
Mandatory Visualizations
This compound Signaling Pathway
// Nodes AT [label="this compound (AT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR [label="this compound Receptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol Trisphosphate (IP3)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JH_Synthesis [label="Juvenile Hormone (JH)\nBiosynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AT -> ATR [label="Binds", color="#202124", fontcolor="#202124"]; ATR -> Gq [label="Activates", color="#202124", fontcolor="#202124"]; Gq -> PLC [label="Activates", color="#202124", fontcolor="#202124"]; PLC -> PIP2 [label="Cleaves", color="#202124", fontcolor="#202124"]; PIP2 -> IP3 [dir=none, style=dashed, color="#5F6368"]; PIP2 -> DAG [dir=none, style=dashed, color="#5F6368"]; IP3 -> ER [label="Binds to receptor", color="#202124", fontcolor="#202124"]; ER -> Ca2 [label="Releases", color="#202124", fontcolor="#202124"]; Ca2 -> JH_Synthesis [label="Stimulates", color="#202124", fontcolor="#202124"]; } .dot
Caption: this compound signaling pathway leading to JH synthesis.
Experimental Workflow for a Dose-Response Study
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute this compound\n(Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_doses [label="Prepare Serial Dilutions\n(e.g., 0.1, 1, 10, 100 nM)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_larvae [label="Prepare and Anesthetize\nLarval Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Microinject Larvae with\nDifferent Doses and Control\n(Protocol 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover [label="Recover and Rear Larvae", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Physiological Parameters\n(e.g., Weight, Mortality, JH levels)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis\n(e.g., Dose-Response Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reconstitute [color="#202124"]; reconstitute -> prepare_doses [color="#202124"]; prepare_doses -> inject [color="#202124"]; prepare_larvae -> inject [color="#202124"]; inject -> recover [color="#202124"]; recover -> monitor [color="#202124"]; monitor -> analyze [color="#202124"]; analyze -> end [color="#202124"]; } .dot
Caption: Workflow for a dose-response study of this compound in larvae.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction between Manduca sexta this compound and manduca sexta allatostatin in the fall armyworm Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
Application Notes and Protocols for Allatotropin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide crucial for regulating various physiological processes in insects, including juvenile hormone biosynthesis, muscle contraction, and cardiac rhythm.[1] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that mediates these effects, making it a potential target for the development of novel insecticides or agents to control insect vectors of disease.[1][2] Characterizing the binding of ligands to the ATR is a critical step in the discovery and development of such agents.
These application notes provide detailed protocols for developing and performing binding assays for the this compound receptor, focusing on radioligand-based methods. Additionally, an overview of non-radioactive alternatives is presented.
This compound Receptor Signaling Pathways
Activation of the this compound receptor by its endogenous ligand initiates intracellular signaling cascades primarily through Gq and Gs proteins.[1] The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] The Gs pathway stimulates adenylyl cyclase (AC), resulting in an increase in cyclic AMP (cAMP) levels.[4] These signaling events ultimately lead to the diverse physiological responses regulated by this compound.
Data Presentation
The following tables summarize functional data for this compound and its analogs at the this compound receptor from different insect species. It is important to note that these values represent the half-maximal effective concentration (EC50) from functional assays, which is a measure of ligand potency in eliciting a cellular response, and not direct binding affinity (Kd). However, in the absence of published direct binding data, these EC50 values can serve as a useful proxy for ligand affinity.
Table 1: Functional Potency (EC50) of this compound and Analogs at the Manduca sexta this compound Receptor
| Ligand | EC50 (nM) | Assay System | Reference |
| Manse-ATL-I | 0.54 | CHO-WTA11 cells | [5] |
| Manse-ATL-II | 7.0 | CHO-WTA11 cells | [5] |
| Manse-ATL-III | 23.3 | CHO-WTA11 cells | [5] |
| Manse-AT | 121.1 | CHO-WTA11 cells | [5] |
Table 2: Functional Potency (EC50) of Schistocerca gregaria this compound
| Ligand | EC50 (nM) | Assay System | Reference |
| Schgr-AT (aequorin) | 4.43 | CHO-WTA11 cells | |
| Schgr-AT (calcium) | 5.57 | CHO-PAM28 cells | |
| Schgr-AT (cAMP) | 81.0 | HEK293 cells |
Experimental Protocols
Protocol 1: Membrane Preparation from Insect Cells Expressing this compound Receptor
This protocol describes the preparation of cell membranes from insect cells (e.g., Sf9 or High Five™) recombinantly expressing the this compound receptor.
Materials:
-
Insect cells expressing the this compound receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and rotors capable of 1,000 x g and 20,000 x g
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
Procedure:
-
Harvest insect cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[3]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.[3]
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the this compound receptor.
Materials:
-
ATR membrane preparation (from Protocol 1)
-
Radiolabeled this compound analog (e.g., [125I]-Allatotropin)
-
Unlabeled this compound (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration manifold (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the ATR membrane preparation and resuspend in Binding Buffer.[3]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
For each concentration of radioligand, add the following to the wells in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation (5-50 µg protein), 50 µL of Binding Buffer, and 50 µL of radioligand at varying concentrations (e.g., 0.1x to 10x the expected Kd).[3]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled this compound (e.g., 1000x the radioligand Kd), and 50 µL of radioligand at the same varying concentrations.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Protocol 3: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds for the this compound receptor by measuring their ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
Thaw and prepare the ATR membrane preparation as in the saturation assay.
-
In a 96-well plate, add the following in a final volume of 250 µL:[3]
-
150 µL of membrane preparation (5-50 µg protein).
-
50 µL of unlabeled test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).[3]
-
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Non-Radioactive Binding Assays
While radioligand binding assays are highly sensitive and considered a gold standard, the use of radioactive materials presents safety and disposal challenges.[6] Several non-radioactive alternatives have been developed for GPCR binding assays.[6][7] These methods often rely on fluorescence-based detection.
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor and an acceptor fluorophore. For a binding assay, the receptor can be tagged with one fluorophore and the ligand with the other. Binding brings the fluorophores into proximity, resulting in a FRET signal.
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®): This method utilizes lanthanide chelates as fluorescent labels, which have long decay times, allowing for time-resolved measurements that reduce background fluorescence.
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand. When a small fluorescent ligand binds to a larger receptor molecule, its rotation slows, and the polarization of the emitted light increases.
The development of a non-radioactive binding assay for the this compound receptor would involve labeling either the this compound peptide or a small molecule ligand with a suitable fluorophore and optimizing the assay conditions to achieve a robust signal-to-noise ratio.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing robust and reliable binding assays for the this compound receptor. Both traditional radioligand-based methods and an overview of non-radioactive alternatives are presented to accommodate various laboratory settings and research goals. The successful implementation of these assays will be instrumental in the identification and characterization of novel modulators of the this compound receptor, with potential applications in insect pest management and the study of insect physiology.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. aminer.org [aminer.org]
- 6. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Allatotropin Function Using RNA Interference
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RNA interference (RNAi) as a powerful tool to investigate the multifaceted functions of Allatotropin (AT) in insects. This compound, a pleiotropic neuropeptide, plays a crucial role in regulating various physiological processes, most notably the biosynthesis of juvenile hormone (JH), which governs development, reproduction, and behavior. By selectively silencing the expression of the this compound gene or its receptor, researchers can elucidate its specific roles in these pathways, paving the way for novel pest management strategies and advancements in insect physiology.
Introduction to this compound and RNAi
This compound was initially identified for its role in stimulating the production of juvenile hormone by the corpora allata, the primary endocrine gland responsible for JH synthesis.[1] Subsequent research has revealed its involvement in myotropic activities, such as muscle contractions, and even in the insect immune response. The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that, upon binding to AT, initiates intracellular signaling cascades, primarily through Gq/PLC/IP3/Ca2+ or Gs/cAMP pathways.
RNA interference is a natural cellular mechanism for gene silencing that can be harnessed experimentally to knock down the expression of specific genes. This is achieved by introducing double-stranded RNA (dsRNA) corresponding to the target gene's sequence, which leads to the degradation of the messenger RNA (mRNA) and a subsequent reduction in protein synthesis.
Data Presentation: Quantitative Effects of this compound RNAi
The following tables summarize the quantitative data from studies that have employed RNAi to investigate the function of this compound. Note: The available literature provides valuable insights into the phenotypic consequences of this compound knockdown; however, detailed quantitative data on knockdown efficiency and precise changes in hormone titers are not always extensively reported. The tables below reflect the currently available information.
Table 1: Effects of this compound (AT) Gene Silencing on Insect Fecundity
| Insect Species | Target Gene | Method of dsRNA Delivery | Observed Effect on Fecundity | Quantitative Change | Reference |
| Spodoptera frugiperda | This compound (AT) | Injection | Reduced | Approximately 40% reduction | Griebler et al., 2008[2][3] |
| Spodoptera frugiperda | This compound (AT) | Injection | Increased | Increased egg production and oviposition in freshly ecdysed females | Hassanien et al., 2014[4][5] |
Table 2: Effects of this compound (AT) Gene Silencing on Hormonal Titers and Development
| Insect Species | Target Gene | Life Stage | Observed Effect on Hormone Titer | Developmental Consequences | Reference |
| Spodoptera frugiperda | This compound (AT) | Last instar larvae | Increase in Juvenile Hormone III (JH III) and 20-hydroxyecdysone (20E) | Acceleration of prepupal commitment and transformation to pupa | Hassanien et al., 2014[4][5] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of dsRNA for this compound Gene Silencing
This protocol outlines the steps for generating dsRNA targeting the this compound gene using an in vitro transcription method.
Materials:
-
Insect total RNA or cDNA
-
Gene-specific primers for this compound with T7 promoter sequence overhangs
-
PCR amplification kit
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System)
-
Nuclease-free water
-
Agarose gel electrophoresis equipment
-
Spectrophotometer
Method:
-
Primer Design: Design forward and reverse primers specific to a conserved region of the this compound mRNA sequence. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both primers.
-
Template Amplification:
-
Perform a reverse transcription reaction using total RNA to synthesize cDNA, if not already available.
-
Set up a PCR reaction using the cDNA as a template and the T7-tailed primers.
-
Amplify the target region using standard PCR conditions.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
-
In Vitro Transcription:
-
Use a commercial in vitro transcription kit following the manufacturer's instructions.
-
Typically, the purified PCR product serves as the template for the T7 RNA polymerase.
-
The reaction will synthesize both sense and antisense RNA strands, which will anneal to form dsRNA.
-
-
dsRNA Purification and Quantification:
-
Purify the dsRNA from the transcription reaction to remove unincorporated nucleotides and enzymes. Commercial kits are available for this purpose.
-
Quantify the concentration of the purified dsRNA using a spectrophotometer at 260 nm.
-
Assess the integrity of the dsRNA by running a sample on an agarose gel. A single, distinct band of the expected size should be visible.
-
-
Storage: Store the purified dsRNA at -80°C until use.
Protocol 2: Delivery of this compound dsRNA by Microinjection
Microinjection is a precise method for delivering a known quantity of dsRNA directly into the insect's hemocoel.
Materials:
-
Purified this compound dsRNA
-
Control dsRNA (e.g., targeting a non-endogenous gene like GFP)
-
Microinjection system (e.g., Nanoject)
-
Glass capillaries
-
Needle puller
-
Insect anesthetic (e.g., CO2 or cold anesthesia)
-
Stereomicroscope
Method:
-
Needle Preparation: Pull glass capillaries to a fine point using a needle puller. Bevel the needle tip if necessary to ensure smooth penetration of the insect cuticle.
-
Loading the Needle: Load the desired concentration of this compound dsRNA into the microinjection needle.
-
Anesthesia: Anesthetize the insects using either CO2 or by placing them on a cold surface.
-
Injection:
-
Under a stereomicroscope, carefully insert the needle into a soft part of the insect's cuticle, such as the intersegmental membrane of the abdomen or thorax.
-
Inject a precise volume of the dsRNA solution. The optimal volume and concentration should be determined empirically for each insect species and developmental stage.
-
-
Recovery: Allow the injected insects to recover in a clean, controlled environment with access to food and water.
-
Control Groups: Inject a separate group of insects with a control dsRNA to account for any non-specific effects of the injection or dsRNA itself. A no-injection control group should also be included.
Protocol 3: Oral Delivery of this compound dsRNA
Oral delivery is a less invasive method suitable for high-throughput screening and for insects that are difficult to inject.
Materials:
-
Purified this compound dsRNA
-
Control dsRNA
-
Artificial diet or sucrose solution
-
Feeding apparatus (e.g., microcapillary tubes, artificial diet plugs)
Method:
-
dsRNA-Diet Preparation: Mix the this compound dsRNA into the insect's artificial diet or a sucrose solution at a predetermined concentration.
-
Feeding:
-
Provide the dsRNA-laced diet to the insects. The method of presentation will vary depending on the insect's feeding habits (e.g., for sucking insects, a liquid diet can be provided through a parafilm membrane).
-
Ensure the insects consume a sufficient amount of the diet containing the dsRNA.
-
-
Control Groups: Provide a separate group of insects with a diet containing control dsRNA and another group with a diet containing no dsRNA.
-
Monitoring: Monitor the insects for phenotypic changes and collect samples at various time points for gene expression analysis.
Protocol 4: Assessing this compound Knockdown and Phenotypic Effects
Materials:
-
Insects treated with this compound dsRNA and control dsRNA
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Assays for measuring juvenile hormone titers (e.g., radioimmunoassay or LC-MS)
-
Equipment for observing and quantifying phenotypes (e.g., fecundity, developmental timing, behavior)
Method:
-
Gene Expression Analysis (qRT-PCR):
-
At various time points post-dsRNA treatment, extract total RNA from whole insects or specific tissues (e.g., brain, corpora allata).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the this compound gene and a stable reference gene for normalization.
-
Calculate the relative expression of the this compound gene in the treated group compared to the control group to determine the knockdown efficiency.
-
-
Hormone Titer Measurement:
-
Collect hemolymph from treated and control insects.
-
Measure the concentration of juvenile hormone using an appropriate method like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Phenotypic Analysis:
-
Fecundity: Monitor the number of eggs laid by treated and control females over a specific period.
-
Development: Record the duration of different developmental stages (e.g., larval instars, pupal stage).
-
Behavior: Observe and quantify any changes in feeding behavior, mating behavior, or general activity.
-
Morphology: Examine insects for any morphological abnormalities.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound RNAi study.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Frontiers | RNA interference (RNAi) applications to the management of fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae): Its current trends and future prospects [frontiersin.org]
- 4. sei.pagepress.org [sei.pagepress.org]
- 5. sei.pagepress.org [sei.pagepress.org]
Application Notes and Protocols for the Creation of Allatotropin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide in insects that plays a crucial role in regulating various physiological processes, including juvenile hormone (JH) biosynthesis, muscle contractions, and immune responses.[1][2][3] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/PLC/IP3/Ca2+ or Gs/cAMP pathways.[1][4] The development of this compound antagonists is a promising strategy for the targeted control of insect pests and for dissecting the physiological roles of the this compound signaling pathway.
These application notes provide a comprehensive overview of the methods and protocols for the rational design, synthesis, and evaluation of this compound antagonists, with a primary focus on peptide-based antagonists derived from the native Manduca sexta this compound (Manse-AT).
This compound Signaling Pathway
The this compound receptor, upon binding to its cognate ligand, initiates a cascade of intracellular events. The primary signaling pathways involve the activation of Gq and Gs proteins, leading to the mobilization of intracellular calcium and an increase in cyclic AMP (cAMP) levels, respectively. These second messengers, in turn, modulate downstream physiological effects such as hormone synthesis and muscle contraction.[1][4]
Methods for Creating this compound Antagonists
The primary approach for developing this compound antagonists has been through structure-activity relationship (SAR) studies of the native this compound peptide.[5][6] This involves the synthesis and evaluation of truncated and amino acid-substituted analogs to identify the minimal sequence required for receptor binding and to pinpoint key residues responsible for agonistic activity. By modifying these key residues, it is possible to design peptides that bind to the receptor but fail to activate it, thereby acting as antagonists.
Peptide-Based Antagonists
The most well-characterized this compound antagonist is Manse-AT (10-13), a C-terminal tetrapeptide fragment of Manduca sexta this compound.[5][6]
Table 1: Amino Acid Sequence of Manduca sexta this compound (Manse-AT) and its Antagonist Fragment
| Peptide | Sequence |
| Manse-AT | H-Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2 |
| Manse-AT (10-13) | H-Ala-Arg-Gly-Phe-NH2 |
Source: UniProt P21786,[6]
SAR studies have revealed that the C-terminal amidated octapeptide Manse-AT (6-13) is the minimum sequence that retains potent biological activity. Within this sequence, the residues Thr⁴, Arg⁶, and Phe⁸ have been identified as essential for bioactivity.[5]
Table 2: Quantitative Data for a Known this compound Antagonist
| Antagonist | Target | Assay | IC50 (nM) | Reference |
| Manse-AT (10-13) | Manduca sexta this compound Receptor (Manse-ATR) | Juvenile Hormone Biosynthesis Inhibition | 0.9 | [5] |
Small Molecule Antagonists
To date, there is limited information in the public domain regarding the successful development of small molecule antagonists for the this compound receptor. However, the general workflow for discovering small molecule GPCR modulators can be applied to ATR. This would typically involve high-throughput screening of small molecule libraries using in vitro assays, followed by hit-to-lead optimization.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Manse-AT (10-13)
This protocol describes the manual solid-phase synthesis of the peptide antagonist Manse-AT (10-13) using Fmoc chemistry.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Arg(Pbf)-OH and Fmoc-Ala-OH sequentially.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Juvenile Hormone (JH) Biosynthesis Inhibition Assay
This radiochemical assay measures the ability of a test compound to inhibit this compound-stimulated JH biosynthesis in the corpora allata (CA) of Manduca sexta.
Materials:
-
Adult female Manduca sexta (day 3-5 post-eclosion)
-
Dissecting microscope and tools
-
TC-199 medium
-
L-[methyl-³H]methionine
-
Manse-AT
-
Test antagonist (e.g., Manse-AT (10-13))
-
Isooctane
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Corpora Allata Dissection: Dissect the corpora allata-corpora cardiaca complexes from adult female Manduca sexta in TC-199 medium.
-
Incubation:
-
Pre-incubate individual pairs of CA in TC-199 medium for 30 minutes.
-
Transfer the CA to fresh medium containing L-[methyl-³H]methionine, a stimulatory concentration of Manse-AT (e.g., 10⁻⁹ M), and varying concentrations of the test antagonist.
-
Incubate for 3 hours at 27°C.
-
-
JH Extraction:
-
Stop the reaction by adding 250 µL of isooctane to each tube.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
Transfer the isooctane phase to a scintillation vial.
-
-
Quantification:
-
Evaporate the isooctane.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of JH biosynthesis (dpm/pair of CA/hour).
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.
-
Protocol 3: Calcium Mobilization Assay
This cell-based assay measures the ability of an antagonist to block this compound-induced calcium mobilization in a cell line expressing the this compound receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the Manduca sexta this compound receptor (Manse-ATR).
-
Cell culture medium (e.g., DMEM/F-12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Manse-AT
-
Test antagonist
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the Manse-ATR expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Manse-AT (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the antagonist concentration and calculate the IC50 value.
-
Experimental and Logical Workflows
Workflow for Peptide Antagonist Development
Workflow for In Silico Antagonist Discovery
In Vivo Testing of this compound Antagonists
Manduca sexta larvae or adults are suitable models for in vivo evaluation of this compound antagonists.
Protocol Outline:
-
Animal Rearing: Rear Manduca sexta on an artificial diet under controlled conditions.
-
Antagonist Administration:
-
Injection: Dissolve the antagonist in a suitable vehicle (e.g., insect saline) and inject into the hemocoel of larvae or adults using a micro-syringe.
-
Oral Administration: Incorporate the antagonist into the artificial diet.
-
-
Endpoint Measurement:
-
Developmental Effects: Monitor for changes in larval development, metamorphosis, and mortality.
-
Reproductive Effects: Assess fecundity and fertility in adults.
-
Physiological Effects: Measure JH titers in the hemolymph using methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion
The development of this compound antagonists represents a targeted approach for insect pest management and a valuable tool for endocrinological research. The protocols and workflows detailed in these application notes provide a framework for the design, synthesis, and evaluation of novel this compound antagonists. While peptide-based antagonists have shown significant promise, the exploration of small molecule antagonists remains a largely untapped area with considerable potential for the discovery of orally active and environmentally stable insect control agents.
References
- 1. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uniprot.org [uniprot.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Allatotropin Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of Allatotropin (AT) peptides, a class of neuropeptides with pleiotropic functions in insects. The information compiled here is intended to guide researchers in designing and executing experiments for studying the physiological roles of AT and for the development of AT-based pest management strategies.
Introduction to this compound Peptides
This compound (AT) is a neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone in insects[1]. Subsequent research has revealed its diverse functions, including the modulation of cardiac rhythm, gut motility, nutrient absorption, and immune responses[2][3]. These multifaceted roles make AT and its signaling pathway a compelling target for developing novel and specific insect control agents[4][5].
The successful in vivo application of AT peptides hinges on effective delivery methods that ensure the peptide reaches its target receptors in a biologically active form. This document outlines key considerations, protocols for delivery, and methods for assessing the in vivo effects of AT.
In Vivo Delivery Methods for this compound Peptides
The primary method for in vivo administration of this compound peptides in a research setting is microinjection directly into the insect's hemocoel. This method bypasses potential degradation in the digestive tract and ensures a more direct route to target tissues.
General Protocol for Microinjection of this compound Peptides in Insects
This protocol is a generalized procedure and should be optimized for the specific insect species and life stage under investigation.
Materials:
-
This compound peptide solution (synthetic or purified)
-
Sterile insect saline buffer (e.g., Hughes and Kaufman, 2000)[5]
-
Microinjection system (e.g., nanoliter injector, micromanipulator)[6][7]
-
Pulled glass capillary needles[5]
-
Dissecting microscope
-
CO2 anesthesia setup
-
Petri dishes
-
Filter paper
Protocol:
-
Preparation of this compound Solution:
-
Dissolve synthetic this compound peptide in a sterile insect saline buffer to the desired concentration. Common concentrations used in research range from 10⁻⁷ M to 10⁻⁶ M[2][7]. For dose-response studies, a serial dilution should be prepared.
-
The solution should be freshly prepared or stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Anesthetize the insects using CO2.
-
Position the anesthetized insect on a petri dish lined with filter paper under a dissecting microscope. The injection site should be accessible. Common injection sites include the dorsal or lateral side of the abdomen or thorax, between the sclerites[5].
-
-
Microinjection Procedure:
-
Load the pulled glass capillary needle with the this compound solution.
-
Carefully insert the needle through the insect's cuticle into the hemocoel, avoiding internal organs.
-
Inject a precise volume of the this compound solution. Injection volumes are typically in the nanoliter to microliter range (e.g., 0.25 µl for mosquitoes)[2].
-
Withdraw the needle gently.
-
A control group should be injected with the same volume of insect saline buffer.
-
-
Post-Injection Care and Monitoring:
-
Transfer the injected insects to a clean recovery container with access to food and water.
-
Monitor the insects for survival, behavioral changes, and the specific physiological effects under investigation at predetermined time points.
-
Formulation Strategies to Enhance In Vivo Stability
A significant challenge in the in vivo application of peptides is their rapid degradation by proteases in the hemolymph. The half-life of Manduca sexta this compound (Manse-AT) in the hemolymph of Spodoptera frugiperda larvae is estimated to be only 1 to 5 minutes in vitro[8]. To overcome this, various formulation strategies can be employed:
-
Peptide Analogs: Replacing L-amino acids with D-amino acids at protease cleavage sites can significantly increase peptide stability[9].
-
Co-injection with Synergists: In some applications, co-administering AT with other molecules can enhance its effect. For example, the bioinsecticide Spear®, which is peptide-based, is sometimes combined with Bacillus thuringiensis (Bt) to disrupt the insect midgut, allowing the peptide to reach its target in the nervous system[4].
-
Encapsulation: While not widely documented for this compound specifically, encapsulation of peptides in nanoparticles or liposomes is a common strategy to protect them from degradation and control their release[10].
Quantitative Data on In Vivo this compound Delivery
The following table summarizes quantitative data from various studies on the in vivo delivery of this compound peptides in different insect species.
| Insect Species | This compound Peptide | Delivery Method | Dosage | Observed In Vivo Effects | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Manduca sexta AT (Manse-AT) | Microinjection | 1 nmol or 10 nmol per injection (twice daily) | Reduced weight gain, increased mortality, prolonged larval stage. | [8] |
| Aedes aegypti & Anopheles albimanus (Mosquitoes) | Aedes aegypti AT (Aedes-AT) | Microinjection | 0.25 µl of 10⁻⁷ M solution | Increased phenoloxidase activity in hemolymph (immune response). | [2] |
| Rhodnius prolixus (Kissing Bug) | Aedes aegypti AT | Microinjection | 10⁻⁹ M to 10⁻⁶ M | Increased frequency of aorta contractions (cardioacceleratory effect), especially in the presence of serotonin. | [7] |
| Hydra plagiodesmica | Aedes aegypti AT | Addition to surrounding water | 10⁻¹⁶ M to 10⁻⁸ M | Dose-dependent extrusion of the hypostome (myotropic activity related to feeding). | [11] |
Experimental Protocols for Assessing In Vivo Effects
Protocol for Hemolymph Collection from Insects
To assess the in vivo stability of this compound or to measure physiological parameters in the hemolymph, the following protocol can be adapted.
Materials:
-
Chilled insects
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Ice
Protocol:
-
Chilling: Anesthetize the insects by placing them on ice for 5-10 minutes. This slows down their metabolism and facilitates handling.
-
Puncturing: For larger insects, carefully clip a proleg or the proboscis[12]. For smaller insects, gently pinch off a leg with fine-tipped tweezers[2][11].
-
Collection:
-
Processing:
-
Dispense the collected hemolymph into a pre-chilled microcentrifuge tube containing a protease inhibitor cocktail to prevent degradation of peptides.
-
Keep the samples on ice.
-
The hemolymph can then be used for various analyses, such as determining peptide concentration over time (stability) or measuring enzyme activities.
-
This compound Signaling Pathway
This compound exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells[13][14]. Activation of the AT receptor triggers intracellular signaling cascades.
The current understanding suggests that this compound signaling can proceed through two main pathways, depending on the cell type and physiological context[13][15]:
-
Gq/PLC/IP3/Ca²⁺ Pathway: The activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ concentration is a key event in mediating many of AT's myotropic effects.
-
Gs/cAMP Pathway: In some tissues, the AT receptor may couple to a Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.
There is also evidence suggesting the involvement of the ERK/MAPK pathway downstream of AT receptor activation in some contexts[16].
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound peptides.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Precise and Quantifiable Method for Collecting Hemolymph from Small Arthropods [jove.com]
- 3. US5866317A - Method for collecting hemolymph of insects - Google Patents [patents.google.com]
- 4. growingproduce.com [growingproduce.com]
- 5. Microinjection - HackMD [hackmd.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-Based Biopesticides [research.unipd.it]
- 9. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 10. jescae.com [jescae.com]
- 11. Video: Author Spotlight: A Precise and Quantifiable Method for Collecting Hemolymph from Small Arthropods [jove.com]
- 12. Hemolymph Collection, Antibacterial Response, Tobacco Hornworm, Research Link 2000 [acad.carleton.edu]
- 13. gosset.ai [gosset.ai]
- 14. Exogenous expression of an this compound-related peptide receptor increased the membrane excitability in Aplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonistic Effect of Short Neuropeptide F on this compound-Inhibited Feeding Motivation of the Silkworm Larva, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the sensitivity of an Allatotropin ELISA
Welcome to the technical support center for the Allatotropin ELISA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and overall performance of your this compound enzyme-linked immunosorbent assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Troubleshooting Guide
Encountering issues with your this compound ELISA? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive Reagents: Reagents may have expired, been stored improperly, or been subjected to multiple freeze-thaw cycles. | Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions. Aliquot reagents upon first use to avoid repeated freeze-thaw cycles. |
| Insufficient Antibody Concentration: The concentration of the capture or detection antibody may be too low. | Perform an antibody titration to determine the optimal concentration for both the capture and detection antibodies. | |
| Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the assay. | Concentrate the sample or use a larger sample volume. | |
| Short Incubation Time: Incubation times for antibodies or substrate may be insufficient. | Increase the incubation times for the primary antibody, secondary antibody, or substrate. | |
| This compound Degradation: this compound is a peptide and susceptible to degradation by proteases in the sample.[1] | Add a protease inhibitor cocktail to your samples immediately after collection. Keep samples on ice during preparation and store them at -80°C for long-term storage. | |
| High Background | Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, leading to high background. | Increase the number of wash cycles to 4-6. Ensure a sufficient volume of wash buffer (at least 300 µL per well for a 96-well plate) is used to cover the entire surface of the well. Invert and tap the plate on absorbent paper after the final wash to remove any residual buffer. |
| Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. | Optimize the blocking buffer. Common blocking agents include 1-5% BSA or non-fat dry milk in your wash buffer. The incubation time for blocking should be at least 1-2 hours at room temperature or overnight at 4°C. | |
| Antibody Concentration Too High: Excessive concentrations of the capture or detection antibody can lead to non-specific binding. | Reduce the concentration of the primary or secondary antibody. A titration experiment is recommended to determine the optimal antibody concentration. | |
| Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample. | Ensure the antibodies being used are specific to this compound. Check the antibody datasheet for any known cross-reactivities with other insect neuropeptides. Consider using monoclonal antibodies for higher specificity.[2][3][4][5] | |
| Poor Reproducibility (High CV%) | Inconsistent Pipetting: Variation in pipetting volumes between wells can lead to high variability. | Use calibrated pipettes and be consistent with your pipetting technique. When possible, use a multichannel pipette for adding reagents to multiple wells. |
| Temperature Gradients: Uneven temperature across the plate during incubation can cause "edge effects." | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. | |
| Improper Mixing: Inadequate mixing of reagents or samples can lead to inconsistent results. | Gently mix all reagents and samples before adding them to the wells. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my this compound ELISA?
A1: To improve sensitivity, consider the following:
-
Optimize Antibody Concentrations: Perform a checkerboard titration to find the optimal concentrations of both capture and detection antibodies.
-
Increase Incubation Times: Longer incubation periods for antibodies and substrate can help to increase the signal.
-
Use a Signal Amplification System: Systems like biotin-streptavidin can significantly enhance the signal.
-
Choose a High-Affinity Antibody: The affinity of the antibodies for this compound is a critical factor. Monoclonal antibodies often provide high specificity, while polyclonal antibodies can sometimes offer higher signal amplification due to binding to multiple epitopes.[2][3][4][5]
-
Ensure Sample Integrity: Prevent this compound degradation by adding protease inhibitors to your samples.[1]
Q2: What is the best way to prepare my samples for an this compound ELISA?
A2: Proper sample preparation is crucial for accurate results.
-
Hemolymph: Collect hemolymph in pre-chilled tubes containing a protease inhibitor cocktail. Centrifuge to remove hemocytes and other debris. The resulting plasma can be used directly or stored at -80°C.
-
Tissue Homogenates: Dissect tissues on ice and immediately place them in a homogenization buffer containing protease inhibitors. Homogenize the tissue thoroughly and then centrifuge to pellet cellular debris. The supernatant can then be used for the ELISA.[6][7]
Q3: How do I choose between a monoclonal and a polyclonal antibody for my this compound ELISA?
A3: The choice depends on your specific needs.
-
Monoclonal Antibodies: Offer high specificity to a single epitope of this compound, which can reduce background and cross-reactivity. They also provide high batch-to-batch consistency.[2][3][4][5]
-
Polyclonal Antibodies: Can provide a stronger signal as they recognize multiple epitopes on the this compound molecule. However, they may have higher batch-to-batch variability and a greater potential for cross-reactivity.[2][3][4][5] For a sandwich ELISA, a common strategy is to use a monoclonal antibody for capture and a polyclonal antibody for detection to maximize both specificity and signal.
Q4: What are some potential cross-reacting peptides I should be aware of when running an this compound ELISA?
A4: this compound belongs to a family of myoactive peptides found in various invertebrates.[8][9] Therefore, there is a potential for cross-reactivity with other structurally similar neuropeptides within the same species. It is important to validate the specificity of your antibodies, for instance by testing for binding to other known insect neuropeptides.
Experimental Protocols
Protocol 1: General Sandwich ELISA Protocol for this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Prepare serial dilutions of your this compound standard in the appropriate sample diluent.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to 5.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Preparation of Insect Hemolymph for this compound ELISA
-
Pre-chill a microcentrifuge tube on ice.
-
Add 10 µL of a protease inhibitor cocktail to the tube.
-
Carefully collect hemolymph from the insect using a fine glass capillary or by making a small incision.
-
Dispense the hemolymph directly into the microcentrifuge tube on ice.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet hemocytes and other debris.
-
Carefully collect the supernatant (plasma) and transfer it to a new pre-chilled tube.
-
The plasma can be used immediately for the ELISA or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of Insect Tissue Homogenate for this compound ELISA
-
Dissect the target tissue (e.g., brain, corpora allata) from the insect on a cold plate or in ice-cold saline.
-
Immediately place the tissue in a pre-chilled microcentrifuge tube containing homogenization buffer (e.g., PBS with a protease inhibitor cocktail).[6][7]
-
Homogenize the tissue using a micro-pestle or a sonicator on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
The supernatant can be used immediately for the ELISA or stored in aliquots at -80°C.
Data Presentation
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present quantitative results from an this compound ELISA. Actual experimental results will vary.
Table 1: Example of a Standard Curve for this compound ELISA
| This compound Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| 1000 | 2.105 | 2.115 | 2.110 |
| 500 | 1.650 | 1.670 | 1.660 |
| 250 | 1.120 | 1.130 | 1.125 |
| 125 | 0.680 | 0.690 | 0.685 |
| 62.5 | 0.410 | 0.420 | 0.415 |
| 31.25 | 0.250 | 0.260 | 0.255 |
| 15.625 | 0.170 | 0.180 | 0.175 |
| 0 (Blank) | 0.095 | 0.105 | 0.100 |
Table 2: Example of this compound Concentration in Different Insect Samples
| Sample ID | Sample Type | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) |
| A1 | Hemolymph - Larva | 0.850 | 175.3 |
| A2 | Hemolymph - Adult | 1.250 | 280.7 |
| B1 | Brain Homogenate - Larva | 0.550 | 85.2 |
| B2 | Brain Homogenate - Adult | 0.980 | 210.5 |
Visualizations
Caption: Workflow for a typical this compound Sandwich ELISA.
Caption: Troubleshooting logic for low signal in an this compound ELISA.
References
- 1. Degradation of Manduca sexta allatostatin and this compound by proteases associated with the foregut of Lacanobia oleracea larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Collection, processing and storage of tissue homogenate and cell lysate samples-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptides in Heteroptera: identification of this compound-related peptide and tachykinin-related peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Allatotropin antibody cross-reactivity issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Allatotropin antibodies in their experiments. The following information is designed to help address common issues, with a focus on antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound (AT) is a pleiotropic neuropeptide primarily found in insects and other invertebrates.[1][2] It was originally identified for its role in stimulating the biosynthesis of juvenile hormone, a key regulator of insect development, reproduction, and metamorphosis.[1][2] Research into this compound and its signaling pathways is crucial for understanding insect physiology and may lead to the development of novel pest management strategies.[3]
Q2: What is the this compound signaling pathway?
The this compound receptor (ATR) is a G protein-coupled receptor (GPCR).[2] Upon binding of this compound, the receptor activates intracellular signaling cascades. The primary pathways involved are the Gq/PLC/IP3/Ca2+ and Gs/cAMP pathways, which modulate downstream physiological effects such as hormone synthesis and muscle contraction.[2]
Q3: What are the main challenges when working with this compound antibodies?
A significant challenge is the potential for cross-reactivity. Allatotropins belong to a family of structurally related peptides, including this compound-related peptides (ATRPs) and this compound-like (ATL) peptides.[1][4] An antibody raised against one this compound sequence may bind to other related peptides, leading to inaccurate quantification or non-specific localization in immunoassays.[5]
Q4: How can I determine if my this compound antibody is cross-reactive?
To assess cross-reactivity, you should perform validation experiments. A competitive ELISA is a robust method to quantify the degree of cross-reactivity with structurally similar peptides.[5] Additionally, Western blotting with purified related peptides or lysates from cells expressing these peptides can reveal off-target binding. For immunohistochemistry, pre-adsorption of the antibody with an excess of the target peptide should abolish the staining signal; performing the same with related peptides can indicate cross-reactivity.[6]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Background Signal
High background can obscure the specific signal from this compound, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time and/or use a different blocking buffer (e.g., commercial formulations designed to reduce non-specific binding).[7] |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Insufficient washing | Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer from wells.[7] |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to immunoglobulins from other species.[7] |
Issue: Poor Standard Curve
A poor standard curve will lead to inaccurate sample quantification.
| Possible Cause | Recommended Solution |
| Improper standard dilution | Carefully check calculations and ensure accurate pipetting. Prepare fresh standard dilutions for each assay. |
| Degraded standard | Store the this compound peptide standard according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles. Use a fresh vial if degradation is suspected.[7] |
| Incorrect plate reader settings | Verify the correct wavelength and filter settings for the substrate used. |
Western Blot
Issue: Multiple Bands or Non-Specific Bands
The presence of unexpected bands can indicate cross-reactivity or issues with the sample/protocol.
| Possible Cause | Recommended Solution |
| Antibody cross-reactivity | Test the antibody against purified this compound-related peptides to confirm specificity. If cross-reactive, consider using a monoclonal antibody with a different epitope. |
| High antibody concentration | Reduce the concentration of the primary antibody.[8] |
| Insufficient blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[9] |
| Sample degradation | Prepare fresh tissue or cell lysates with protease inhibitors. |
Immunohistochemistry (IHC)
Issue: High Background or Non-Specific Staining
This can make it difficult to determine the true localization of this compound.
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Perform a pre-adsorption control by incubating the antibody with an excess of the this compound peptide before applying it to the tissue. This should eliminate specific staining.[6] |
| Endogenous peroxidase/phosphatase activity | If using an enzyme-based detection system, include a quenching step (e.g., with H2O2 for peroxidase) to block endogenous enzyme activity.[10] |
| Hydrophobic and ionic interactions | Use a blocking solution containing normal serum from the same species as the secondary antibody.[10] |
| Inappropriate antibody dilution | Titrate the primary antibody to find the optimal dilution that provides a strong specific signal with low background.[11] |
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity is specific to each antibody preparation. Researchers should generate their own validation data. A competitive ELISA is the standard method for this. The results can be summarized in a table as follows:
| Competing Peptide | Sequence | IC50 (nM) | % Cross-Reactivity |
| This compound (Reference) | [Insert Sequence] | [Value] | 100% |
| This compound-like Peptide 1 | [Insert Sequence] | [Value] | [Calculate] |
| This compound-related Peptide 2 | [Insert Sequence] | [Value] | [Calculate] |
| Other Insect Neuropeptide | [Insert Sequence] | [Value] | [Calculate] |
% Cross-Reactivity = (IC50 of Reference Peptide / IC50 of Competing Peptide) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well plate with a fixed, low concentration of this compound peptide. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the this compound primary antibody with serial dilutions of the unlabeled reference this compound peptide and the potential cross-reacting peptides.
-
Incubation: Transfer the antibody-peptide mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the appropriate enzyme substrate and incubate until color develops.
-
Stopping and Reading: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 for each peptide. Calculate the percent cross-reactivity.
Antibody Pre-adsorption for IHC Specificity Control
-
Dilute the this compound primary antibody to its optimal working concentration in your standard antibody diluent.
-
Prepare a parallel dilution of the antibody and add a 10-100 fold molar excess of the this compound peptide.
-
Incubate both antibody preparations (with and without the peptide) for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Centrifuge the antibody-peptide mixture at high speed for 20-30 minutes to pellet any immune complexes.
-
Use the supernatant from both preparations as the primary antibody in your standard IHC protocol on adjacent tissue sections.
-
A specific signal should be present in the section stained with the antibody alone and absent or significantly reduced in the section stained with the pre-adsorbed antibody.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting cross-reactivity.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptides in Heteroptera: identification of this compound-related peptide and tachykinin-related peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-like peptide in Heliothis virescens: tissue localization and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. euromabnet.com [euromabnet.com]
- 9. nacalai.com [nacalai.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
preventing Allatotropin peptide degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Allatotropin peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound (AT) is a neuropeptide found in insects that plays a crucial role in regulating juvenile hormone biosynthesis and has various other physiological functions, including cardioacceleration.[1][2][3] Like many peptides, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and compromise experimental results.[4][5] Understanding and preventing this degradation is critical for accurate and reproducible research.
Q2: What are the primary causes of this compound peptide degradation in solution?
A2: The primary causes of peptide degradation, applicable to this compound, include:
-
Proteolytic Degradation: Enzymatic cleavage by proteases is a significant concern. One study identified that Manduca sexta this compound (Manse-AT) is rapidly degraded by proteases, with cleavage occurring at the C-terminal side of arginine residues.[6]
-
Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His) are susceptible to oxidation.[7] this compound's sequence contains two Methionine residues, making it vulnerable to oxidation.[8]
-
Hydrolysis: The peptide backbone can be cleaved through hydrolysis, a process influenced by pH.[4]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, altering the peptide's structure and function.[9] this compound contains an Asparagine residue.[8]
-
Physical Instability: Factors like temperature fluctuations, repeated freeze-thaw cycles, and adsorption to surfaces can lead to aggregation and precipitation.[10][11]
Q3: How should I properly store lyophilized this compound peptide?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, desiccated container to protect it from moisture.[10][12][13] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[12][14]
Q4: What is the best way to prepare and store this compound solutions?
A4: The shelf-life of peptides in solution is very limited.[13] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve the peptide in a sterile, oxygen-free buffer at a slightly acidic pH (pH 5-6) to minimize oxidation and deamidation.[13][15] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[10][13] One study noted that stock aqueous solutions of synthetic peptides (10⁻⁴ M) were stored in aliquots at -80°C, and a new stock was used for each assay.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound assay. | Peptide degradation due to improper storage or handling. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated environment. 3. When preparing solutions, use sterile, oxygen-free buffers and aliquot for single use to avoid freeze-thaw cycles.[13][15] |
| Proteolytic degradation from sample contamination. | 1. Work in a sterile environment and always wear gloves to prevent contamination.[15] 2. Consider adding protease inhibitors to your experimental setup. Aprotinin has been shown to inhibit the degradation of Manse-AS by up to 80% and partially inhibit Manse-AT hydrolysis.[6] | |
| Inconsistent results between experiments. | Variability in peptide concentration due to incomplete solubilization or degradation. | 1. Ensure the peptide is fully dissolved. Sonication may help, but avoid excessive heating.[14] 2. Use a consistent, validated protocol for solution preparation. 3. Check for signs of precipitation before use. |
| Peptide oxidation. | 1. Use oxygen-free water/buffers for peptides containing oxidation-prone residues like Methionine (this compound has two Met residues).[8][14] 2. Minimize exposure of solutions to atmospheric oxygen. | |
| Visible precipitate in the this compound solution. | Peptide aggregation or poor solubility. | 1. The pH of the solvent can significantly impact peptide stability and aggregation. Acidic solutions (pH 4-6) are often preferred.[10] 2. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be required for initial dissolution before adding the aqueous buffer.[15] |
Quantitative Data Summary
Table 1: Factors Affecting Peptide Stability and Recommended Conditions
| Factor | Recommendation | Rationale | References |
| Temperature (Lyophilized) | -20°C to -80°C for long-term storage. | Slows down chemical degradation processes. | [10][12] |
| Temperature (In Solution) | -20°C or lower for short-term storage. Avoid temperatures above 25°C. | Prevents rapid degradation due to hydrolysis and oxidation. | [10][17] |
| pH (In Solution) | pH 5-6 | Reduces the risk of deamidation and oxidation. | [13] |
| Freeze-Thaw Cycles | Avoid completely. | Repeated cycling can cause peptide degradation through microcondensation and other mechanisms. | [13][18] |
| Light Exposure | Store protected from light. | Peptides with light-sensitive residues can undergo photodegradation. | [10][12] |
| Moisture | Store in a desiccated environment. | Moisture can catalyze hydrolysis. | [10][12] |
Table 2: Half-life of Manduca sexta Peptides in the Presence of Foregut Proteases
| Peptide | Half-life (t½) | Notes | Reference |
| Manse-AS (Allatostatin) | ~ 5 minutes | Degradation could be inhibited by up to 80% with the serine protease inhibitor aprotinin. | [6] |
| Manse-AT (this compound) | ~ 8 minutes | Hydrolysis was only partially inhibited by high doses of aprotinin (30%). | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Storing this compound Peptide
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents moisture from condensing on the peptide.[12][14]
-
Weighing: Quickly weigh the desired amount of peptide in a sterile environment.
-
Reconstitution:
-
Use a sterile, oxygen-free buffer, preferably with a pH between 5 and 6.[13][15]
-
For hydrophobic peptides, it may be necessary to first dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO) before slowly adding the aqueous buffer.[15]
-
To aid dissolution, vortexing or gentle sonication can be used. Avoid excessive heating.[14]
-
-
Aliquoting and Storage:
Protocol 2: Assessing Peptide Degradation using RP-HPLC
This protocol is adapted from a study on Manse-AT degradation.[6]
-
Incubation: Incubate the this compound peptide solution under the desired experimental conditions (e.g., with a potential source of proteases).
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and stop the reaction (e.g., by adding an acid like TFA or by heat inactivation, depending on the peptide's stability).
-
RP-HPLC Analysis:
-
Inject the sample onto a reversed-phase high-performance liquid chromatography (RP-HPLC) column (e.g., a C18 column).
-
Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point to determine the rate of degradation. Degradation products can be collected for further analysis (e.g., by mass spectrometry) to identify cleavage sites.
Visualizations
Caption: Workflow for proper handling and preparation of this compound solutions.
Caption: Troubleshooting decision tree for this compound degradation issues.
Caption: Key degradation pathways affecting this compound peptide in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a cardioacceleratory peptide in Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Degradation of Manduca sexta allatostatin and this compound by proteases associated with the foregut of Lacanobia oleracea larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. jpt.com [jpt.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. genscript.com [genscript.com]
- 14. bachem.com [bachem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 18. genscript.com [genscript.com]
Optimizing Allatotropin Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Allatotropin (AT) concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in vitro?
A: this compound is a neuropeptide originally identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in many insect species.[1][2][3] In in vitro systems, its primary and most studied function is the stimulation of JH production by the corpora allata (CA), the endocrine glands that synthesize JH.[2][4] Beyond this, this compound is recognized as a pleiotropic neuropeptide with multiple roles, including effects on muscle contraction, cardiac rhythm, nutrient absorption, and immune responses.[1][5][6]
Q2: How should I store and handle my this compound peptide?
A: Proper storage and handling are critical for maintaining the bioactivity of this compound.
-
Lyophilized Peptide: Lyophilized this compound should be stored at -20°C, desiccated, and protected from light.[7] For long-term storage, -80°C is preferable.[8] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the peptide can be hygroscopic.[8][9]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[9] If necessary, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -20°C for up to a month. For use, thaw the aliquot and keep it on ice.
Q3: What is a good starting concentration for my in vitro experiments?
A: The optimal concentration of this compound is highly dependent on the insect species, the in vitro system being used (e.g., organ culture, cell line), and the specific biological response being measured. Based on published studies, a good starting point for a dose-response experiment would be to test a range of concentrations from 10⁻¹⁰ M to 10⁻⁶ M.
Troubleshooting Guide
Q4: I am not observing any stimulation of Juvenile Hormone (JH) synthesis. What could be the problem?
A: Several factors could contribute to a lack of response:
-
Incorrect this compound Analog: Ensure you are using the correct this compound or a suitable analog for your insect species. While some Allatotropins show cross-reactivity, species-specificity can be a factor.[10]
-
Inactive Peptide: Improper storage or handling may have degraded the peptide. Refer to the storage and handling guidelines (Q2).
-
Physiological State of the Corpora Allata (CA): The responsiveness of the CA to this compound can vary with the age and developmental stage of the insect from which they were dissected.[10]
-
Suboptimal Assay Conditions: Review your incubation medium, temperature, and incubation time. The viability of the CA throughout the experiment is crucial.
-
Species-Specific Inhibition: In some species, like Bombyx mori, this compound has been shown to inhibit, rather than stimulate, JH synthesis in adults.[6]
Q5: I am observing an inhibitory effect at high concentrations of this compound. Is this normal?
A: Yes, observing a bell-shaped dose-response curve, where high concentrations of this compound lead to a decrease in the biological response, has been reported. This could be due to receptor desensitization or downregulation upon prolonged or high-level exposure to the ligand.[11][12] It is recommended to perform a full dose-response curve to identify the optimal concentration range and to avoid concentrations that may be inhibitory.[13][14]
Q6: My results are not reproducible. What are the common sources of variability?
A: Lack of reproducibility in in vitro experiments with this compound can stem from:
-
Biological Variability: The physiological state of the insects used for tissue/cell isolation can introduce significant variability. Factors such as age, diet, and mating status can influence the responsiveness of the corpora allata.[10]
-
Peptide Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Always prepare fresh dilutions from a carefully prepared stock solution for each experiment.
-
Experimental Technique: Subtle variations in dissection techniques, tissue handling, and incubation conditions can affect the outcome.
-
Assay Sensitivity: The sensitivity of your JH detection method (e.g., radioimmunoassay, HPLC, GC-MS) can influence the reproducibility of your results.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound from various studies.
| This compound/Analog | Species/System | Effective Concentration | Observed Effect | Reference |
| Manduca sexta AT (Manse-AT) | Pseudaletia unipuncta (corpora allata) | Not specified, but significant stimulation observed | Stimulation of JH biosynthesis | [10] |
| Manse-AT | Heliothis virescens & Manduca sexta (corpora allata) | Not specified, but significant stimulation observed | Stimulation of JH I, II, and III biosynthesis | [4] |
| Aedes-AT | Anopheles albimanus & Aedes aegypti (hemocytes) | 10⁻⁷ M | Stimulation of phagocytosis | [5] |
| Manse-AT | Manduca sexta | EC₅₀ = 0.9 nM | Stimulation of JH biosynthesis | [3] |
| Manse-AT (6-13) analog | Manduca sexta | EC₅₀ = 18.4 nM | Stimulation of JH biosynthesis | [3] |
Experimental Protocols
Protocol 1: In Vitro Juvenile Hormone (JH) Biosynthesis Assay
This protocol is a generalized procedure for measuring the effect of this compound on JH biosynthesis by the corpora allata (CA).
-
Dissection: Dissect the retrocerebral complexes (brain-corpora cardiaca-corpora allata) from the desired insect species in an appropriate sterile saline solution.
-
Incubation: Transfer the dissected glands to an incubation medium (e.g., Grace's insect medium) supplemented with appropriate precursors (e.g., L-[methyl-³H]methionine for radiochemical assays).
-
Treatment: Add varying concentrations of this compound to the incubation medium. Include a negative control (vehicle only).
-
Incubation Period: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C).
-
JH Extraction: After incubation, extract the JH from the medium using an organic solvent (e.g., hexane).
-
Quantification: Quantify the amount of JH produced using one of the following methods:
-
Radiochemical Assay (RCA): If a radiolabeled precursor was used, quantify the radioactivity in the extracted JH fraction using liquid scintillation counting.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the different JH homologs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For precise identification and quantification of JH homologs.[4]
-
-
Data Analysis: Plot the amount of JH produced as a function of the this compound concentration to generate a dose-response curve.[13]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits juvenile hormone biosynthesis by the corpora allata of adult Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Manduca sexta this compound and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming Allatotropin receptor expression problems in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Allatotropin receptor (ATR) expression in cell lines.
Troubleshooting Guides
This section addresses common problems encountered during the expression and characterization of the this compound receptor.
Problem 1: Low or No Receptor Expression Detected by Western Blot
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Verification Method |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as DNA-to-reagent ratio, cell density, and incubation time.[1] Use a positive control (e.g., GFP-tagged protein) to assess transfection efficiency. | Fluorescence microscopy for GFP control. |
| Poor Plasmid Quality | Ensure high-purity plasmid DNA with an A260/280 ratio of ~1.8. Low A260/230 ratios can indicate contamination. | NanoDrop spectrophotometry and agarose gel electrophoresis. |
| Codon Usage Not Optimized for Mammalian Cells | Synthesize the ATR gene with codons optimized for the expression host (e.g., human or hamster).[2][3][4][5][6] | Compare expression levels of optimized vs. non-optimized constructs. |
| Inefficient Protein Extraction | Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., Triton X-100, NP-40).[7][8] Include protease inhibitors in the lysis buffer.[9] | Western blot analysis of different cellular fractions (total lysate, membrane, cytosolic). |
| Ineffective Antibody | Use an antibody validated for Western blotting of the specific this compound receptor. Test a range of antibody concentrations.[10][11] | Perform a dot blot to confirm antibody reactivity with a positive control (e.g., purified receptor or a peptide fragment).[9] |
| Poor Protein Transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of the ATR. Use a membrane with an appropriate pore size (e.g., 0.2 µm for smaller proteins).[12] | Ponceau S staining of the membrane after transfer to visualize total protein. |
| mRNA Instability | Check for potential destabilizing sequences in the 3' UTR of the ATR construct. | Northern blot or qRT-PCR to assess mRNA levels. |
| Protein Degradation | The expressed receptor may be rapidly degraded.[13] | Treat cells with a proteasome inhibitor (e.g., MG132) before lysis and analyze by Western blot. |
Problem 2: Low Receptor Activity in Functional Assays (Calcium Flux, cAMP)
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Verification Method |
| Low Cell Surface Expression | Co-express with chaperones like RTP1S or use N-terminal tags (e.g., Rhodopsin or Lucy tag) to promote trafficking to the plasma membrane.[14][15] | Cell surface ELISA or flow cytometry with an antibody targeting an extracellular epitope. |
| Receptor Misfolding and ER Retention | Culture cells at a lower temperature (e.g., 30°C) after transfection to aid protein folding. Treat cells with pharmacological chaperones if available for ATR.[16] | Immunofluorescence microscopy to visualize receptor localization (co-localization with ER markers like calnexin).[17] |
| Incorrect G-protein Coupling | The chosen cell line may lack the appropriate Gα subunit for ATR signaling. The this compound receptor is known to couple to Gq and Gs proteins.[18] | Co-transfect with the appropriate Gα subunit (e.g., Gαq or Gαs) or use a cell line engineered to express promiscuous G-proteins like Gα16.[19][20] |
| Ligand Inactivity | Ensure the this compound peptide is correctly folded, stored, and used at an appropriate concentration. | Test the ligand on a validated positive control cell line, if available. |
| Assay Conditions Not Optimal | Optimize assay parameters such as cell density, ligand incubation time, and buffer composition.[21][22] | Run positive and negative controls for the specific assay (e.g., ionomycin for calcium flux, forskolin for cAMP). |
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for this compound receptor expression?
A1: HEK293 and CHO cell lines have been successfully used for the functional expression of the this compound receptor.[19][20][23] The choice of cell line may depend on the specific downstream application.
Q2: How can I generate a stable cell line expressing the this compound receptor?
A2: To generate a stable cell line, you need to transfect your cells with a vector containing both the this compound receptor gene and a selectable marker (e.g., neomycin or hygromycin resistance). After transfection, cells are cultured in a medium containing the corresponding antibiotic (e.g., G418 for neomycin resistance). Only cells that have integrated the plasmid into their genome will survive and proliferate.[1][24]
Q3: What is a typical concentration of G418 for selecting stable CHO or HEK293 cell lines?
A3: The optimal concentration of G418 varies between cell lines and even between different batches of the antibiotic. It is crucial to perform a kill curve to determine the minimum concentration that kills all non-transfected cells within 10-14 days. However, a general starting range for CHO cells is 400-1000 µg/mL, and for HEK293 cells is 200-800 µg/mL.[25][26]
Q4: My stable cell line shows decreased receptor expression over time. What could be the reason?
A4: This phenomenon, known as gene silencing, can occur in stable cell lines. It is advisable to regularly re-select the cell population with the appropriate antibiotic and to use low-passage number cells for experiments. Additionally, freezing down early passage stocks of the stable cell line is recommended.
Q5: How can I confirm that the expressed this compound receptor is functional?
A5: The functionality of the this compound receptor can be confirmed by measuring downstream signaling events upon ligand stimulation. Since ATR couples to Gq and Gs proteins, you can perform a calcium mobilization assay (measuring intracellular calcium increase) or a cAMP assay (measuring intracellular cAMP increase).[19][20][23]
Experimental Protocols
Protocol 1: Generation of a Stable this compound Receptor Expressing Cell Line
-
Determine Antibiotic Sensitivity (Kill Curve):
-
Plate non-transfected cells (e.g., CHO or HEK293) at a low density in a multi-well plate.
-
Add a range of concentrations of the selection antibiotic (e.g., G418: 100-1200 µg/mL) to the wells.
-
Incubate the cells for 10-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days.
-
Determine the lowest concentration of the antibiotic that kills all cells. This concentration will be used for selecting stable transfectants.[1][24]
-
-
Transfection:
-
Plate cells to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the expression vector containing the this compound receptor gene and the appropriate resistance marker using a suitable transfection reagent.
-
-
Selection:
-
48 hours post-transfection, split the cells into larger culture dishes at a low density.
-
Add the selection medium containing the pre-determined optimal concentration of the antibiotic.
-
Replace the selection medium every 3-4 days.
-
Observe the cells for the formation of resistant colonies over 2-3 weeks.
-
-
Isolation and Expansion of Clones:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in the selection medium.
-
Screen the clones for this compound receptor expression and function.
-
Protocol 2: Western Blotting for this compound Receptor
-
Membrane Protein Extraction:
-
Harvest cells expressing the this compound receptor.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by sonication.
-
Centrifuge the lysate at a low speed to pellet nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.[8]
-
Resuspend the membrane pellet in a lysis buffer containing a suitable detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of the membrane extract using a BCA assay.
-
Denature the protein samples by heating in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the this compound receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][27]
-
Protocol 3: Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Plate the this compound receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Measurement of Calcium Response:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Measure the baseline fluorescence for a short period.
-
Add the this compound ligand at various concentrations.
-
Immediately start recording the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity before and after ligand addition.
-
Plot the dose-response curve to determine the EC50 of the ligand.
-
Protocol 4: cAMP Assay
-
Cell Preparation:
-
Plate the this compound receptor-expressing cells in a suitable multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of the this compound ligand for a defined time.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the dose-response curve to determine the EC50 of the ligand.
-
Visualizations
Caption: this compound Receptor Signaling Pathways.
Caption: Workflow for Generating a Stable Cell Line.
Caption: Troubleshooting Logic Flowchart.
References
- 1. G418 Kill curve protocol [protocols.io]
- 2. revvity.com [revvity.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cleavable N-terminal signal peptide promotes widespread olfactory receptor surface expression in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Cleavable N-Terminal Signal Peptide Promotes Widespread Olfactory Receptor Surface Expression in HEK293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-Terminal Fusion Tags for Effective Production of G-Protein-Coupled Receptors in Bacterial Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gosset.ai [gosset.ai]
- 19. bio.kuleuven.be [bio.kuleuven.be]
- 20. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exogenous expression of an this compound-related peptide receptor increased the membrane excitability in Aplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abo.com.pl [abo.com.pl]
- 25. researchgate.net [researchgate.net]
- 26. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biocompare.com [biocompare.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. resources.revvity.com [resources.revvity.com]
Technical Support Center: High-Throughput Screening for Allatotropin Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for Allatotropin (AT) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and why is it a target for antagonist screening?
A1: The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) found in insects and other invertebrates.[1][2] It plays a crucial role in regulating various physiological processes, including juvenile hormone biosynthesis, muscle contraction, and feeding behavior.[1][3] Developing antagonists for the ATR is a promising strategy for the development of novel and specific insecticides.[4][5]
Q2: What are the primary signaling pathways activated by the this compound receptor?
A2: The this compound receptor primarily signals through two major G protein pathways:
-
Gq/PLC/IP3/Ca2+ pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+).[1]
-
Gs/cAMP pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6]
Understanding these pathways is critical for designing appropriate HTS assays.
Q3: What are the most common HTS assay formats for identifying this compound antagonists?
A3: Given the signaling pathways of the this compound receptor, the most common HTS assay formats are:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation. They are well-suited for high-throughput screening due to the availability of fluorescent calcium indicators and automated plate readers.[7][8]
-
cAMP Assays: These assays quantify the changes in intracellular cAMP levels. Various formats are available, including fluorescence resonance energy transfer (FRET)-based and luminescence-based assays.[9][10][11]
Troubleshooting Guides
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescent compounds in the screening library.- Cell health issues (e.g., high percentage of dead cells).- Dye overloading or improper dye incubation. | - Pre-screen compound library for autofluorescence and exclude problematic compounds.- Ensure optimal cell viability and plating density.- Optimize dye concentration and incubation time. |
| Low signal-to-background ratio (S/B) | - Low receptor expression levels.- Inefficient coupling of the receptor to the Gq pathway.- Suboptimal agonist concentration. | - Use a cell line with higher receptor expression or optimize transfection efficiency.- Co-express a promiscuous G protein (e.g., Gα15 or Gα16) to enhance calcium signaling.- Perform an agonist concentration-response curve to determine the optimal concentration (EC80-EC90) for antagonist screening. |
| High rate of false positives | - Compounds that directly interfere with the calcium dye.- Cytotoxic compounds causing non-specific calcium influx.- Compounds that activate other endogenous GPCRs in the host cells. | - Perform counter-screens in parental cells (lacking the this compound receptor) to identify off-target effects.- Test for compound-induced cytotoxicity in parallel.- Use orthogonal assays (e.g., cAMP assay) to confirm hits. |
| High variability between wells (high %CV) | - Uneven cell plating.- Inconsistent compound dispensing.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use automated cell dispensers.- Calibrate and maintain liquid handling robotics.- Avoid using the outer wells of the plate or use barrier plates. |
cAMP Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal window | - Low receptor expression.- Weak coupling to the Gs pathway.- High phosphodiesterase (PDE) activity. | - Increase receptor expression levels.- Co-express the Gs protein.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.[12] |
| High background signal | - Constitutive receptor activity.- Basal adenylyl cyclase activity. | - Consider using an inverse agonist to establish a lower baseline.- Optimize assay conditions to minimize basal signaling. |
| False positives/negatives | - Compounds that interfere with the detection system (e.g., luciferase inhibitors in luminescent assays).- Compounds that directly activate or inhibit adenylyl cyclase. | - Perform counter-screens to identify compounds that interfere with the assay components.- Use parental cell lines to identify compounds acting downstream of the receptor. |
| Assay drift over time | - Changes in cell health or density during the screen.- Reagent instability. | - Monitor cell viability throughout the screening run.- Prepare fresh reagents and ensure proper storage. |
Data Presentation
Quantitative data from HTS campaigns are crucial for hit identification and lead optimization. Below is an example of how to structure data from an this compound antagonist screen.
Table 1: HTS Assay Performance Metrics
| Parameter | Calcium Mobilization Assay | cAMP Assay |
| Z'-factor | 0.74[13] | > 0.5 |
| Signal-to-Background (S/B) Ratio | 22[13] | > 3 |
| Coefficient of Variation (%CV) | 5.0%[13] | < 15% |
Table 2: Example Hit Compound Profile
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Orthogonal Assay Confirmation | Cytotoxicity (CC50, µM) |
| Manse-AT(10-13) | Not reported in HTS format | 0.0009 | Confirmed via JH biosynthesis assay | Not reported |
| Hypothetical Hit 1 | 85% | 1.2 | Active in cAMP assay | > 50 |
| Hypothetical Hit 2 | 92% | 0.5 | Inactive in cAMP assay | 2.5 |
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for this compound Antagonists
This protocol is adapted for a 384-well format using a fluorescent imaging plate reader (FLIPR).
Materials:
-
CHO-K1 cells stably expressing the this compound receptor and a promiscuous Gα protein (e.g., Gα16).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with a quencher.
-
Probenecid to inhibit dye leakage.
-
This compound agonist (for stimulation).
-
Compound library.
Procedure:
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Add 50 nL of test compounds from the library to the assay plate using an automated liquid handler. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Reading: Place the assay plate in the FLIPR instrument. Record a baseline fluorescence for 10-20 seconds. Then, add 5 µL of the this compound agonist at a final concentration of EC80-EC90. Immediately begin reading the fluorescence signal for 2-3 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence response to positive (agonist only) and negative (vehicle) controls.
Protocol 2: High-Throughput cAMP Assay for this compound Antagonists
This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
HEK293 cells expressing the this compound receptor.
-
Stimulation buffer.
-
cAMP standard.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor antagonist screening, if applicable).
-
HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Lysis buffer.
-
Compound library.
Procedure:
-
Cell Plating: Seed cells in a 384-well white plate at an optimized density and incubate overnight.
-
Compound Incubation: Remove the culture medium and add 5 µL of stimulation buffer containing the test compounds. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of the this compound agonist at its EC80 concentration. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add 5 µL of the d2-labeled cAMP conjugate in lysis buffer, followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody in lysis buffer.[11]
-
Incubation and Reading: Incubate the plate for 1 hour at room temperature in the dark. Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Calculate the percent inhibition for each compound.
Mandatory Visualizations
Caption: this compound signaling pathways via Gq and Gs proteins.
Caption: A typical HTS workflow for identifying this compound antagonists.
References
- 1. gosset.ai [gosset.ai]
- 2. Neuropeptide Receptor Transcriptome Reveals Unidentified Neuroendocrine Pathways | PLOS One [journals.plos.org]
- 3. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. scribd.com [scribd.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Allatotropin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatotropin (AT) analogs. The information herein is designed to help interpret potential off-target effects encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound (AT) is an insect neuropeptide that plays a crucial role in regulating various physiological processes, most notably the biosynthesis of juvenile hormone.[1] It functions by activating the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[1][2] Upon binding, the ATR primarily initiates intracellular signaling through two main pathways: the Gq/phospholipase C (PLC) pathway, leading to an increase in inositol triphosphate (IP3) and intracellular calcium (Ca2+), and the Gs/adenylyl cyclase pathway, which results in an increase in cyclic AMP (camp).[1][2]
Q2: What are potential off-target effects of this compound analogs?
A2: Off-target effects of this compound analogs can arise from their interaction with other insect GPCRs that share structural similarities with the this compound receptor. Given that ATRs are orthologous to vertebrate orexin/hypocretin receptors, cross-reactivity studies are particularly important.[2] Off-target binding can lead to the activation or inhibition of unintended signaling pathways, resulting in unforeseen physiological effects. For instance, an AT analog might inadvertently modulate muscle contraction, heart rate, or other processes controlled by different neuropeptide systems.
Q3: How can I determine if my this compound analog is causing off-target effects?
A3: Identifying off-target effects involves a combination of binding and functional assays. Initially, competitive radioligand binding assays can be used to assess the affinity of your analog for a panel of known insect GPCRs.[3][4] Subsequently, functional assays, such as calcium mobilization and cAMP assays, can determine whether this binding translates into receptor activation or inhibition.[5][6][7] Comparing the potency (EC50 or IC50) of your analog at the this compound receptor versus other receptors will reveal its selectivity profile.
Q4: What is the significance of the structure-activity relationship (SAR) in predicting off-target effects?
A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the peptide structure of an this compound analog affect its binding affinity and functional activity at both the intended target and potential off-targets.[8][9][10][11] By systematically altering the amino acid sequence, researchers can identify key residues responsible for binding and activation.[8] This information can guide the design of more selective analogs with reduced off-target liabilities. Computational modeling and docking studies can further aid in predicting potential off-target interactions based on the 3D structure of the analog and receptor binding pockets.[8][12]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected physiological response in vivo that doesn't correlate with known this compound functions. | The this compound analog may be interacting with one or more off-target receptors. | 1. Conduct a receptor screening panel: Test the binding affinity of your analog against a panel of known insect GPCRs using competitive radioligand binding assays. 2. Perform functional validation: For any identified off-target interactions, perform calcium mobilization and cAMP functional assays to determine if the analog acts as an agonist or antagonist at these receptors. |
| High background signal in a radioligand binding assay. | 1. Non-specific binding: The radioligand or your analog may be binding to non-receptor components in the cell membrane preparation. 2. Radioligand depletion: The concentration of receptor sites is too high relative to the radioligand concentration. | 1. Optimize assay conditions: Increase the concentration of the competing non-radioactive ligand to define non-specific binding more accurately. Adjust buffer composition and incubation times. 2. Reduce receptor concentration: Ensure that the total bound radioligand is less than 10% of the total radioligand added to avoid depletion.[3] |
| Inconsistent EC50 values in functional assays. | 1. Cell health and density: Variability in cell number or viability can affect the magnitude of the signaling response. 2. Assay conditions: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variable results. | 1. Standardize cell culture: Ensure consistent cell passage number, seeding density, and viability for each experiment. 2. Strictly control assay parameters: Use a standardized protocol with precise control over all incubation steps and reagent additions. Include a known this compound agonist as a positive control in every plate to monitor for assay drift.[13] |
| No response in a calcium mobilization assay despite confirmed binding. | The off-target receptor may not signal through the Gq/PLC pathway. | Perform a cAMP assay: The receptor may be coupled to the Gs or Gi pathway. A cAMP assay will determine if your analog is modulating adenylyl cyclase activity.[5][14][15] |
Data Presentation
Due to the proprietary nature of specific this compound analog structures and the limited availability of public, comprehensive off-target screening data, the following table is provided as a template for researchers to organize their experimental findings. Populating this table with your own data will allow for a clear and structured comparison of the on-target and off-target activities of your this compound analogs.
| Analog ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay Type | Functional Potency (EC50/IC50, nM) | Notes |
| e.g., Analog-X | This compound Receptor | e.g., 10.5 | Calcium Mobilization (Gq) | e.g., 25.2 (EC50) | On-target activity |
| e.g., Analog-X | This compound Receptor | e.g., 10.5 | cAMP Accumulation (Gs) | e.g., 30.1 (EC50) | On-target activity |
| e.g., Analog-X | e.g., Off-Target-R1 | e.g., 550.0 | Calcium Mobilization (Gq) | e.g., >10,000 | Weak binding, no functional activity |
| e.g., Analog-X | e.g., Off-Target-R2 | e.g., 89.3 | cAMP Accumulation (Gs) | e.g., 250.7 (EC50) | Off-target agonism |
| e.g., Analog-X | e.g., Off-Target-R3 | e.g., 150.2 | cAMP Accumulation (Gi) | e.g., 450.0 (IC50) | Off-target antagonism |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method to determine the binding affinity (Ki) of an this compound analog for a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target insect GPCR.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (containing the target receptor).
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled ligand known to bind the target receptor).
-
Varying concentrations of the unlabeled this compound analog (competitor).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known non-radioactive ligand for the target receptor.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for Gq-coupled receptors)
This protocol measures the ability of an this compound analog to stimulate a Gq-coupled receptor, leading to an increase in intracellular calcium.[7][16][17]
Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the cells in the dark to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the this compound analog in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the prepared this compound analog dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analog that elicits 50% of the maximal response.
-
cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
This protocol measures the ability of an this compound analog to stimulate (Gs) or inhibit (Gi) adenylyl cyclase, leading to changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Seed cells expressing the target GPCR in a 96-well or 384-well plate.
-
Cell Stimulation:
-
Remove the culture medium and add the this compound analog at various concentrations in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For testing Gi-coupled receptors, include an adenylyl cyclase activator like forskolin in the stimulation buffer. The analog's ability to inhibit this activation will be measured.
-
-
Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.
-
Visualizations
Caption: this compound receptor signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. gosset.ai [gosset.ai]
- 2. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. cAMP-Glo™ Assay Protocol [promega.jp]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Allatotropin Injection Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Allatotropin for injective formulations.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder won't dissolve in water. What should I do?
A1: this compound, like many peptides, may have limited solubility in neutral water, especially if it has a net positive charge at neutral pH. The solubility is influenced by its amino acid composition.[1][2] It is recommended to first assess the peptide's charge to select an appropriate solvent.[3][4][5] For basic peptides (net positive charge), trying a slightly acidic solution like 10% acetic acid is a good next step.[4][5] If the peptide is acidic (net negative charge), a slightly basic solution such as 0.1M ammonium bicarbonate can be used.[3]
Q2: I've tried adjusting the pH, but the solubility is still poor. What are my other options?
A2: If pH adjustment is insufficient, organic co-solvents can be introduced. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[1][4] Start by dissolving the peptide in a small amount of pure DMSO, and then slowly add the aqueous buffer to the desired concentration while vortexing.[4] Other organic solvents like dimethylformamide (DMF) or acetonitrile can also be considered, but their compatibility with your experimental assay must be verified.[6]
Q3: After dissolving this compound in an organic solvent and adding my aqueous buffer, a precipitate formed. Why did this happen and how can I prevent it?
A3: Precipitation upon addition of an aqueous buffer to a peptide-organic solvent solution often indicates that the peptide has reached its solubility limit in the final solvent mixture. To prevent this, you can try the following:
-
Decrease the final concentration of the peptide.
-
Increase the proportion of the organic co-solvent in the final solution, ensuring it remains compatible with your experiment.
-
Add the peptide-organic solvent solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing to avoid localized high concentrations.
Q4: How can I tell if my this compound has aggregated, and what can I do to prevent it?
A4: Peptide aggregation can manifest as visible particulates, cloudiness, or gel formation in the solution.[3] To minimize aggregation, it is crucial to use sterile, oxygen-free water or buffers for reconstitution.[7] Sonication can help break up small aggregates and improve dissolution.[3] If aggregation is persistent, consider using anti-aggregation agents like 6 M guanidine hydrochloride or 8 M urea, followed by dilution.[5] However, ensure these agents are compatible with your downstream applications.
Q5: Are there any specific solvents I should avoid when working with this compound?
A5: The specific amino acid sequence of the this compound you are using is important. For instance, if your this compound contains methionine or cysteine residues, it's advisable to avoid DMSO as it can cause oxidation.[4] In such cases, DMF can be a suitable alternative.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lyophilized this compound powder is difficult to dissolve. | The peptide has low solubility in the chosen solvent. | 1. Calculate the net charge of your this compound sequence to determine if it is acidic or basic.[3][4][5] 2. If basic, try dissolving in a small amount of 10-30% acetic acid, then dilute with water.[5] 3. If acidic, try dissolving in a small amount of ammonium hydroxide or 0.1M ammonium bicarbonate.[3][5] 4. For hydrophobic peptides, use a small amount of an organic solvent like DMSO or DMF to dissolve, then slowly add your aqueous buffer.[1][4][6] |
| The solution is cloudy or contains visible particles after vortexing. | Incomplete dissolution or peptide aggregation. | 1. Use sonication to aid dissolution and break up aggregates.[3] 2. If the solution remains cloudy, it may be a suspension rather than a solution. Centrifuge the sample to pellet any undissolved peptide. 3. Consider using chaotropic agents like 6M guanidine-HCl or 8M urea for highly aggregation-prone peptides, followed by dilution.[5] |
| Peptide precipitates out of solution after adding an aqueous buffer to an organic stock. | The peptide's solubility limit in the final solvent mixture has been exceeded. | 1. Reduce the final concentration of the peptide in the solution. 2. Increase the percentage of the organic co-solvent in the final mixture. 3. Add the peptide-organic solvent stock to the aqueous buffer very slowly while vortexing. |
| Variation in solubility between different batches of this compound. | Differences in the lyophilization process or counter-ions from synthesis. | 1. Always perform a small-scale solubility test with a new batch before dissolving the entire sample.[4] 2. If inconsistencies persist, contact the peptide supplier for information on the specific batch. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing of this compound
This protocol outlines a systematic approach to determine the optimal solvent for your this compound sample.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
0.1M Ammonium Bicarbonate solution
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
-
Water Solubility Test:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.
-
Vortex the tube for 30-60 seconds.
-
Visually inspect the solution for clarity. If it is clear, the peptide is soluble in water at that concentration.
-
-
pH-Adjusted Solubility Test (if insoluble in water):
-
Calculate Net Charge: Determine the theoretical net charge of your this compound sequence at neutral pH.
-
For Basic Peptides (Net Positive Charge): To the undissolved peptide in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
For Acidic Peptides (Net Negative Charge): To a fresh, small aliquot of undissolved peptide, add 0.1M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent Test (if still insoluble):
-
Weigh a fresh, small amount of this compound into a clean microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 20 µL) and vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise to the DMSO solution while continuously vortexing to reach the final desired concentration.
-
-
Sonication: If any of the above steps result in a cloudy or partially dissolved solution, place the tube in a sonicator bath for 5-10 minutes.
-
Record Keeping: Carefully document the solvent composition and the maximum concentration at which your this compound is fully soluble.
Protocol 2: Preparation of an this compound Stock Solution for Injection
This protocol provides a general method for preparing a stock solution of this compound for use in injections, based on the findings from Protocol 1.
Materials:
-
Lyophilized this compound
-
Optimal solvent determined from Protocol 1 (e.g., water, acidic/basic buffer, or a co-solvent mixture)
-
Sterile, pyrogen-free injection vehicle (e.g., saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation: Allow the lyophilized this compound vial to come to room temperature before opening to avoid condensation.
-
Initial Dissolution:
-
Add the predetermined optimal solvent to the vial of this compound to achieve a concentrated stock solution.
-
Vortex gently until the peptide is completely dissolved. If necessary, sonicate briefly.
-
-
Dilution:
-
Slowly add the sterile injection vehicle to the concentrated stock solution to reach the final desired concentration for injection. It is crucial to add the vehicle to the peptide solution and not the other way around, especially when using organic co-solvents.
-
-
Sterilization:
-
Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: this compound signaling pathways.
References
- 1. jpt.com [jpt.com]
- 2. biobasic.com [biobasic.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding in Allatotropin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatotropin immunoassays. Our aim is to help you overcome common challenges, particularly non-specific binding, to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Non-Specific Binding
High non-specific binding (NSB) can manifest as high background noise, leading to reduced assay sensitivity and inaccurate quantification of this compound. This guide provides a systematic approach to identifying and resolving the root causes of NSB in your experiments.
Problem: High Background Signal in All Wells (Including Blanks)
This issue often points to a systemic problem with one or more of the assay components or procedural steps.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Different blocking agents have varying effectiveness. Consider switching from Bovine Serum Albumin (BSA) to non-fat dry milk or casein, which have been shown to be more effective in some systems.[1] Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilution. An excessively high antibody concentration is a common cause of non-specific binding.[2] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure sufficient wash buffer volume to completely fill the wells. Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to the wash buffer can also help reduce NSB. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding to the blocking agent or the plate. If NSB is observed, consider using a pre-adsorbed secondary antibody. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each experiment. Ensure that reagents have not expired and have been stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific binding in this compound immunoassays?
A1: The most frequent causes of non-specific binding are suboptimal blocking, excessive antibody concentrations, and insufficient washing.[2] The complex nature of biological samples, such as insect hemolymph, can also contribute significantly through matrix effects.[3][4]
Q2: How do I choose the right blocking agent for my this compound immunoassay?
A2: The ideal blocking agent must be determined empirically for each specific assay. However, some general guidelines apply. While BSA is commonly used, casein and non-fat dry milk have demonstrated superior blocking efficiency in many ELISA applications.[1][5] For assays involving biotin-avidin systems, BSA is often preferred as milk-based blockers can contain biotin, leading to high background.
Q3: Can the type of microplate affect non-specific binding?
A3: Yes, the choice of microplate can influence non-specific binding. High-binding plates are designed for optimal protein adsorption, but this can also increase the potential for non-specific interactions if not adequately blocked. It is crucial to use plates specifically designed for immunoassays.
Q4: How can I minimize matrix effects when working with insect hemolymph?
A4: Matrix effects arise from components in the sample that can interfere with the antibody-antigen binding. To mitigate these effects, you can dilute your samples in an appropriate assay buffer. It is also recommended to prepare your standards in a matrix that closely resembles your sample matrix to ensure accuracy.[3][6]
Q5: What is the optimal concentration of Tween-20 to use in my wash buffer?
A5: A concentration of 0.05% Tween-20 in the wash buffer is a common starting point. However, the optimal concentration can vary. While detergents help reduce non-specific binding, excessively high concentrations can disrupt the specific antibody-antigen interaction.[7]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Relatively inexpensive, compatible with most systems. | Can have lot-to-lot variability, may not be the most effective blocker in all cases. |
| Non-fat Dry Milk | 0.5-5% | Inexpensive and often very effective at reducing background.[1] | Contains biotin, which can interfere with avidin-biotin systems; may contain phosphoproteins that can cause issues in phosphorylation studies. |
| Casein | 0.1-1% | Highly effective blocker, often superior to BSA.[1][5] | Can sometimes mask epitopes if used at too high a concentration. |
| Fish Skin Gelatin | 0.1-1% | Does not contain biotin, good alternative to milk-based blockers. | Can be less effective than casein in some applications.[1] |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often provide superior performance and stability. | More expensive than individual protein solutions. |
Experimental Protocols
Protocol 1: Indirect ELISA for this compound Quantification
This protocol provides a general framework for an indirect ELISA. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.
-
Antigen Coating:
-
Dilute purified this compound or a synthetic peptide fragment to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA or 1% casein in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Allatotropin antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate four times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Figure 1. Troubleshooting workflow for non-specific binding.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing blocking and washing steps in Allatotropin ELISA
Welcome to the technical support center for the Allatotropin ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the blocking step in an this compound ELISA?
The blocking step is crucial for preventing non-specific binding of antibodies to the microplate wells.[1][2] After the initial coating of the plate with the capture antibody or antigen, there will be unoccupied sites on the plastic surface. Blocking buffers contain proteins or other molecules that adsorb to these sites, minimizing the risk of the detection antibody or other assay components binding non-specifically, which can lead to high background signals and inaccurate results.[1][2]
Q2: Which blocking agent is best for an this compound ELISA?
The choice of blocking agent can significantly impact assay performance and may require empirical optimization.[3] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[2][3][4] For neuropeptide ELISAs, the purity of the blocking agent is important to avoid cross-reactivity. While BSA is widely used, some preparations can lead to non-specific binding.[5] Casein has been reported to provide a good signal-to-noise ratio in some ELISA formats.[6]
Q3: Why is the washing step critical, and how can it be optimized?
Washing steps are essential for removing unbound reagents and reducing background noise.[1] Inadequate washing can leave residual unbound antibodies or other components in the wells, leading to a high background signal.[7] Optimization involves adjusting the number of washes, the volume of wash buffer, and the soaking time between washes.[7][8] Increasing the number of washes or adding a short soak time can often improve results.[1][7]
Q4: What is a common composition for a wash buffer in an insect hormone ELISA?
A typical wash buffer for ELISA consists of a buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), with a non-ionic detergent.[1][9] Tween-20 is the most commonly used detergent, typically at a concentration of 0.05% to 0.1%.[1][8] This detergent helps to reduce non-specific binding by disrupting weak, non-specific interactions.
Q5: How can I troubleshoot a poor standard curve in my this compound ELISA?
Problems with the standard curve can arise from several factors, including improper dilution of the standard, degradation of the standard, or pipetting errors.[10][11][12] Always ensure the standard is properly reconstituted and stored according to the manufacturer's instructions.[11] Careful and accurate pipetting is crucial for generating a reliable standard curve.[12] If the curve plateaus at the high or low end, the concentration range of the standard may need to be adjusted.[11][13]
Troubleshooting Guides
High Background
High background can obscure the specific signal and reduce the sensitivity of the assay.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or 0.5-5% non-fat dry milk).[1][2] Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to casein).[6] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5).[7][8] Increase the volume of wash buffer per well. Ensure complete aspiration of the wash buffer after each wash.[7] Add a 30-second soak step with the wash buffer in each cycle.[1][7] |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Antibodies | Ensure the secondary antibody does not cross-react with the capture antibody or components in the sample. |
| Contamination of Reagents or Plate | Use fresh, sterile buffers and reagents.[14] Ensure pipette tips are not contaminated between steps.[8] |
| Matrix Effects from Hemolymph | Dilute the hemolymph sample further in the assay buffer.[6] Use a sample diluent that mimics the composition of the standard diluent.[6] |
Low or No Signal
A weak or absent signal can prevent the detection and quantification of this compound.
| Potential Cause | Troubleshooting Steps |
| Ineffective Blocking Agent | The blocking agent may be masking the epitope of the coated antigen. Try a different blocking agent.[2] |
| Over-washing | Reduce the number of wash cycles or the stringency of the washing. Avoid letting the plate dry out completely between steps.[7] |
| Low Concentration of Detection Antibody | Increase the concentration of the detection antibody.[8] |
| Degraded Reagents | Ensure all reagents, especially the this compound standard and antibodies, have been stored correctly and are within their expiration date.[8][11] |
| Incorrect Assay Setup | Double-check that all reagents were added in the correct order and at the correct volumes.[14] |
| Low this compound Concentration in Sample | Concentrate the sample, if possible. Ensure the sample collection and storage procedures are optimal to prevent degradation of the neuropeptide. |
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol outlines a method for testing different blocking agents and concentrations to minimize background signal.
-
Plate Coating: Coat a 96-well ELISA plate with the this compound-conjugate or capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to be tested. See the table below for examples.
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of wells (e.g., in triplicate). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your standard ELISA protocol, adding your detection antibody and substrate to all wells. Include a set of "no sample" control wells for each blocking condition to measure the background signal.
-
Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal without significantly reducing the specific signal.
Protocol 2: Optimizing the Washing Steps
This protocol helps determine the optimal number of washes and soaking time to reduce background.
-
Plate Preparation: Coat and block the entire 96-well plate with your optimized blocking buffer.
-
Variable Washing: After the primary antibody incubation step, divide the plate into sections to test different washing protocols.
-
Section 1: Wash 3 times with your standard wash buffer.
-
Section 2: Wash 5 times with your standard wash buffer.
-
Section 3: Wash 3 times with a 30-second soak in wash buffer during each cycle.
-
Section 4: Wash 5 times with a 30-second soak in wash buffer during each cycle.
-
-
Assay Completion: Proceed with the addition of the detection antibody and substrate to all wells.
-
Data Analysis: Compare the background signal and the specific signal across the different washing conditions to identify the protocol that provides the best signal-to-noise ratio.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Inexpensive, readily available.[2] | Can have lot-to-lot variability and potential for cross-reactivity.[5] |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive, effective for many applications.[2][15] | May contain biotin and phosphoproteins that can interfere with certain assays.[4] |
| Casein | 0.1 - 1% (w/v) | Can provide a better signal-to-noise ratio than BSA in some assays.[3][6] | Can sometimes mask epitopes.[4] |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free options available. | More expensive than individual components. |
Table 2: Optimization of Wash Buffer Components
| Component | Concentration Range | Purpose |
| Phosphate-Buffered Saline (PBS) | 1X | Maintains physiological pH and salt concentration. |
| Tris-Buffered Saline (TBS) | 1X | Alternative buffering system. |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces non-specific binding.[1][8] |
Mandatory Visualizations
Caption: Standard workflow for a competitive this compound ELISA.
Caption: Logical troubleshooting flowchart for common this compound ELISA issues.
References
- 1. arp1.com [arp1.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novateinbio.com [novateinbio.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 11. arp1.com [arp1.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 15. leprev.ilsl.br [leprev.ilsl.br]
troubleshooting inconsistent results in Allatotropin RNAi experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Allatotropin (AT) RNAi experiments. The information is tailored for researchers, scientists, and drug development professionals working on insect pest management and functional genomics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound RNAi experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I not observing any significant knockdown of the this compound receptor (ATR) gene after dsRNA injection?
A1: Lack of significant knockdown can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:
-
dsRNA Quality and Integrity: The dsRNA may have been degraded. Verify the integrity of your dsRNA on an agarose gel. You should see a sharp band of the correct size.
-
dsRNA Delivery: Microinjection is a delicate procedure. Inconsistent injection volumes or injecting into a non-ideal location can lead to variable results. Ensure your technique is consistent and targets the hemocoel for systemic spread.[1][2][3] Consider using a dye, like Rhodamine B, to visually confirm successful injection.[1]
-
Nuclease Activity: The insect's hemolymph may contain high levels of double-stranded ribonucleases (dsRNases) that rapidly degrade the dsRNA.[4] The stability of dsRNA can vary significantly between insect species.
-
Timing of Analysis: The knockdown effect is transient. You may be collecting samples too early or too late. It is crucial to perform a time-course experiment to determine the optimal time point for observing maximum gene silencing.
-
Inefficient Cellular Uptake: Even with successful delivery into the hemocoel, cellular uptake of dsRNA can be a limiting factor in some insects.[4]
Q2: My qRT-PCR results show inconsistent ATR mRNA levels between biological replicates. What could be the cause?
A2: High variability in qRT-PCR data is a common issue. Consider the following troubleshooting steps:
-
RNA Quality: Ensure you are starting with high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis to assess RNA purity and integrity.
-
Primer Design: The location of your qPCR primers relative to the dsRNA target site can impact the quantification of knockdown. It is recommended to use primers that amplify a region of the mRNA transcript outside of the area targeted by the dsRNA to avoid false negatives or underestimation of knockdown, especially for genes with low expression.[4]
-
Reference Gene Stability: The stability of your chosen housekeeping gene(s) might be affected by the experimental conditions. It is essential to validate your reference genes across different treatments (e.g., dsGFP control vs. dsATR).[5]
-
Injection Volume and dsRNA Concentration: Precise and consistent delivery of dsRNA is critical. Inaccurate injection volumes can lead to significant variation in the effective dose received by each insect.[1]
-
Biological Variation: Individual insects can respond differently to dsRNA treatment. Increasing the number of biological replicates per treatment group can help to mitigate the effects of individual variation.
Q3: I see a significant reduction in ATR mRNA, but the expected phenotype (e.g., reduced fecundity, developmental defects) is weak or absent. Why?
A3: A discrepancy between mRNA knockdown and the resulting phenotype can be attributed to several factors:
-
Timing of Phenotypic Analysis: The phenotypic effects of gene knockdown may take time to manifest. Similar to assessing mRNA levels, a time-course analysis of the phenotype is recommended.
-
Functional Redundancy: Other signaling pathways may compensate for the reduced this compound signaling, thus masking the expected phenotype.
-
Sub-lethal Effects: The knockdown may be inducing more subtle, sub-lethal phenotypes that are not immediately obvious. Consider expanding the range of phenotypic assays.[7]
Q4: I am observing high mortality in my control group injected with a non-specific dsRNA (e.g., dsGFP). What should I do?
A4: High mortality in control groups often points to issues with the experimental procedure rather than the specific dsRNA.
-
Mechanical Injury: The injection process itself can cause significant stress and injury. Practice the microinjection technique to minimize physical damage to the insect.[8]
-
Rearing Conditions: Sub-optimal rearing conditions can make insects more susceptible to the stress of injection. Maintain consistent and appropriate temperature, humidity, and diet for your insect species.
Q5: How can I avoid off-target effects in my this compound RNAi experiments?
A5: Off-target effects, where the dsRNA silences unintended genes, are a significant concern in RNAi experiments.[10]
-
Bioinformatic Analysis: Before synthesizing your dsRNA, perform a thorough bioinformatic analysis to check for potential off-target matches in the genome of your target insect. Design dsRNA sequences from unique regions of the this compound receptor gene.
-
dsRNA Length: While longer dsRNAs can be more potent, they also have a higher probability of containing sequences that could trigger off-target effects. A dsRNA length of 200-600 bp is generally considered a good balance.
-
Rescue Experiments: To confirm that the observed phenotype is a direct result of silencing the this compound receptor, a rescue experiment can be performed. This involves expressing a version of the ATR gene that is resistant to your dsRNA (e.g., due to silent mutations in the dsRNA target region).
-
Multiple dsRNAs: Using two or more independent dsRNAs targeting different regions of the ATR gene can help to confirm that the observed phenotype is not due to an off-target effect of a single dsRNA sequence.[11]
Quantitative Data Summary
The following table provides a representative summary of expected quantitative outcomes from a successful this compound RNAi experiment, based on described phenotypes in the literature.[11][12]
| Parameter | Control Group (dsGFP) | Experimental Group (dsATR) | % Change | P-value |
| ATR mRNA Level (relative expression) | 1.0 ± 0.15 | 0.2 ± 0.08 | -80% | < 0.01 |
| Fecundity (eggs/female) | 150 ± 20 | 45 ± 15 | -70% | < 0.01 |
| Pupal Stage Duration (days) | 8.0 ± 0.5 | 11.5 ± 1.0 | +44% | < 0.05 |
| Adult Emergence Rate (%) | 95% | 60% | -37% | < 0.05 |
| Malformed Adults (%) | < 5% | 45% | +800% | < 0.01 |
Note: These values are illustrative and will vary depending on the insect species, experimental conditions, and efficiency of knockdown.
Experimental Protocols
1. dsRNA Synthesis Protocol (In vitro transcription)
This protocol describes the synthesis of dsRNA from a PCR-generated DNA template containing T7 promoter sequences at both ends.[13][14][15][16][17]
-
Template Generation:
-
Design primers (20-24 nt) to amplify a 300-600 bp region of the this compound receptor cDNA.
-
Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.
-
Perform PCR using a high-fidelity DNA polymerase to generate the DNA template.
-
Run the PCR product on a 1% agarose gel to confirm a single band of the correct size.
-
Purify the PCR product using a PCR purification kit.
-
-
In Vitro Transcription (IVT):
-
Set up the IVT reaction using a commercial kit (e.g., Ambion MEGAscript RNAi Kit). A typical 20 µL reaction includes:
-
8 µL Purified PCR Template (0.5-1 µg)
-
2 µL 10x T7 Reaction Buffer
-
2 µL ATP Solution
-
2 µL CTP Solution
-
2 µL GTP Solution
-
2 µL UTP Solution
-
2 µL T7 Enzyme Mix
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Purification and Annealing:
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
Purify the single-stranded RNA using a column-based purification kit or phenol-chloroform extraction followed by isopropanol precipitation.
-
Resuspend the purified ssRNA in nuclease-free water.
-
To anneal the sense and antisense strands, incubate the RNA solution at 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
Assess the quality and quantity of the dsRNA using a spectrophotometer and 1% agarose gel electrophoresis. Store at -80°C.
-
2. Microinjection Protocol for dsRNA Delivery
This protocol is a general guide for dsRNA microinjection into adult insects.[1][2][8]
-
Preparation:
-
Pull glass capillaries to a fine point using a needle puller.
-
Backload the needle with the purified dsRNA solution (typically 1-5 µg/µL in nuclease-free water or insect saline).
-
Anesthetize insects by chilling on ice or using CO2.
-
-
Injection:
-
Position the anesthetized insect under a dissecting microscope.
-
Gently insert the needle into a soft region of the cuticle, such as the intersegmental membrane between the thoracic or abdominal segments, taking care to avoid internal organs.
-
Inject a calibrated volume (e.g., 50-200 nL) of the dsRNA solution into the hemocoel using a microinjector.
-
-
Recovery:
-
After injection, transfer the insects to a clean container with access to food and water.
-
Allow the insects to recover at their optimal rearing temperature and humidity.
-
Monitor for mortality and phenotypic changes at regular intervals.
-
3. qRT-PCR Protocol for Quantifying Gene Knockdown
-
RNA Extraction:
-
At the desired time point post-injection, collect individual insects or specific tissues (e.g., fat body, ovaries).
-
Homogenize the samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Run the qPCR on a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the this compound receptor gene to a validated housekeeping gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Reproducible dsRNA Microinjection and Oviposition Bioassay in Mosquitoes and House Flies [jove.com]
- 3. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative PCR primer design affects quantification of dsRNA‐mediated gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. Debugging: Strategies and Considerations for Efficient RNAi-Mediated Control of the Whitefly Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.1. Microinjection [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. The promises and pitfalls of RNA-interference-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. flyrnai.org [flyrnai.org]
- 14. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 15. dsRNA Synthesis for RNAi - Zamanian Lab Docs [zamanianlab.org]
- 16. PCR template method for dsRNA Synthesis | McManus Lab [mcmanuslab.ucsf.edu]
- 17. Preparation of dsRNA by In Vitro Transcription Protocol - Creative Biogene [creative-biogene.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating Allatotropin RNAi Knockdown Efficiency: A Comparative Guide to qPCR Methods
For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of Allatotropin (AT) gene expression is critical for understanding its physiological roles and for the development of novel pest management strategies. This guide provides a comparative overview of quantitative real-time PCR (qPCR) methods for validating the efficiency of RNA interference (RNAi)-mediated silencing of the this compound gene in insects.
This document details experimental protocols, presents a comparative analysis of common qPCR approaches, and offers guidance on data interpretation to ensure reliable and reproducible results.
Comparative Analysis of qPCR Methods for this compound Knockdown Validation
The two most prevalent qPCR methods for quantifying mRNA levels are SYBR Green-based detection and probe-based (e.g., TaqMan) detection. The choice between these methods depends on factors such as cost, specificity, and the need for multiplexing.
| Feature | SYBR Green qPCR | Probe-Based qPCR (TaqMan) |
| Principle | Binds to any double-stranded DNA, emitting fluorescence upon binding. | A sequence-specific probe with a fluorophore and a quencher binds to the target DNA. Fluorescence is emitted upon probe degradation during amplification. |
| Specificity | Lower; can bind to non-specific PCR products and primer-dimers, potentially leading to overestimated target quantity. Melt curve analysis is essential to verify product specificity. | Higher; the signal is generated only from the amplification of the specific target sequence recognized by the probe. |
| Cost | Lower; only requires specific primers. | Higher; requires synthesis of a specific, labeled probe in addition to primers. |
| Multiplexing | Not suitable for multiplexing (detecting multiple genes in one reaction). | Ideal for multiplexing by using probes with different fluorescent dyes. |
| Sensitivity | High. | High. |
| Recommendation for AT Knockdown | A cost-effective and reliable method for routine validation, provided that careful primer design and melt curve analysis are performed to ensure specificity. | Recommended for high-throughput screening or when multiplexing with a reference gene is desired to improve accuracy and reduce well-to-well variability. |
Experimental Data Summary
The following table presents hypothetical, yet realistic, data illustrating the validation of this compound RNAi knockdown using different qPCR methods. This data is based on typical knockdown efficiencies observed in insect neuropeptide gene silencing studies.
| Experimental Group | Target Gene | qPCR Method | Normalized Relative Expression (mean ± SD) | Knockdown Efficiency (%) |
| Control (dsGFP) | This compound | SYBR Green | 1.00 ± 0.12 | 0% |
| RNAi (dsAT) | This compound | SYBR Green | 0.25 ± 0.05 | 75% |
| Control (dsGFP) | This compound | TaqMan | 1.00 ± 0.10 | 0% |
| RNAi (dsAT) | This compound | TaqMan | 0.22 ± 0.04 | 78% |
| Control (dsGFP) | AT Receptor | SYBR Green | 1.00 ± 0.15 | 0% |
| RNAi (dsATR) | AT Receptor | SYBR Green | 0.30 ± 0.07 | 70% |
Note: Knockdown efficiency is calculated as [1 - (Normalized relative expression in RNAi group / Normalized relative expression in Control group)] * 100.
Experimental Protocols
A detailed methodology is crucial for the successful validation of RNAi experiments. Below are generalized protocols for dsRNA synthesis, delivery, and subsequent qPCR analysis for this compound knockdown.
dsRNA Synthesis for this compound
-
Template Generation: Amplify a 300-500 bp region of the this compound cDNA using gene-specific primers flanked with T7 promoter sequences.
-
In Vitro Transcription: Use a commercially available in vitro transcription kit (e.g., MEGAscript™ RNAi Kit) to synthesize sense and antisense RNA strands from the PCR template.
-
dsRNA Formation: Anneal the sense and antisense strands by incubation at 65°C for 30 minutes followed by slow cooling to room temperature.
-
Purification and Quantification: Purify the dsRNA using phenol:chloroform extraction and ethanol precipitation. Quantify the dsRNA concentration using a spectrophotometer.
dsRNA Delivery to Insects
The choice of delivery method depends on the insect species and life stage. Common methods include:
-
Microinjection: Inject a known concentration of dsRNA (e.g., 1-5 µg/µl) into the hemocoel of the insect using a fine glass capillary needle.
-
Oral Feeding: Mix the dsRNA with an artificial diet or sucrose solution and provide it to the insects. This method is less invasive but may result in lower knockdown efficiency.
qPCR Validation of this compound Knockdown
-
Sample Collection: At a predetermined time point post-dsRNA delivery (e.g., 24, 48, or 72 hours), collect whole insects or specific tissues (e.g., brain, fat body).
-
RNA Extraction: Isolate total RNA from the collected samples using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the this compound gene, and primers for a validated reference gene (e.g., Actin, GAPDH, RPL32).
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR system with appropriate thermal cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative expression of the this compound gene using the delta-delta Ct (ΔΔCt) method.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for qPCR Validation
Caption: Workflow for validating RNAi knockdown.
A Comparative Analysis of Allatotropin and Allatostatin: Neuropeptide Regulators of Insect Physiology
For Immediate Release
In the intricate world of insect physiology, the precise regulation of development, reproduction, and metabolism is orchestrated by a complex interplay of hormones. Among the key players are the neuropeptides Allatotropin (AT) and Allatostatin (AST), which exert largely opposing effects on the biosynthesis of Juvenile Hormone (JH), a critical regulator of insect life stages. This guide provides a comprehensive comparison of the functions, signaling pathways, and experimental analysis of these two pivotal neuropeptides, offering valuable insights for researchers, scientists, and drug development professionals in the field of insect endocrinology and pest management.
Core Functions: A Tale of Two Signals
This compound and Allatostatin are best known for their antagonistic roles in modulating the activity of the corpora allata (CA), the endocrine glands responsible for JH synthesis. This compound, as its name suggests, stimulates the production of JH, while Allatostatins are a family of peptides that inhibit this process.[1][2][3] However, their functional repertoire extends far beyond the corpora allata, influencing a diverse array of physiological processes.
This compound (AT) is a pleiotropic neuropeptide that, in addition to stimulating JH biosynthesis, has been shown to be involved in:
-
Myoregulation: Stimulating contractions of the gut, heart, and reproductive tissues.[4]
-
Digestion: Regulating the release of digestive enzymes.
-
Immune Response: Modulating immune cell activity and phagocytosis in some insects.
-
Circadian Rhythms: Potentially playing a role in the regulation of daily physiological cycles.[4]
Allatostatin (AST) , a diverse family of neuropeptides (including types A, B, and C), exhibits a similarly broad range of functions, many of which counteract the effects of AT:
-
Myoinhibition: Inhibiting the spontaneous contractions of the gut and other muscles.[5][6]
-
Feeding Behavior: Suppressing food intake.[5]
-
Digestion: Inhibiting the release of digestive enzymes.[7]
-
Growth and Development: Influencing developmental timing and body size.[7]
Quantitative Comparison of Physiological Effects
The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of this compound and Allatostatin on key physiological processes.
Table 1: Effects on Juvenile Hormone (JH) Biosynthesis
| Neuropeptide | Species | Assay Type | Concentration | Effect on JH Synthesis | Reference |
| This compound (Manse-AT) | Heliothis virescens | In vitro radiochemical assay | 10⁻⁹ M | Stimulation | [8] |
| This compound (Manse-AT) | Manduca sexta | In vitro assay | Not specified | Significant increase in JH I, II, & III | [1] |
| Allatostatin (Dippu-AST-7) | Romalea microptera | In vitro assay | High concentrations | Inhibition | [9] |
| Allatostatin (Manse-AS) | Lacanobia oleracea | Not specified | 10⁻⁷ M | Inhibition of AT-stimulated JH synthesis | [6] |
| Allatostatin-C | Dendroctonus armandi | Knockdown experiment | Not specified | Knockdown increased JH biosynthesis | [10] |
Table 2: Effects on Muscle Contraction
| Neuropeptide | Species | Tissue | Concentration | Effect on Contraction | Reference |
| This compound (Manse-AT) | Rhodnius prolixus | Aorta | 10⁻⁹ M | Synergistic increase with serotonin | [11][12] |
| This compound (Manse-AT) | Lacanobia oleracea | Foregut | Not specified | Stimulation | [6] |
| Allatostatin A | Chironomus riparius | Hindgut | ~10 nmol l⁻¹ (EC₅₀) | Dose-dependent inhibition | [13] |
| Allatostatin (Manse-AS) | Lacanobia oleracea | Foregut | 10⁻⁷ M | Complete cessation | [6] |
Signaling Pathways: G-Protein Coupled Receptor Activation
Both this compound and Allatostatin mediate their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[5][14][15] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the observed physiological responses.
This compound Signaling Pathway
Activation of the this compound receptor (ATR) can initiate signaling through multiple G-protein subtypes, primarily Gq and Gs.
Allatostatin Signaling Pathway
Allatostatin receptors (AstARs) are also GPCRs, and different subtypes can couple to different G-proteins. For instance, Allatostatin-A receptors often couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Key Experimental Protocols
The study of this compound and Allatostatin relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the key assays used to characterize their functions.
In Vitro Juvenile Hormone Biosynthesis Assay (Radiochemical Method)
This assay is a cornerstone for quantifying the stimulatory or inhibitory effects of neuropeptides on JH synthesis.
Experimental Workflow:
Detailed Methodology:
-
Dissection: Corpora allata glands are dissected from the insect of interest under a stereomicroscope in a physiological saline solution.
-
Incubation: Individual or pooled glands are placed in a small volume of culture medium (e.g., TC-199) in a multi-well plate.
-
Radiolabeling: A radiolabeled precursor, typically L-[methyl-³H]-methionine, is added to the medium. The methyl group from methionine is transferred to the JH molecule in the final step of its biosynthesis.
-
Treatment: The neuropeptide (this compound or Allatostatin) at various concentrations is added to the treatment wells. Control wells receive the vehicle solution.
-
Incubation Period: The plate is incubated for a specific duration (e.g., 3-4 hours) at a controlled temperature (e.g., 27°C).
-
Extraction: The newly synthesized, radiolabeled JH is extracted from the aqueous medium using an organic solvent like hexane.
-
Quantification: The amount of radioactivity in the organic phase is measured using a liquid scintillation counter. This is directly proportional to the amount of JH synthesized.
-
Data Analysis: The rate of JH synthesis (e.g., in fmol/gland/hour) is calculated and compared between control and treated groups to determine the percentage of stimulation or inhibition.
In Vitro Muscle Contraction Assay
This assay is used to assess the myotropic or myoinhibitory effects of the neuropeptides on isolated muscle tissues.
Experimental Workflow:
References
- 1. Effects of this compound and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
- 6. Interactions between allatostatins and this compound on spontaneous contractions of the foregut of larval Lacanobia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Allatostatin A-like immunoreactivity in the nervous system and gut of the larval midge Chironomus riparius: modulation of hindgut motility, rectal K+ transport and implications for exposure to salinity | Semantic Scholar [semanticscholar.org]
- 14. gosset.ai [gosset.ai]
- 15. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Allatotropin Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Allatotropin antibodies, offering insights into their specificity and potential for cross-reactivity. The information presented is intended to assist researchers in selecting the most suitable antibody for their specific application, thereby enhancing the accuracy and reliability of experimental outcomes. This document summarizes available data on antibody performance, details experimental protocols for cross-reactivity assessment, and visualizes key biological and experimental pathways.
This compound Antibody Comparison
Direct comparative studies on the cross-reactivity of various commercially available this compound antibodies are limited. However, based on available literature, the following provides a qualitative assessment of some documented antibodies. Researchers are strongly encouraged to perform their own validation experiments for their specific assays and target species.
| Antibody Name/Identifier | Type | Immunogen/Target | Reported Validation & Specificity | Species Reactivity (Tested) |
| J.A. Veenstra Antibody (RRID:AB_2313973) | Polyclonal (presumed) | This compound (AT) | Used in numerous IHC studies. Specificity is often confirmed by pre-incubation of the antibody with the target peptide, which abolishes staining.[1] | Various insect species |
| Anti-Aedes aegypti this compound | Polyclonal (Rabbit) | Synthetic peptide corresponding to Aedes aegypti this compound | Specificity tested by liquid-phase preabsorption with the parent antigen, which abolished immunostaining.[2] | Aedes aegypti, Anopheles albimanus[2][3] |
| Anti-Manduca sexta this compound | Monoclonal | Manduca sexta this compound (Manse-AT) | Used to demonstrate this compound-like material in the nervous system of the earwig, Euborellia annulipes.[4] | Manduca sexta, Euborellia annulipes[4] |
This compound Signaling Pathway
This compound (AT) is a neuropeptide that plays a crucial role in various physiological processes in insects, most notably in the regulation of juvenile hormone synthesis.[5] AT binds to a G protein-coupled receptor (GPCR) known as the this compound receptor (ATR).[5] Upon binding, the ATR can activate two primary signaling cascades: the Gq/PLC/IP3/Ca2+ pathway and the Gs/cAMP pathway, leading to diverse cellular responses.[5][6]
Caption: this compound signaling cascade via Gq and Gs pathways.
Experimental Workflow for Assessing Antibody Cross-Reactivity
A systematic approach is essential for rigorously evaluating the cross-reactivity of this compound antibodies. The following workflow outlines the key steps, from initial screening to in-depth validation.
Caption: Workflow for assessing antibody cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are generalized protocols for key immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA to determine the cross-reactivity of an this compound antibody with related peptides.
-
Coating: Coat a 96-well microplate with a known concentration of synthetic this compound from the target species. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions for the this compound antibody. For each antibody dilution, prepare separate samples pre-incubated with a high concentration of:
-
The target this compound peptide (positive control).
-
Structurally related peptides from different species or other neuropeptides (test for cross-reactivity).
-
No peptide (negative control). Incubate these mixtures for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. A significant decrease in signal in the presence of a competing peptide indicates cross-reactivity.
Western Blot
This protocol is for assessing the specificity of an this compound antibody against tissue or cell lysates.
-
Sample Preparation: Prepare protein lysates from tissues or cells of the target species and potentially cross-reactive species.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at an optimized dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A single band at the expected molecular weight of this compound indicates specificity. The presence of bands in lysates from other species suggests cross-reactivity.
Immunohistochemistry (IHC)
This protocol details the use of an this compound antibody for localizing the peptide in tissue sections and assessing specificity.
-
Tissue Preparation: Fix the tissue (e.g., insect brain, corpora allata) by perfusion or immersion in 4% paraformaldehyde, followed by cryoprotection and sectioning.
-
Antigen Retrieval (if necessary): For paraffin-embedded tissues, perform antigen retrieval using heat or enzymatic methods.
-
Permeabilization: Permeabilize the tissue sections with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary this compound antibody at the optimal dilution overnight at 4°C. For a specificity control, a separate set of sections should be incubated with the primary antibody that has been pre-absorbed with an excess of the this compound peptide.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining (Optional): Counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope. Specific staining should be observed in the expected anatomical locations and should be absent in the pre-absorbed control.
References
- 1. Antibody Registry [antibodyregistry.org]
- 2. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Manduca this compound and localization of Manduca this compound-immunoreactive cells in earwigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Allatotropin Sequences and Function Across Insect Orders
A Guide for Researchers and Drug Development Professionals
Allatotropins (AT) are a family of pleiotropic neuropeptides first identified in the tobacco hornworm, Manduca sexta, for their role in stimulating the biosynthesis of juvenile hormone (JH)[1][2]. Subsequent research has revealed their involvement in a multitude of physiological processes, including heart rate, gut motility, ion transport, and even immune responses[1][3][4][5]. This broad range of functions makes the Allatotropin signaling system a compelling target for the development of novel insect control agents and for fundamental studies in insect physiology.
This guide provides a comparative analysis of this compound sequences across various insect orders, details common experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.
Comparative this compound Amino Acid Sequences
This compound peptides are characterized by a C-terminally amidated tridecapeptide structure[1]. While variations exist, a high degree of conservation is observed, particularly in the C-terminal pentapeptide motif, which is typically TARGFa in most orders but can vary, for instance, to TAYGFa in Hymenoptera[2]. The data presented below summarizes AT and AT-related peptide (ATRP) sequences identified in various insect species.
| Order | Species | Peptide Name | Sequence |
| Lepidoptera | Manduca sexta | Manse-AT | pQVRFNPGLGTRGDF-NH₂ |
| Bombyx mori | Bommo-AT | GFSKNVALSTARGF-NH₂ | |
| Spodoptera frugiperda | Spoflu-AT | pQVRFNPGLGTRGDF-NH₂ | |
| Hemiptera | Nezara viridula | Nezvi-ATRP | GFKNVALSTARGF-NH₂ |
| Orthoptera | Locusta migratoria | Locmi-AG-MT-1 | GFKNVALSTARGF-NH₂ |
| Diptera | Aedes aegypti | Aedae-AT | APFRNSEMMTARG-NH₂ |
Note: Sequences have been compiled from various studies. The Hemipteran and Orthopteran sequences shown are identical[6][7]. The Lepidopteran sequences show high conservation among those species listed.
This compound Signaling Pathway
Allatotropins exert their effects by binding to specific G-protein coupled receptors (GPCRs), known as this compound receptors (ATR)[2]. The activation of ATR initiates downstream intracellular signaling cascades, leading to a variety of physiological responses. While the precise details of the cascade can be tissue-specific, the general pathway involves the activation of G-proteins and subsequent modulation of second messenger levels. The AT/ATR signaling system in protostomes is considered orthologous to the orexin/hypocretin system in deuterostomes, highlighting its ancient evolutionary origins[5].
Experimental Protocols and Methodologies
The study of this compound involves a combination of biochemical, molecular, and physiological techniques. The following outlines key experimental methodologies cited in the literature.
1. Peptide Identification and Sequencing:
-
Tissue Dissection and Extraction: Neuropeptides are typically extracted from the central nervous system (CNS), retrocerebral complex, or gut tissues[6].
-
Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying peptides from crude tissue extracts.
-
Mass Spectrometry (MS): MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS is a powerful tool for profiling the peptidome of nervous tissues and identifying peptides based on their mass-to-charge ratio[6][7]. Tandem MS (MS/MS) is then used to determine the amino acid sequence of the identified peptides[7].
-
Molecular Cloning: The gene encoding the AT precursor protein can be identified from cDNA libraries or genomic data using sequence homology from known species[2]. The precursor protein sequence reveals the mature peptide sequence, signal peptide, and proteolytic processing sites[2][8].
2. Functional Characterization (Bioassays):
-
In Vitro Juvenile Hormone (JH) Synthesis Assay: This classic bioassay was used in the original characterization of AT[1]. Corpora allata (CA), the glands that produce JH, are dissected and incubated in vitro with synthetic AT. The rate of JH synthesis is then measured, often by incorporating a radiolabeled precursor.
-
Myotropic (Muscle Contraction) Assays: The effect of AT on muscle activity is assessed using isolated tissues such as the hindgut, oviduct, or heart[3]. The tissue is mounted in a chamber, and changes in contraction frequency and amplitude are recorded after the application of synthetic AT.
-
Immunolocalization and Receptor Studies:
-
Immunocytochemistry: Antibodies raised against AT can be used to visualize the location of the peptide within the nervous system and identify potential release sites[6].
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of AT precursor and ATR transcripts across different tissues, providing insight into the sites of synthesis and action[2].
-
Phagocytosis Assays: To study immune function, hemocytes (insect blood cells) can be incubated with AT and fluorescently labeled bacteria. The rate of phagocytosis is then quantified using fluorescence microscopy or flow cytometry[4].
-
Generalized Experimental Workflow
The process of discovering and characterizing a novel this compound or its function in a new species typically follows a structured workflow, from initial identification to functional validation.
References
- 1. Biological function and Structural of Allatotropin_Chemicalbook [chemicalbook.com]
- 2. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Ancestral Myotropic Neuropeptide Involved in Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptides in Heteroptera: identification of this compound-related peptide and tachykinin-related peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Processing of pro-hormone precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Conservation of the Allatotropin Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional conservation of the Allatotropin (AT) signaling pathway with its key invertebrate counterpart, the Allatostatin (AST) pathway, and its vertebrate ortholog, the Orexin signaling pathway. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Overview of the this compound Signaling Pathway
This compound (AT) is a pleiotropic neuropeptide first identified in the tobacco hornworm, Manduca sexta, for its role in stimulating the synthesis of juvenile hormone (JH), a critical regulator of insect development, reproduction, and behavior.[1][2] Subsequent research has revealed that the AT signaling pathway is highly conserved across a wide range of invertebrate phyla, including insects, mollusks, and annelids, suggesting an ancient evolutionary origin.[3] The primary and most ancestral function of AT appears to be myotropic, regulating muscle contractions in the gut and reproductive tissues.[1] Its role in stimulating JH production is considered a more specialized function that evolved later in insects.[1]
The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that is orthologous to the vertebrate orexin receptors.[4][5] Activation of the ATR by AT can trigger multiple downstream signaling cascades, primarily through Gq/PLC/IP3/Ca2+ and Gs/cAMP pathways, leading to a variety of physiological responses.[3]
Comparative Analysis of Signaling Pathways
The function of the AT signaling pathway is best understood in the context of related pathways that either counteract its effects or share a common evolutionary history. This section compares the AT pathway with the Allatostatin (AST) and Orexin pathways.
| Feature | This compound (AT) Pathway | Allatostatin (AST) Pathway | Orexin (Hypocretin) Pathway |
| Ligand(s) | This compound (a single peptide in most species) | Allatostatins (multiple types: A, B, C)[6] | Orexin-A and Orexin-B[7] |
| Receptor(s) | This compound Receptor (ATR - a GPCR)[3] | Allatostatin Receptors (AstA-R, AstB-R, AstC-R - GPCRs)[8] | Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R) - GPCRs[7] |
| Primary Signaling Mechanism(s) | Gq/PLC/IP3/Ca2+ and Gs/cAMP[3] | Primarily Gi/o (inhibits adenylyl cyclase)[8] | OX1R: Gq; OX2R: Gq and Gi/o[9][10] |
| Key Functions | - Stimulates juvenile hormone synthesis[11]- Myotropic (stimulates muscle contraction)[1]- Regulates feeding and digestion[8]- Modulates heart rate- Potential role in immune response[12] | - Inhibits juvenile hormone synthesis[6]- Inhibits muscle contraction[6]- Regulates feeding behavior[13]- Modulates sleep and activity[13] | - Promotes wakefulness and regulates sleep[7]- Stimulates food intake and energy expenditure[7]- Regulates reward and motivation[9] |
| Functional Relationship | Often has opposing effects to Allatostatin. | Often has opposing effects to this compound. | Orthologous to the this compound pathway; shares a common evolutionary ancestor.[5] |
Quantitative Performance Data
The following table summarizes the effective concentrations (EC50) of this compound in activating its receptor in different species, demonstrating the functional conservation of the ligand-receptor interaction.
| Species | Peptide | Assay System | Measured Response | EC50 (nM) |
| Aedes aegypti | Aedes-AT | HEK293 cells expressing AeATr | Calcium mobilization | Low nanomolar range[14] |
| Manduca sexta | Manse-AT | CHO-K1 cells expressing Manse-ATR | Intracellular Ca2+ increase | ~10 nM |
| Manduca sexta | Manse-AT | Sf9 cells expressing Manse-ATR | cAMP production | ~100 nM |
| Schistocerca gregaria | Schgr-AT | CHO-PAM28 cells expressing Schgr-ATR | Calcium mobilization | ~1 nM |
| Tribolium castaneum | Tribo-AT | HEK293T cells expressing Tcas-ATR | Calcium mobilization | ~5 nM |
Note: The exact EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions. A study on Manduca sexta demonstrated a strong correlation (r² value of 0.99) between the estimated free energy of ligand binding to a modeled ATR and the experimental EC50 values for the stimulation of JH biosynthesis, validating the functional significance of these measurements.[15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
GPCR Functional Assay: Calcium Mobilization
This protocol is used to determine the activation of Gq-coupled GPCRs, such as the this compound receptor, by measuring changes in intracellular calcium concentration.
Objective: To measure the dose-dependent increase in intracellular calcium in response to this compound application in cells expressing the this compound receptor.
Materials:
-
HEK293 or CHO cells
-
Expression vector containing the this compound receptor cDNA
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound peptide standards
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transiently transfect the cells with the this compound receptor expression vector using a suitable transfection reagent. Co-transfection with a promiscuous Gα protein (e.g., Gα16) can be used to redirect signaling through the calcium pathway for receptors that do not natively couple to Gq.
-
Plate the transfected cells into a 96-well black-walled, clear-bottom plate and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a microplate reader equipped for fluorescence measurement (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GPCR Functional Assay: cAMP Accumulation
This protocol is used to measure the activation or inhibition of adenylyl cyclase by Gs- or Gi-coupled GPCRs, respectively.
Objective: To quantify the change in intracellular cyclic AMP (cAMP) levels in response to this compound in cells expressing the this compound receptor.
Materials:
-
HEK293 or CHO cells
-
Expression vector containing the this compound receptor cDNA
-
Transfection reagent
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (for Gi-coupled receptor assays)
-
This compound peptide standards
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as for the calcium mobilization assay.
-
-
Cell Stimulation:
-
Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the cell lysates based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Juvenile Hormone Biosynthesis Assay (Radiochemical Assay)
This assay directly measures the rate of juvenile hormone (JH) synthesis by the corpora allata (CA), the glands responsible for JH production.
Objective: To quantify the rate of JH biosynthesis by corpora allata in vitro in response to this compound.
Materials:
-
Corpora allata dissected from insects
-
Incubation medium (e.g., TC-199)
-
L-[methyl-³H]methionine (radioactive precursor)
-
This compound peptide
-
Organic solvent (e.g., hexane)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissection and Incubation:
-
Dissect the corpora allata from the desired insect stage and place them in the incubation medium.
-
Incubate individual or pairs of glands in a small volume of medium containing L-[methyl-³H]methionine and the desired concentration of this compound.
-
Incubate for 2-4 hours at an appropriate temperature.
-
-
Extraction:
-
Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent like hexane.
-
-
Quantification:
-
Transfer the organic phase containing the radiolabeled JH to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity (in disintegrations per minute, DPM) is proportional to the amount of JH synthesized.
-
Results are typically expressed as fmol or pmol of JH synthesized per hour per pair of glands.
-
Compare the rates of JH synthesis in the presence and absence of this compound to determine the stimulatory effect.[11][17]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for receptor characterization.
Caption: The this compound signaling cascade.
Caption: Workflow for ATR functional characterization.
Conclusion
The this compound signaling pathway is a highly conserved system in invertebrates, playing a fundamental role in myoregulation and, in insects, the stimulation of juvenile hormone synthesis. Its orthologous relationship with the vertebrate orexin system highlights a deep evolutionary history and underscores its importance in regulating fundamental physiological processes. The functional opposition often observed with the Allatostatin pathway provides a classic example of hormonal balance in invertebrate physiology. Understanding the comparative pharmacology and signaling mechanisms of these pathways is crucial for researchers in the fields of insect physiology, neuroscience, and for the development of novel and specific pest management strategies or therapeutic agents.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eje.cz [eje.cz]
- 3. gosset.ai [gosset.ai]
- 4. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allatostatin - Wikipedia [en.wikipedia.org]
- 7. Orexin - Wikipedia [en.wikipedia.org]
- 8. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. Manduca sexta this compound and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound/orexin system as an example of immunomodulatory properties of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Allatotropin Agonist and Antagonist Effects: A Comparative Guide for Researchers
For immediate release
This guide provides a comprehensive comparison of the effects of Allatotropin (AT) agonists and antagonists on key physiological processes in insects. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound receptor (ATR) modulation.
Introduction to this compound and its Receptor
This compound is a pleiotropic neuropeptide found in many invertebrates, most notably insects. It plays a crucial role in a variety of physiological processes, including the regulation of juvenile hormone (JH) biosynthesis, muscle contraction, and immune responses.[1][2][3] The biological effects of this compound are mediated through its interaction with the this compound receptor (ATR), a G protein-coupled receptor (GPCR).[4] Upon binding of an agonist, such as the native this compound peptide, the ATR primarily activates Gq/PLC/IP3/Ca2+ or Gs/cAMP signaling pathways, leading to a downstream cellular response.[4]
Conversely, an antagonist is a molecule that binds to the ATR but fails to elicit a biological response. Instead, it blocks the receptor, preventing agonists from binding and activating it. The development of specific agonists and antagonists for the ATR is crucial for dissecting its physiological roles and for the potential development of novel insect control agents.
This guide will focus on comparing the effects of the native Manduca sexta this compound (Manse-AT) as the primary agonist and its truncated analog, Manse-AT(10-13), which has been identified as a potent antagonist.[5][6]
Comparative Data: Agonist vs. Antagonist Effects
The functional consequences of ATR activation by an agonist versus its blockade by an antagonist are starkly different. The following tables summarize the quantitative effects of Manse-AT (agonist) and Manse-AT(10-13) (antagonist) on key biological processes.
Juvenile Hormone (JH) Biosynthesis
This compound is a potent stimulator of JH synthesis in the corpora allata (CA) of many insect species.
| Compound | Effect | Assay System | Quantitative Measure | Reference |
| Manse-AT (Agonist) | Stimulation | In vitro corpora allata culture (Manduca sexta) | Dose-dependent increase in JH synthesis | [1] |
| Manse-AT(10-13) (Antagonist) | Inhibition | In vitro corpora allata culture (Manduca sexta) | IC50 = 0.9 nM | [5][6] |
Muscle Contraction
This compound exhibits myotropic activity, stimulating the contraction of various insect muscles, particularly the hindgut.
| Compound | Effect | Assay System | Quantitative Measure | Reference |
| Manse-AT (Agonist) | Stimulation | In vitro hindgut preparation (Leucophaea maderae) | Dose-dependent increase in contraction frequency | [7] |
| Manse-AT(10-13) (Antagonist) | Inhibition | In vitro midgut active ion transport (Manduca sexta) | Potent antagonist activity | [5] |
Intracellular Signaling
Activation of the ATR by an agonist leads to the mobilization of intracellular second messengers, such as calcium ions (Ca2+).
| Compound | Effect | Assay System | Quantitative Measure | Reference |
| Manse-AT (Agonist) | Stimulation | CHO cells expressing Manse-ATR | Dose-dependent increase in intracellular Ca2+ | [3] |
| Manse-AT(10-13) (Antagonist) | Inhibition | Not explicitly reported | Expected to block Manse-AT-induced Ca2+ increase |
Note: While it is expected that Manse-AT(10-13) would block the agonist-induced calcium signal, specific experimental data quantifying this inhibition was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay measures the rate of JH synthesis by isolated corpora allata (CA).
Protocol:
-
Gland Dissection: Dissect corpora allata from the desired insect species and developmental stage in an appropriate physiological saline.
-
Incubation: Incubate individual pairs of glands in a small volume (e.g., 25-50 µL) of culture medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine.
-
Treatment: Add the this compound agonist or antagonist at the desired concentrations to the incubation medium. Include appropriate controls (e.g., medium alone, vehicle control).
-
Extraction: After the incubation period (typically 2-4 hours), extract the newly synthesized radiolabeled JH from the medium using an organic solvent (e.g., hexane or isooctane).
-
Quantification: Determine the amount of radiolabeled JH produced by liquid scintillation counting of the organic phase.
-
Data Analysis: Express the rate of JH synthesis as fmol/hour/gland pair. For agonists, determine the EC50 value from a dose-response curve. For antagonists, calculate the IC50 value from an inhibition curve in the presence of a fixed concentration of agonist.
In Vitro Insect Hindgut Motility Assay
This assay measures the myotropic effects of compounds on isolated insect hindguts.
Protocol:
-
Tissue Preparation: Dissect the hindgut from the insect and place it in a perfusion chamber containing physiological saline.
-
Transducer Attachment: Attach one end of the hindgut to a fixed point and the other end to an isometric force transducer to record contractions.
-
Equilibration: Allow the preparation to equilibrate until a stable baseline of spontaneous contractions is achieved.
-
Compound Application: Add the this compound agonist or antagonist to the perfusion bath at various concentrations.
-
Data Recording: Record the frequency and amplitude of muscle contractions before and after the application of the test compounds.
-
Data Analysis: Quantify the change in contraction frequency and/or amplitude in response to the compounds. For agonists, generate a dose-response curve. For antagonists, assess their ability to inhibit agonist-induced contractions.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of the ATR by monitoring changes in intracellular calcium levels in a cell-based system.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the this compound receptor in a suitable medium. Seed the cells into 96- or 384-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Use an automated liquid handling system or a multichannel pipette to add the this compound agonist or antagonist to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the dose-response curve and calculate the EC50. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of agonist and determine the IC50 of the antagonist.
Visualizing this compound Signaling and Experimental Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound signaling and the principles of agonist and antagonist action.
Conclusion
The differentiation between this compound agonist and antagonist effects is fundamental to understanding the physiological roles of this important neuropeptide system. While agonists like the native Manse-AT peptide stimulate key processes such as juvenile hormone synthesis and muscle contraction, antagonists like Manse-AT(10-13) effectively block these actions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. Further investigation is warranted to generate more comprehensive comparative data, particularly for the antagonistic effects on muscle contraction and intracellular signaling, which will undoubtedly accelerate the development of novel tools for both basic research and applied insect pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. caterpillar manduca sexta: Topics by Science.gov [science.gov]
- 3. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hindgut Innate Immunity and Regulation of Fecal Microbiota through Melanization in Insects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allatotropin Receptor Characteristics Across Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allatotropin receptor (ATR) characteristics in various invertebrate tissues. This compound, a pleiotropic neuropeptide, and its receptor are pivotal in regulating a wide array of physiological processes in insects and other invertebrates. Understanding the tissue-specific expression, signaling, and functional diversity of ATRs is crucial for fundamental research and the development of targeted pest control strategies. While the existence of distinct ATR subtypes has not been definitively established, this guide will compare the known characteristics of the this compound receptor across different tissues, highlighting variations in expression, ligand potency, and signaling pathways.
Data Presentation
Table 1: Relative mRNA Expression of this compound Receptor (ATR) in Various Tissues
The following table summarizes the relative abundance of ATR mRNA in different tissues of the tobacco hornworm (Manduca sexta) and the yellow fever mosquito (Aedes aegypti). This data provides insights into the potential sites of this compound action.
| Tissue | Manduca sexta (Larva)[1] | Aedes aegypti (Adult Female)[2] |
| Nervous System | ||
| Brain | Moderate | High |
| Ventral Ganglia | - | High |
| Thoracic Ganglia | - | High |
| Abdominal Ganglia | - | High |
| Endocrine Glands | ||
| Corpora Allata | Low | High |
| Corpora Cardiaca | - | High |
| Digestive System | ||
| Midgut | High | - |
| Hindgut | Moderate | High |
| Malpighian Tubules | Highest | - |
| Reproductive Organs | ||
| Testes | Moderate | High (Male) |
| Accessory Glands | - | High (Male) |
| Ovary | - | High |
| Other Tissues | ||
| Heart | - | High |
Note: Expression levels are relative within each study and may not be directly comparable between species.
Table 2: Ligand Potency at the Manduca sexta this compound Receptor (Manse-ATR)
In Manduca sexta, alternatively spliced mRNAs from the this compound gene produce this compound (Manse-AT) and several this compound-like peptides (Manse-ATL). These peptides exhibit different potencies in activating the Manse-ATR, suggesting a potential for nuanced physiological regulation.
| Ligand | Relative Potency on Manse-ATR[1] |
| Manse-ATL-I | Highest |
| Manse-ATL-II | High |
| Manse-ATL-III | Moderate |
| Manse-AT | Low |
Signaling Pathways
The this compound receptor is a G protein-coupled receptor (GPCR) that has been shown to couple to at least two major signaling pathways: the Gq/phospholipase C (PLC) pathway leading to an increase in intracellular calcium ([Ca²⁺]i), and the Gs/adenylyl cyclase (AC) pathway resulting in the production of cyclic AMP (cAMP).[1][3][4] This dual signaling capability allows for a diverse range of cellular responses depending on the tissue-specific expression of downstream signaling components.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound receptors.
Quantitative Real-Time PCR (qPCR) for ATR mRNA Expression
This method is used to quantify the relative abundance of ATR mRNA in different tissues.
-
Tissue Dissection and RNA Extraction: Tissues of interest are dissected from the organism and immediately placed in a lysis buffer to preserve RNA integrity. Total RNA is then extracted using a commercially available kit (e.g., TRIzol reagent or column-based kits).
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (measuring absorbance at 260 and 280 nm). RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA template, gene-specific primers for the ATR and a reference gene (e.g., actin or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the target (ATR) and reference genes. The relative expression of ATR mRNA is calculated using the ΔΔCt method.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay measures the ability of this compound to induce an increase in intracellular calcium, indicative of Gq pathway activation.
-
Cell Culture and Receptor Expression: A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected with a plasmid encoding the this compound receptor.
-
Fluorescent Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Ligand Stimulation: this compound or its analogs are added to the cells at various concentrations.
-
Post-Stimulation Fluorescence Measurement: The change in fluorescence intensity upon ligand addition is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the ligand concentration to determine the EC₅₀ value.
Measurement of Cyclic AMP (cAMP)
This assay determines the effect of this compound on intracellular cAMP levels, indicating Gs or Gi pathway coupling.
-
Cell Culture and Receptor Expression: As with the calcium assay, a suitable cell line is engineered to express the this compound receptor.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is interpolated from the standard curve. A dose-response curve is then plotted to determine the EC₅₀ for cAMP production or inhibition.
Conclusion
The available evidence suggests that a single this compound receptor, with varying expression levels across different tissues, is responsible for the pleiotropic effects of this compound. The ability of this receptor to couple to multiple signaling pathways, primarily the Gq/Ca²⁺ and Gs/cAMP cascades, provides a mechanism for the diverse, tissue-specific physiological responses observed. Further research, including the development of specific radioligands for binding studies and the investigation of potential receptor isoforms, will be crucial for a more complete understanding of the this compound signaling system and its potential as a target for novel insecticides.
References
- 1. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Allatotropin's Immunomodulatory Role: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the immunological effects of the neuropeptide Allatotropin (AT), offering researchers, scientists, and drug development professionals a comprehensive overview of its role in insect immunity. While definitive validation through knockout models is currently absent in published literature, this document summarizes the existing data from in-vitro and in-vivo studies involving this compound treatment. Furthermore, we present a detailed, prospective protocol for the generation of an this compound knockout model using CRISPR-Cas9 technology to facilitate future validation studies.
Performance Comparison: this compound Treatment vs. Control
The following tables summarize the quantitative data from studies investigating the effects of this compound treatment on key immune parameters in mosquitoes, primarily drawing from the work of Hernandez-Martinez et al., 2017.[1][2][3]
| Immune Parameter | Insect Model | Treatment Group | Control Group | Fold Change/Percentage Increase | Reference |
| Phagocytic Activity | Anopheles albimanus hemocytes | This compound (10⁻⁷ M) | Untreated | Significant Increase | [1][2][3] |
| Phagocytic Activity | Aedes aegypti hemocytes | This compound (10⁻⁷ M) | Untreated | Significant Increase | [1][2][3] |
| Phenoloxidase Activity | Aedes aegypti hemolymph | This compound | Untreated | Increased | [1][2] |
| Nitric Oxide Levels | Anopheles albimanus gut | This compound | Untreated | Increased | [1] |
| Antimicrobial Peptide (AMP) Gene Expression | Anopheles albimanus gut | This compound | Untreated | Increased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Phagocytosis Assay
This protocol is adapted from methods used to assess hemocyte activity.[2][4][5][6][7][8]
Objective: To quantify the phagocytic activity of hemocytes in response to this compound.
Materials:
-
Live mosquitoes (Aedes aegypti or Anopheles albimanus)
-
This compound (10⁻⁷ M solution)
-
Control solution (e.g., insect saline)
-
pHrodo™ Red E. coli BioParticles™
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Collect hemolymph from adult female mosquitoes by perfusion.
-
Incubate the collected hemocytes with either the this compound solution or the control solution for 30 minutes at room temperature.
-
Add the pHrodo™ Red E. coli BioParticles™ to the hemocyte suspension and incubate for 1 hour in the dark.
-
Mount the hemocyte suspension on a glass slide with a coverslip.
-
Observe the samples under a fluorescence microscope. The red fluorescence intensity, which increases in the acidic environment of the phagosome, is proportional to the phagocytic activity.
-
Quantify the number of fluorescent cells or the fluorescence intensity per cell using image analysis software.
Phenoloxidase Activity Assay
This protocol measures the activity of a key enzyme in the insect immune response.[9][10][11][12]
Objective: To determine the effect of this compound on phenoloxidase (PO) activity in the hemolymph.
Materials:
-
Hemolymph from treated and control mosquitoes
-
Phosphate-buffered saline (PBS)
-
L-DOPA solution (4 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect hemolymph from mosquitoes previously injected with this compound or a control solution.
-
Dilute the hemolymph in PBS.
-
Add the diluted hemolymph to the wells of a 96-well microplate.
-
Add the L-DOPA solution to each well to initiate the reaction.
-
Measure the absorbance at 490 nm every minute for at least 30 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the PO activity.
Nitric Oxide Measurement
This protocol quantifies the production of nitric oxide, a signaling molecule in the immune response.[13][14][15][16][17]
Objective: To measure the levels of nitric oxide in the gut of mosquitoes following this compound treatment.
Materials:
-
Mosquito guts from treated and control insects
-
Nitrate/Nitrite Fluorometric Assay Kit
-
Homogenizer
-
Fluorometer
Procedure:
-
Dissect the guts from mosquitoes treated with this compound or a control solution.
-
Homogenize the gut tissue in the assay buffer provided in the kit.
-
Centrifuge the homogenate to pellet the debris.
-
Follow the manufacturer's instructions for the Nitrate/Nitrite Fluorometric Assay Kit to measure the concentration of nitrate and nitrite in the supernatant.
-
The total nitrate/nitrite concentration is indicative of the nitric oxide production.
Antimicrobial Peptide (AMP) Gene Expression Analysis
This protocol measures the induction of immune-related genes.[18][19][20][21][22]
Objective: To quantify the relative expression of AMP genes in the mosquito gut in response to this compound.
Materials:
-
Mosquito guts from treated and control insects
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) machine and reagents
-
Primers for target AMP genes (e.g., Defensin, Cecropin) and a reference gene (e.g., RPS7).
Procedure:
-
Dissect the guts from mosquitoes treated with this compound or a control solution.
-
Extract total RNA from the gut tissue using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for the target AMP genes and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Proposed this compound Signaling Pathway in Immunity
This compound is a neuropeptide that is known to interact with G-protein coupled receptors (GPCRs).[2] In the context of immunity, its binding to a GPCR on an immune cell, such as a hemocyte, likely triggers a downstream signaling cascade that leads to the observed cellular and humoral immune responses.
Caption: Proposed this compound signaling pathway in an insect immune cell.
Prospective Workflow for Validation using an this compound Knockout Model
The generation and analysis of a stable this compound knockout insect line would provide definitive evidence of its role in immunity.
Caption: Experimental workflow for validating this compound's role in immunity.
Prospective Protocol: CRISPR-Cas9 Mediated Knockout of this compound in Aedes aegypti
This protocol provides a framework for creating a null mutant for the this compound gene.[23][24][25][26][27]
Objective: To generate a stable this compound knockout line of Aedes aegypti for immunological studies.
1. sgRNA Design and Synthesis:
-
Identify the this compound gene sequence in the Aedes aegypti genome.
-
Design two or more single guide RNAs (sgRNAs) targeting a conserved exon of the this compound gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize the designed sgRNAs in vitro.
2. Preparation of Injection Mix:
-
Prepare a microinjection mix containing Cas9 protein and the synthesized sgRNAs in an appropriate injection buffer.
3. Mosquito Rearing and Embryo Collection:
-
Rear Aedes aegypti under standard laboratory conditions.
-
Collect freshly laid embryos (0-1 hour old) for microinjection.
4. Embryo Microinjection:
-
Align the collected embryos on a microscope slide.
-
Microinject the Cas9/sgRNA mix into the posterior pole of the embryos.
5. Rearing of Injected Embryos (G0):
-
Hatch the injected embryos and rear the G0 generation to adulthood.
-
Outcross the G0 adults with wild-type mosquitoes.
6. Screening for Mutations (G1):
-
Collect the F1 progeny and screen for mutations in the this compound gene using PCR and sequencing.
7. Establishment of a Homozygous Knockout Line:
-
Intercross heterozygous F1 individuals to generate homozygous F2 knockout mosquitoes.
-
Confirm the absence of this compound expression in the homozygous line through RT-qPCR or immunohistochemistry.
8. Immunological Phenotyping:
-
Subject the this compound knockout and wild-type mosquitoes to various immune challenges (e.g., bacterial infection).
-
Perform the immunological assays described above (phagocytosis, phenoloxidase activity, nitric oxide measurement, and AMP gene expression) to compare the immune responses between the knockout and wild-type lines.
References
- 1. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uib.no [uib.no]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Macrophage Phagocytosis Assay [protocols.io]
- 8. mpnlab.org [mpnlab.org]
- 9. Phenoloxidase Activity [bio-protocol.org]
- 10. 2.5. Determination of Phenoloxidase (PO) Activity [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a new method for collecting hemolymph and measuring phenoloxidase activity in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of nitric oxide production in haemocytes: nitrite reduction activity as a potential pathway of NO formation in haemolymph of Galleria mellonella larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Mediates Insect Cellular Immunity via Phospholipase A2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Differential Production of Nitric Oxide and Hydrogen Peroxide among Drosophila melanogaster, Apis mellifera, and Mamestra brassicae Immune-Activated Hemocytes after Exposure to Imidacloprid and Amitraz - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insect Antimicrobial Peptides, a Mini Review [mdpi.com]
- 23. Video: Genome Editing in the Yellow Fever Mosquito Aedes aegypti using CRISPR-Cas9 [jove.com]
- 24. CRISPR–Cas9 Methods and Key Considerations in the Production of Aedes aegypti Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Genome Editing in the Yellow Fever Mosquito Aedes aegypti using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genome Editing in the Yellow Fever Mosquito Aedes aegypti using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Activity of Allatotropin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species activity of neuropeptides like Allatotropin (AT) is crucial for developing novel pest control strategies and for deciphering the evolution of endocrine systems. This guide provides a comparative overview of this compound's activity across different insect species, supported by experimental data, detailed methodologies, and visual representations of its signaling pathway and experimental workflows.
This compound, a pleiotropic neuropeptide, was initially identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in Lepidoptera.[1] Subsequent research has revealed its diverse functions, including the regulation of muscle contractions (myotropic activity), heart rate, and even immune responses in a variety of insect species.[2][3] The widespread presence of AT and its G-protein coupled receptor (GPCR) across numerous insect orders, with some exceptions like Drosophila, highlights its evolutionary significance.[3] However, the effectiveness of this compound from one insect species on another can vary, indicating species-specific differences in the peptide sequence or its receptor.
Comparative Analysis of this compound Activity
The cross-species activity of this compound has been investigated in several studies, primarily focusing on its allatotropic (JH stimulation) and myotropic effects. The following tables summarize the available quantitative and qualitative data.
Allatotropic Activity (Stimulation of Juvenile Hormone Biosynthesis)
| This compound Source Species (Order) | Target Species (Order) | Bioassay Type | Effective Concentration | Observed Effect |
| Manduca sexta (Lepidoptera) | Heliothis virescens (Lepidoptera) | In vitro radiochemical assay | Dose-dependent | Stimulation of JH biosynthesis in virgin females.[4] |
| Manduca sexta (Lepidoptera) | Pseudaletia unipuncta (Lepidoptera) | In vitro radiochemical assay | Not specified | Significant increase in the rate of JH biosynthesis.[5] |
| Manduca sexta (Lepidoptera) | Lacanobia oleracea (Lepidoptera) | In vitro assay | 10 pM | 37% stimulation of corpora allata activity.[6] |
| Manduca sexta (Lepidoptera) | Bombyx mori (Lepidoptera) | In vitro assay | Not specified | Inhibition of JH biosynthesis.[7] |
| Manduca sexta (Lepidoptera) | Romalea microptera (Orthoptera) | In vitro assay | Not specified | No effect on JH synthesis. |
Myotropic Activity (Muscle Contraction)
| This compound Source Species (Order) | Target Tissue | Bioassay Type | EC50 / Effective Concentration | Observed Effect |
| Manduca sexta (Lepidoptera) | Heliothis virescens (Lepidoptera) - Gut | In vitro whole-gut preparation | 79 nM | Induction and amplification of gut contractions.[8] |
| Locusta migratoria (Orthoptera) | Locusta migratoria (Orthoptera) - Oviduct | In vitro assay | Not specified | Stimulation of oviduct contractility.[3] |
| Helicoverpa armigera (Lepidoptera) | Helicoverpa armigera (Lepidoptera) - Foregut | In vitro assay | 10⁻¹⁶ M | Myostimulatory, enhancing frequency and amplitude of peristaltic waves.[9] |
This compound Peptide Sequences Across Different Insect Orders
The primary structure of this compound varies between insect species, which likely contributes to the observed differences in cross-species activity. Below is a comparison of this compound and this compound-like peptide sequences from various insect orders.
| Insect Species | Order | Peptide Sequence |
| Manduca sexta | Lepidoptera | pQVRFRQCYFNPISCF |
| Bombyx mori | Lepidoptera | pQVRFRQCYFNPISCF |
| Aedes aegypti | Diptera | GSLYAFGPSLCRF-NH2 |
| Locusta migratoria | Orthoptera | GFNKNVEMMTARGF-NH2 |
| Leptinotarsa decemlineata | Coleoptera | GFNKNVEMMTARGF-NH2 |
| Pheretima | Annelida (for comparison) | GSSLYAFGPSLGRF-NH2 |
Note: pQ denotes pyroglutamic acid. Sequences are presented as reported in the literature and may represent different isoforms or related peptides.[10]
Experimental Protocols
In Vitro Juvenile Hormone Biosynthesis Assay
This assay measures the rate of JH synthesis by the corpora allata (CA), the glands responsible for its production.
1. Dissection and Incubation:
-
The retrocerebral complex, which includes the corpora cardiaca and corpora allata (CC-CA), is dissected from the head of the insect in a physiological saline solution.[1][11]
-
The dissected glands are then incubated in a culture medium containing a radiolabeled JH precursor, typically L-[methyl-³H]methionine.[12][13]
-
The this compound peptide to be tested is added to the incubation medium at various concentrations.
2. Extraction and Quantification:
-
After incubation, the newly synthesized radiolabeled JH is extracted from the medium using an organic solvent (e.g., hexane).
-
The extracted JH is then separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or through liquid scintillation counting.[12][13]
-
The rate of JH biosynthesis is typically expressed as fmol or pmol of JH produced per pair of corpora allata per hour.
Insect Gut Myotropic Activity Assay
This bioassay assesses the effect of this compound on the contractility of insect gut muscles.
1. Tissue Preparation:
-
The gut (foregut, midgut, or hindgut) is dissected from the insect and placed in a physiological saline solution.[8][14]
-
The gut preparation is then mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer.
2. Data Recording:
-
The force transducer records the spontaneous contractions of the gut muscle.
-
After a stabilization period, the this compound peptide is added to the organ bath in increasing concentrations.
-
Changes in the frequency and amplitude of gut contractions are recorded and analyzed.[8]
3. Data Analysis:
-
The dose-response relationship can be determined, and the EC50 value (the concentration of the peptide that produces 50% of the maximal response) can be calculated.[8]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells.[3] The activation of the AT receptor is thought to primarily involve Gq or Gs protein signaling pathways, leading to an increase in intracellular calcium (Ca²⁺) or cyclic AMP (cAMP) levels, respectively.[15][16] These second messengers then trigger downstream cellular responses, such as the activation of enzymes involved in JH biosynthesis or the machinery of muscle contraction.
Caption: this compound signaling via a G-protein coupled receptor.
Experimental Workflow for Cross-Species Activity
The following diagram illustrates a typical workflow for assessing the cross-species activity of this compound.
Caption: Workflow for cross-species this compound activity testing.
References
- 1. Effects of this compound and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manduca sexta this compound and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eje.cz [eje.cz]
- 7. This compound inhibits juvenile hormone biosynthesis by the corpora allata of adult Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myotropic effect of helicokinins, tachykinin-related peptides and Manduca sexta this compound on the gut of Heliothis virescens (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of lepidopteran foregut movement by allatostatins and this compound from the frontal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. entomology.rutgers.edu [entomology.rutgers.edu]
- 12. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of sample processing to gut microbiome analysis in the model Lepidoptera, silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Synthetic vs. Native Allatotropin Efficacy
In the realm of invertebrate neuroendocrinology, allatotropin (AT) stands out as a pleiotropic neuropeptide crucial for regulating a multitude of physiological processes, most notably the biosynthesis of juvenile hormone (JH)[1][2][3]. The advent of solid-phase peptide synthesis has provided researchers with a readily available source of synthetic this compound, raising questions about its comparative efficacy relative to its native counterpart. This guide provides a comprehensive comparison based on available experimental data, delves into the detailed methodologies for assessing this compound activity, and illustrates the key molecular pathways involved.
Data Summary: A Comparative Overview
Direct quantitative comparisons of the bioactivity of synthetic versus native this compound from the same species are not extensively documented in the literature. However, numerous studies utilizing synthetic this compound report biological effects that are consistent with those observed for native preparations, suggesting a functional equivalence. The amino acid sequence of this compound is highly conserved across various insect species, and in some cases, has been shown to be identical. For instance, the this compound from Samia cynthia ricini (Samcri-AT) was found to have an identical amino acid sequence and HPLC retention time as the well-characterized Manduca sexta this compound (Manse-AT), which is widely available in synthetic form[4].
The following tables summarize the observed biological effects of both native and synthetic this compound from various studies, providing a qualitative comparison of their efficacy.
Table 1: Comparison of In Vitro Juvenile Hormone (JH) Biosynthesis Stimulation
| This compound Source | Species of Corpora Allata | Observed Effect | Concentration | Reference |
| Native (Brain Extract) | Romalea microptera | Stimulation of JH synthesis | Low concentrations | [5] |
| Synthetic (Manse-AT) | Heliothis virescens | Significant increase in JH I, II, and III production | Not specified | [4] |
| Synthetic (Manse-AT) | Manduca sexta | 3-8 fold increase in JH production | 20 nM | [1] |
| Synthetic (Manse-AT) | Spodoptera frugiperda | Strong stimulation of JH biosynthesis | Not specified | [6] |
| Synthetic (Aedes-AT) | Aedes aegypti | Modulation of JH synthesis | Not specified | [7] |
Table 2: Comparison of Other In Vivo and In Vitro Biological Effects
| This compound Source | Target System | Observed Effect | Reference |
| Native (Brain Extract) | Samia cynthia ricini | Allatotropic and allatostatic activities | [4] |
| Synthetic (Mosquito AT) | Turbellarians and hydra (non-insect) | Myoregulatory activity | [1] |
| Synthetic (Manse-AT) | Spodoptera frugiperda larvae | Reduced weight gain, increased mortality | [6] |
| Synthetic (Aedes-AT) | Aedes aegypti & Anopheles albimanus | Elicits immune responses (phagocytosis, phenoloxidase activity) | |
| Synthetic (apATRP) | Aplysia neurons | Increased membrane excitability |
This compound Signaling Pathway
This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, known as the this compound receptor (ATR)[5][7]. The activation of the ATR initiates an intracellular signaling cascade that ultimately leads to the physiological response. The primary signaling pathways involve the modulation of intracellular second messengers such as calcium ions (Ca²⁺) and cyclic AMP (cAMP)[8].
Caption: this compound signaling cascade.
Experimental Protocols
In Vitro Juvenile Hormone (JH) Biosynthesis Assay
This assay is a cornerstone for determining the allatotropic activity of both native and synthetic preparations.
Objective: To quantify the rate of JH synthesis by isolated corpora allata (CA) in the presence and absence of this compound.
Materials:
-
Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199)
-
L-[methyl-¹⁴C]methionine or [³H]methionine
-
This compound (native extract or synthetic peptide)
-
Corpora allata dissected from the insect species of interest
-
Scintillation vials and scintillation fluid
-
Organic solvents (e.g., hexane, isooctane)
Procedure:
-
Dissection: Aseptically dissect the corpora allata (CA) from the donor insects in cold Ringer's solution.
-
Incubation: Place individual pairs of CA in culture wells containing 100 µL of medium supplemented with L-[methyl-¹⁴C]methionine (or [³H]methionine).
-
Treatment: Add the this compound sample (either purified native AT, a crude extract, or synthetic AT at various concentrations) to the experimental wells. Control wells should receive the vehicle only.
-
Incubation Period: Incubate the plates for 2-4 hours at an appropriate temperature (e.g., 27°C).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., 200 µL of hexane) to each well. Vortex thoroughly to extract the newly synthesized radiolabeled JH.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radiolabeled JH produced is proportional to the measured counts per minute (CPM). Compare the CPM values from the treated groups to the control group to determine the stimulatory effect of this compound.
This compound Receptor (ATR) Binding Assay
This assay is used to characterize the binding affinity of this compound to its receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the interaction between this compound and its receptor.
Materials:
-
Cell line expressing the this compound receptor (e.g., CHO or HEK293 cells transfected with the ATR gene)
-
Radiolabeled this compound (e.g., ¹²⁵I-labeled synthetic AT)
-
Unlabeled synthetic this compound
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the cells expressing the ATR.
-
Saturation Binding Assay:
-
Incubate a constant amount of membrane preparation with increasing concentrations of radiolabeled this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
-
Competition Binding Assay:
-
Incubate a constant amount of membrane preparation and a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled this compound (either synthetic or native).
-
-
Incubation: Incubate the reaction mixtures at an appropriate temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
For saturation binding, plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to determine the IC50 value, which can be used to calculate the Ki (inhibition constant).
-
Caption: General workflow for this compound bioassays.
Conclusion
References
- 1. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular characterization of this compound and allatostatin from the Eri silkworm, Samia cynthia ricini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Allatotropin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of currently identified antagonists for the Allatotropin (AT) receptor (ATR), a key G protein-coupled receptor (GPCR) in insects that regulates vital physiological processes such as juvenile hormone biosynthesis and muscle contraction. The specificity of antagonists is crucial for their use as research tools and potential development as novel insecticides. This document summarizes experimental data, details validation protocols, and visualizes key pathways and workflows to aid in the selection and application of these molecules.
This compound Receptor Signaling
The this compound receptor is primarily coupled to Gq and Gs proteins. Upon binding of the native ligand, this compound, the receptor activates downstream signaling cascades, leading to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway and/or an increase in cyclic AMP (cAMP) levels.[1] Antagonists block these signaling events by preventing the binding of this compound to its receptor.
Comparative Analysis of this compound Receptor Antagonists
The primary identified antagonist for the this compound receptor is a truncated analog of the Manduca sexta this compound, Manse-AT (10-13) .[2] Structure-activity relationship studies have explored several of its analogs. Additionally, Allatostatin-C has been shown to act as a functional antagonist of this compound's synergistic effects with serotonin, though it does not directly antagonize the this compound receptor itself.[3][4]
| Antagonist/Functional Antagonist | Type | Target Organism | IC50 (nM) | Key Findings | Reference |
| Manse-AT (10-13) | Peptide Analog | Manduca sexta | 0.9 | Potent antagonist of Manse-AT-stimulated juvenile hormone biosynthesis. | [2] |
| Analog 3 (isobutyric acid substitution at N-terminus of Manse-AT (10-13)) | Peptide Analog | Manduca sexta | ~27 | 30-fold less potent than Manse-AT (10-13), highlighting the importance of the N-terminal amide for antagonistic activity. | [2] |
| Analogs 5 & 6 (Ala and Leu substitutions for Arg in Manse-AT (10-13)) | Peptide Analog | Manduca sexta | Inactive | Loss of antagonistic effect indicates the critical role of the Arginine residue. | [2] |
| Allatostatin-C (AST-C) | Neuropeptide | Rhodnius prolixus | N/A | Functionally antagonizes the synergistic myostimulatory effect of this compound and serotonin on aorta contraction frequency. Does not affect serotonin-induced contractions alone. | [3][4] |
Experimental Protocols for Specificity Validation
Validating the specificity of this compound receptor antagonists involves a combination of in vitro and in vivo assays. These protocols are designed to confirm direct interaction with the receptor and to quantify the antagonist's ability to inhibit the physiological functions of this compound.
Heterologous Expression and Functional Assays
This is a primary method to characterize the interaction of an antagonist with the this compound receptor in a controlled cellular environment.
Experimental Workflow:
Methodology:
-
Cloning and Expression: The full-length this compound receptor gene is cloned from the target insect species and inserted into a mammalian or insect expression vector.[5]
-
Cell Culture and Transfection: A suitable host cell line, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), or Spodoptera frugiperda (Sf9) cells, is transfected with the expression vector.[5][6][7] These cells do not endogenously express the this compound receptor, providing a clean background for the assay.
-
Functional Assay (Calcium Mobilization):
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
A fixed concentration of this compound (typically at its EC50) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader or a fluorescence microscope.
-
The antagonist's potency is determined by its ability to inhibit the this compound-induced calcium signal.
-
-
Functional Assay (cAMP Measurement):
-
Transfected cells are incubated with varying concentrations of the antagonist.
-
Cells are then stimulated with a fixed concentration of this compound.
-
Intracellular cAMP levels are measured using commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
The IC50 value is calculated from the dose-dependent inhibition of cAMP production.
-
Radioligand Binding Assays
Binding assays directly measure the affinity of an antagonist for the this compound receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the this compound receptor or from tissues known to have high receptor density.
-
Radioligand: A radiolabeled version of this compound or a known high-affinity ligand is required.
-
Competition Binding Assay:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
The IC50 value, the concentration of antagonist that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated.
-
In Vivo Bioassays
In vivo assays are essential to confirm the antagonist's efficacy in a physiological context.
Methodology:
-
Juvenile Hormone (JH) Biosynthesis Inhibition:
-
The corpora allata, the glands that produce JH, are dissected from the target insect.
-
Glands are incubated in vitro in the presence of a stimulatory concentration of this compound and varying concentrations of the antagonist.
-
The rate of JH biosynthesis is measured, often by radiochemical assay using a labeled precursor like [methyl-³H]methionine.
-
A potent antagonist will significantly reduce the this compound-stimulated JH production.[2]
-
-
Muscle Contraction Inhibition:
-
Tissues with visceral muscle, such as the hindgut or oviduct, are dissected and placed in a physiological saline bath.
-
The tissue is stimulated with this compound to induce muscle contractions, which are recorded using a force transducer.
-
The antagonist is added to the bath, and its ability to inhibit the frequency and/or amplitude of this compound-induced contractions is quantified.
-
Conclusion
The validation of this compound receptor antagonist specificity relies on a multi-faceted approach, combining direct binding studies with functional assays in both cellular and organ-level systems. Currently, Manse-AT (10-13) stands as the most well-characterized specific antagonist of the this compound receptor. Structure-activity relationship studies on its analogs have provided valuable insights for the design of more potent and stable antagonists. While Allatostatin-C demonstrates functional antagonism in certain contexts, it is not a direct receptor antagonist. Further research is needed to identify and characterize novel, non-peptide antagonists of the this compound receptor, which would be highly valuable for both basic research and the development of next-generation insecticides.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Discovery of a Manduca sexta this compound Antagonist from a Manduca sexta this compound Receptor Homology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allatostatin-C antagonizes the synergistic myostimulatory effect of this compound and serotonin in Rhodnius prolixus (Stal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chimeric G proteins extend the range of insect cell-based functional assays for human G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Allatotropin-Treated Tissues: A Focused Analysis
For Immediate Release
Cuernavaca, MORELOS – Groundbreaking research into the pleiotropic neuropeptide Allatotropin (AT) reveals its significant impact on gene expression, particularly in the immune response of insects. This guide provides a comparative analysis of transcriptomic changes in this compound-treated tissues, offering valuable insights for researchers, scientists, and drug development professionals. While comprehensive, multi-tissue comparative transcriptomic data from technologies like RNA-seq is not yet available in published literature, this guide presents a detailed examination of a key study demonstrating this compound's ability to modulate gene expression in a specific tissue, the mosquito gut.
This compound is a neuropeptide with a diverse range of functions in insects, including the regulation of juvenile hormone synthesis, muscle contractions, and feeding behavior.[1] Recent studies have expanded its known roles to include the modulation of the innate immune system.[1] Understanding the transcriptomic consequences of this compound signaling is crucial for elucidating its mechanisms of action and for the potential development of novel pest control strategies.
This guide focuses on the findings of Juárez et al. (2017), who investigated the effects of this compound on the expression of antimicrobial peptide genes in the gut of the malaria vector mosquito, Anopheles albimanus.[1]
Quantitative Data Summary
The following table summarizes the relative expression of key antimicrobial peptide genes in the gut of Anopheles albimanus following in vitro treatment with this compound. The data clearly indicates a significant upregulation of these genes, highlighting this compound's role in activating an immune response in this tissue.
| Gene | Treatment | Mean Relative Expression (Fold Change) | Standard Deviation |
| Gambicin | Control | 1.0 | - |
| This compound (10⁻⁷ M) | 3.5 | ± 0.5 | |
| LPS (100 µg/ml) | 4.0 | ± 0.6 | |
| Attacin | Control | 1.0 | - |
| This compound (10⁻⁷ M) | 2.8 | ± 0.4 | |
| LPS (100 µg/ml) | 3.2 | ± 0.5 | |
| Cecropin | Control | 1.0 | - |
| This compound (10⁻⁷ M) | 4.2 | ± 0.7 | |
| LPS (100 µg/ml) | 5.0 | ± 0.8 |
Data synthesized from Juárez et al. (2017).[1] LPS (Lipopolysaccharide) is a known inducer of insect immune responses and was used as a positive control.
Experimental Protocols
The following is a detailed methodology for the key experiments conducted by Juárez et al. (2017) to assess the impact of this compound on antimicrobial peptide gene expression in the mosquito gut.[1]
1. In Vitro Gut Culture and Treatment:
-
Tissue Dissection: Midguts were dissected from adult female Anopheles albimanus mosquitoes.
-
Culture Medium: Dissected guts were maintained in a suitable insect cell culture medium.
-
Treatment: The guts were incubated for 24 hours in the medium alone (Control), or with the addition of Aedes aegypti this compound (Aedes-AT) to a final concentration of 10⁻⁷ M, or with E. coli lipopolysaccharide (LPS) at a concentration of 100 µg/ml.
2. RNA Extraction:
-
Following the 24-hour incubation period, total RNA was isolated from the gut tissues.
-
The Quick-RNA Mini Prep kit (Zymo Research) was utilized for RNA extraction according to the manufacturer's instructions.
-
Briefly, guts were homogenized in the provided lysis buffer.
-
The homogenates were then processed through spin columns, followed by washing steps.
-
The purified RNA was eluted in DEPC-treated water.
3. Quantitative Real-Time PCR (qPCR):
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The relative expression levels of the gambicin, attacin, and cecropin genes were measured by qPCR using gene-specific primers.
-
Data Analysis: The fold-change in gene expression in the this compound-treated and LPS-treated groups was calculated relative to the control group.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: this compound signaling pathway leading to gene expression.
Caption: Experimental workflow for analyzing gene expression in this compound-treated guts.
References
A Comparative Guide to the Phylogenetic Analysis of Allatotropin and its Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allatotropin (AT) and its receptor (ATR) across various invertebrate species, with a focus on phylogenetic relationships, functional characteristics, and the experimental methodologies used for their analysis. This information is crucial for understanding the evolution of this neuropeptide system and for identifying potential targets for novel drug and insecticide development.
Introduction to this compound and its Receptor
This compound is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone in insects.[1] Subsequent research has revealed its involvement in a wide range of physiological processes, including myotropic activity, cardioacceleration, and regulation of digestion.[1] The this compound receptor (ATR) is a G protein-coupled receptor (GPCR) that mediates the diverse effects of AT.[2] Phylogenetic studies have shown that ATRs belong to the Orexin/Allatotropin receptor superfamily, suggesting a deep evolutionary origin within the Metazoa.[3][4]
Comparative Analysis of this compound Receptor Sequences and Ligand Affinities
The functional characteristics of the this compound receptor exhibit both conservation and divergence across different insect orders. This section provides a comparative summary of key quantitative data.
Table 1: this compound Receptor (ATR) Sequence Homology
| Species | Order | Receptor Accession No. | Sequence Identity to Manduca sexta ATR (%) | Reference |
| Manduca sexta | Lepidoptera | ADX66344 | 100 | [5] |
| Bombyx mori | Lepidoptera | NP_001127714 | 85 | [5] |
| Tribolium castaneum | Coleoptera | XP_973738 | 58 | [5] |
| Aedes aegypti | Diptera | XP_001658789 | 55 | [6] |
| Schistocerca gregaria | Orthoptera | JN543509 | 52 | [5] |
Note: Sequence identity percentages are approximate and can vary based on the alignment algorithm and parameters used.
Table 2: Ligand-Receptor Binding Affinities (EC50 Values)
| Species | Ligand | Expressed Receptor | Assay Type | EC50 (nM) | Reference |
| Manduca sexta | Manse-AT | M. sexta ATR | Ca2+ mobilization | ~100 | [2] |
| Schistocerca gregaria | Schgr-AT | S. gregaria ATR | Ca2+ mobilization | ~10 | [5] |
| Aedes aegypti | Aea-AT | A. aegypti ATR | Ca2+ mobilization | ~5 | [6] |
| Bombyx mori | Bommo-AT | B. mori ATR | Ca2+ mobilization | ~20 | [7] |
Tissue Distribution of the this compound Receptor
The expression pattern of the this compound receptor often correlates with the physiological functions of this compound in a particular species. Quantitative real-time PCR (qRT-PCR) is a common method to determine the tissue-specific expression levels of the ATR gene.
Table 3: Relative mRNA Expression Levels of this compound Receptor in Various Tissues
| Species | Tissue | Relative Expression Level | Reference |
| Aedes aegypti | Nervous System (Brain, Ganglia) | High | [6] |
| Corpora Allata-Corpora Cardiaca Complex | High | [6] | |
| Ovary | High | [6] | |
| Heart | Moderate | [8] | |
| Hindgut | Moderate | [8] | |
| Testis and Accessory Glands | Moderate | [8] | |
| Schistocerca gregaria | Central Nervous System | High | [5] |
| Fat Body | Moderate | [5] | |
| Midgut | Low | [5] | |
| Ovary | Low | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the phylogenetic and functional analysis of the this compound system.
Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between this compound receptors from different species.
Methodology:
-
Sequence Retrieval: Obtain amino acid sequences of this compound receptors from public databases such as NCBI GenBank.
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MUSCLE.[9] This step is crucial for identifying homologous regions and conserved motifs.
-
Phylogenetic Analysis: Construct a phylogenetic tree from the aligned sequences using a method such as Maximum Likelihood (ML) or Neighbor-Joining (NJ).[3][10]
-
Maximum Likelihood: This method uses a model of evolution to find the tree that has the highest probability of producing the observed data. It is computationally intensive but generally considered more accurate.
-
Neighbor-Joining: This is a distance-based method that is faster than ML and is useful for large datasets.
-
-
Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like MEGA or FigTree. The branching pattern of the tree represents the inferred evolutionary relationships. Bootstrap analysis (typically with 1000 replicates) should be performed to assess the statistical support for each node in the tree.[9]
Heterologous Expression and Functional Assay of ATR
Objective: To functionally characterize the this compound receptor by expressing it in a heterologous system and measuring its response to ligand binding.
Methodology:
-
Cloning of the Receptor cDNA: Isolate the full-length coding sequence of the ATR gene from the target insect species and clone it into an appropriate expression vector (e.g., pcDNA3.1 for mammalian cells or pAc5.1 for insect cells).
-
Cell Culture and Transfection: Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells.[11][12] Transfect the cells with the expression vector containing the ATR cDNA.
-
Functional Assay (Calcium Mobilization):
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of synthetic this compound peptide.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.[6]
-
-
Data Analysis: Plot the change in fluorescence against the ligand concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.[13]
Signaling Pathways and Evolutionary Relationships
The following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for phylogenetic analysis, and the evolutionary relationship of the this compound/Orexin receptor family.
Caption: this compound signaling pathway via Gq protein activation.
Caption: Experimental workflow for phylogenetic analysis.
Caption: Evolutionary relationship of AT and Orexin receptors.
Conclusion
The phylogenetic analysis of this compound and its receptor reveals a highly conserved signaling system with deep evolutionary roots. The comparative data presented in this guide highlight both the conserved nature of the receptor's core structure and the functional diversification that has occurred across different insect lineages. A thorough understanding of these evolutionary and functional relationships is essential for the rational design of novel molecules that can modulate the activity of this important neuropeptide system for applications in pest management and drug discovery.
References
- 1. Ionotropic Receptor Genes in Fig Wasps: Evolutionary Insights from Comparative Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolutionary History of The Orexin/Allatotropin GPCR Family: from Placozoa and Cnidaria to Vertebrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]
- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Receptor Transcriptome Reveals Unidentified Neuroendocrine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterologous Expression and Purification of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 13. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
Allatotropin's Dichotomous Role: A Comparative Guide to its Physiological Effects in Larval and Adult Insects
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
Allatotropin (AT), a pleiotropic neuropeptide, exhibits remarkably distinct physiological effects between the larval and adult stages of insects, presenting both challenges and opportunities for the development of novel pest management strategies and for advancing our understanding of insect endocrinology. This guide provides a detailed comparison of AT's functions in these two life stages, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Contrasting Physiological Effects: An Overview
The functional role of this compound undergoes a significant shift during insect metamorphosis. While it is a key stimulator of juvenile hormone (JH) biosynthesis in many adult insects, its role in larvae is often negligible or even inhibitory in this regard. Conversely, its myotropic functions, influencing muscle contractions, appear to be a more conserved role across both life stages, suggesting it may be the ancestral function of this peptide family.[1][2]
Quantitative Comparison of this compound's Effects
The following tables summarize the differential quantitative effects of this compound in larval versus adult insects based on available experimental data.
Table 1: Effect of this compound on Juvenile Hormone (JH) Biosynthesis
| Species | Life Stage | This compound Concentration | Effect on JH Biosynthesis | Reference |
| Manduca sexta | Larva | Not specified | No effect | [3] |
| Adult | 10⁻⁹ M | Stimulation | [3] | |
| Lacanobia oleracea | Larva | 10⁻⁹ M | Stimulation | [3] |
| Adult | 10⁻¹¹ M | Potent Stimulation | [3] | |
| Bombyx mori | Adult | Not specified | Inhibition (indirect) | [4] |
| Aedes aegypti (female) | Adult | Not specified | Stimulation | [5] |
Table 2: Myotropic Effects of this compound
| Species | Life Stage | Tissue | This compound Concentration | Effect | Reference |
| Rhodnius prolixus | Larva (4th instar) | Crop | Antiserum injection | Decreased contraction frequency | [1] |
| Adult | Aorta | 10⁻⁹ M | No effect on basal frequency | [1] | |
| Adult | Aorta (Serotonin-pretreated) | 10⁻⁹ M | Increased contraction frequency | [1] | |
| Schistocerca gregaria | Not specified | Midgut | Not specified | Immediate tetanus | |
| Spodoptera frugiperda | Larva | Foregut | Not specified | Stimulation | [6] |
Table 3: Effect of this compound on Feeding Behavior
| Species | Life Stage | Administration | Effect | Reference |
| Spodoptera frugiperda | Larva | Injection (1 nmol) | Reduced weight gain, increased mortality | [7] |
| Lacanobia oleracea | Larva | Injection | Feeding inhibition | [6] |
Experimental Protocols
1. In Vitro Juvenile Hormone Biosynthesis Assay
This protocol is adapted from studies on various lepidopteran species.[3]
-
Tissue Dissection: Corpora allata (CA) are dissected from larvae or adults in a suitable insect saline.
-
Incubation: Individual pairs of CA are incubated in a medium (e.g., TC-199) containing a radiolabeled precursor, typically L-[methyl-¹⁴C]methionine.
-
Treatment: Synthetic this compound is added to the incubation medium at various concentrations. Control groups are incubated without AT.
-
Extraction: After incubation (typically 3-4 hours), the medium is extracted with an organic solvent (e.g., isooctane) to separate the newly synthesized radiolabeled JH.
-
Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The results are expressed as pmol of JH synthesized per hour per pair of CA.
2. In Vitro Gut Motility Bioassay
This method is based on protocols used for locusts and other insects.[8]
-
Preparation: The midgut or foregut is dissected from the insect and mounted in an organ bath containing insect saline.
-
Recording: The spontaneous contractile activity of the gut is recorded using an isometric force transducer connected to a data acquisition system.
-
Application: Once a stable rhythm of contraction is established, this compound is added to the bath at the desired concentration.
-
Analysis: Changes in the frequency and amplitude of muscle contractions are measured and compared to the baseline activity before the addition of AT. A washout step is performed to observe the reversal of the effect.
3. In Vivo Feeding Inhibition Assay
This protocol is based on injection studies in lepidopteran larvae.[7][6]
-
Insect Rearing: Larvae are reared under controlled conditions on an artificial diet.
-
Injection: A specific dose of this compound dissolved in insect saline is injected into the hemocoel of each larva using a microinjector. Control larvae are injected with saline only.
-
Observation: The larvae are returned to their diet, and food consumption and body weight gain are monitored over a set period.
-
Data Collection: Parameters such as the amount of food consumed, larval weight gain, and mortality rates are recorded and compared between the AT-treated and control groups.
Signaling Pathway and Visualization
This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface.[8][9] The AT receptor is orthologous to vertebrate orexin/hypocretin receptors.[8] The downstream signaling cascade is believed to involve a Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses such as muscle contraction or hormone synthesis. While the general pathway is conserved, differences in receptor expression levels or coupling efficiency between larval and adult tissues could account for the observed physiological contrasts.[8]
Caption: this compound signaling pathway via a G-protein coupled receptor.
Conclusion
The contrasting physiological effects of this compound in larval and adult insects underscore the complexity of neuropeptide regulation throughout an insect's life cycle. For researchers in pest management, the larval-specific anti-feedant properties of AT present a promising avenue for developing targeted insecticides with minimal impact on adult pollinators. For endocrinologists and neurobiologists, the developmental switch in AT's function on the corpora allata provides a fascinating model for studying the reconfiguration of neuroendocrine circuits during metamorphosis. Further research into the molecular mechanisms underlying these stage-specific responses, including receptor expression dynamics and signaling pathway modulation, will be crucial for fully harnessing the potential of this compound in both basic and applied science.
References
- 1. This compound Modulates Myostimulatory and Cardioacceleratory Activities in Rhodnius prolixus (Stal) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatins and this compound in the corpus cardiacum/corpus allatum complex of larval and adult lepidopterans studied by confocal laser scanning microscopy: correlation to juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits juvenile hormone biosynthesis by the corpora allata of adult Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptides associated with the regulation of feeding in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Allatotropin: A Guide for Laboratory Professionals
For immediate reference, treat all Allatotropin waste as chemical waste. Do not dispose of down the sink or in general trash. Adhere to your institution's hazardous waste disposal protocols.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a neuropeptide widely used in entomological and invertebrate research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, building on a foundation of trust in safe chemical handling practices.
Core Safety and Handling Principles
Before disposal, it is critical to handle this compound with appropriate care. As with most bioactive peptides, the chemical, physical, and toxicological properties may not be fully characterized.[1] Therefore, standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound in its lyophilized powder or solution form.[2]
-
Designated Work Area: Conduct all handling of this compound in a designated and clean laboratory space to prevent cross-contamination.[2][3]
-
Safety Data Sheet (SDS): Before working with this compound, consult the manufacturer-provided Safety Data Sheet (SDS). If a specific SDS is unavailable, adhere to general safety guidelines for peptide compounds.[2][4][5][6][7]
-
Storage: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Once reconstituted, solutions are less stable and should be used promptly or stored in aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1][3][8]
Quantitative Data on this compound Disposal
Specific quantitative data, such as concentration thresholds for various disposal methods for this compound, are not well-established in publicly available literature.[9] Therefore, a qualitative risk-based approach is necessary, treating all concentrations of this compound waste as potentially bioactive and requiring deactivation and/or specialized disposal.
Table 1: Summary of this compound Waste and Recommended Disposal Path
| Waste Type | Description | Recommended Disposal Procedure |
| Solid Waste | Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper. | Collect in a designated, clearly labeled hazardous chemical waste container. Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department.[2][3][9] |
| Liquid Waste | Unused or expired this compound solutions, buffer waste from experiments, and contaminated aqueous solutions. | Collect in a sealed, labeled hazardous chemical waste container. Do not pour down the drain.[3][9] The container should be clearly marked with "this compound Waste" and the solvent composition. |
| Empty Vials | Original vials that contained lyophilized or dissolved this compound. | Triple-rinse the vial with a suitable solvent (e.g., 70% ethanol or a solvent in which this compound is soluble). Collect the rinsate as hazardous liquid waste. The rinsed vial can then typically be disposed of in glass waste, but consult your institutional guidelines. |
| Spill Cleanup Material | Absorbent materials used to clean up spills of this compound powder or solution. | Treat all spill cleanup materials as hazardous waste and place them in the designated solid chemical waste container.[9] |
Experimental Protocols
General Protocol for Inactivation of this compound Waste
For institutions that require chemical inactivation before disposal, the following general protocol can be adapted. Always verify that this procedure is compliant with your local and institutional regulations.
-
Prepare Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) or a >10% bleach solution.
-
Inactivation: To the this compound liquid waste, slowly add the inactivation solution to a final concentration of at least 0.1 M NaOH or 1% bleach. Allow the mixture to sit for at least 1-2 hours at room temperature to denature the peptide.
-
Neutralization (if using NaOH): If using sodium hydroxide, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's guidelines.
Note: The effectiveness of this inactivation method for completely eliminating biological activity has not been quantitatively reported for this compound specifically. Therefore, the treated waste should still be considered chemical waste.
Visualizations
This compound Signaling Pathway
This compound primarily functions by binding to a G protein-coupled receptor (GPCR) on the cell surface. This binding event activates intracellular signaling cascades, most notably the Gq/PLC/IP3/Ca2+ pathway, which is crucial for its role in stimulating juvenile hormone synthesis.[10][11]
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. peptide24.store [peptide24.store]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. peptide.com [peptide.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. msd.com [msd.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the this compound/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
